molecular formula C87H113N15Na2O28S2 B15604543 Dota-psma-EB-01

Dota-psma-EB-01

カタログ番号: B15604543
分子量: 1927.0 g/mol
InChIキー: JONRAEXOGZXTOO-JCXDXEFZSA-L
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dota-psma-EB-01 is a useful research compound. Its molecular formula is C87H113N15Na2O28S2 and its molecular weight is 1927.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C87H113N15Na2O28S2

分子量

1927.0 g/mol

IUPAC名

disodium;4-amino-6-[[4-[4-[[(2S)-6-[3-[2-[3-[[4-[[(2S)-1-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]carbamoyl]cyclohexyl]methylamino]-3-oxopropoxy]ethoxy]propanoylamino]-2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]hexanoyl]amino]-3-methylphenyl]-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonate

InChI

InChI=1S/C87H115N15O28S2.2Na/c1-53-43-60(61-20-23-64(54(2)44-61)97-98-65-24-21-62-70(131(123,124)125)47-71(132(126,127)128)80(88)79(62)81(65)114)19-22-63(53)93-84(117)66(92-74(105)49-99-31-33-100(50-76(108)109)35-37-102(52-78(112)113)38-36-101(34-32-99)51-77(110)111)11-5-7-29-89-72(103)27-39-129-41-42-130-40-28-73(104)91-48-55-13-17-58(18-14-55)82(115)94-69(46-56-15-16-57-9-3-4-10-59(57)45-56)83(116)90-30-8-6-12-67(85(118)119)95-87(122)96-68(86(120)121)25-26-75(106)107;;/h3-4,9-10,15-16,19-24,43-45,47,55,58,66-69,114H,5-8,11-14,17-18,25-42,46,48-52,88H2,1-2H3,(H,89,103)(H,90,116)(H,91,104)(H,92,105)(H,93,117)(H,94,115)(H,106,107)(H,108,109)(H,110,111)(H,112,113)(H,118,119)(H,120,121)(H2,95,96,122)(H,123,124,125)(H,126,127,128);;/q;2*+1/p-2/t55?,58?,66-,67-,68-,69-;;/m0../s1

InChIキー

JONRAEXOGZXTOO-JCXDXEFZSA-L

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide on the Binding Affinity of Dota-psma-EB-01 to PSMA

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the binding affinity of Dota-psma-EB-01 to Prostate-Specific Membrane Antigen (PSMA). It is intended for researchers, scientists, and drug development professionals working on PSMA-targeted diagnostics and radioligand therapies. This document details the quantitative binding affinity, the experimental protocols used for its determination, and the relevant signaling pathways associated with PSMA.

Quantitative Binding Affinity

This compound, also known as LNC1003, is a specific inhibitor of PSMA.[1][2] Its binding affinity has been quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the ligand required to inhibit 50% of the specific binding of a radioligand to the receptor.

Table 1: Binding Affinity of this compound to PSMA

CompoundParameterValueCell LineReference
This compound (LNC1003)IC5010.77 nMNot specified in abstract[1][2]
DOTA-EB-MCGIC5015.6 nMPC3-PIP[3]
DOTA-MCGIC5013.5 nMPC3-PIP[3]

Experimental Protocols

The binding affinity of this compound to PSMA is typically determined through a competitive binding assay. While the specific details for this compound are proprietary to the developing institution, a generalizable protocol for such an assay is outlined below. This protocol is based on standard methodologies described in related literature for similar PSMA ligands.[3]

Competitive Binding Assay

Objective: To determine the IC50 value of a non-radiolabeled ligand (this compound) by measuring its ability to compete with a known radioligand for binding to PSMA-expressing cells.

Materials:

  • Cell Line: A human prostate cancer cell line with high PSMA expression, such as PC3-PIP (PSMA positive) cells.[3] A PSMA-negative cell line (e.g., PC3) can be used as a negative control.

  • Radioligand: A radiolabeled PSMA ligand with high affinity, such as 86Y-DOTA-MCG.[3]

  • Non-radiolabeled Ligand (Competitor): this compound at various concentrations.

  • Assay Buffer: RPMI 1640 medium or a similar buffer containing 10% Fetal Bovine Serum (FBS).[3]

  • Washing Buffer: Ice-cold phosphate-buffered saline (PBS).

  • Equipment:

    • Humidified incubator at 37°C with 5% CO2.

    • Membrane plates (e.g., Millipore).

    • Gamma counter.

    • Centrifuge.

    • Microplate reader.

Procedure:

  • Cell Culture: Culture PSMA-positive cells (e.g., PC3-PIP) in RPMI 1640 medium supplemented with 10% FBS in a humidified incubator.[3]

  • Cell Seeding: Harvest the cells and seed them into a membrane plate at a density of approximately 1 x 105 cells per well.[3]

  • Competition Reaction:

    • Add a constant, low concentration of the radioligand (e.g., 7.4 KBq of 86Y-DOTA-MCG) to each well.[3]

    • Add increasing concentrations of the non-radiolabeled competitor, this compound, to the wells. The concentration range should typically span from picomolar to micromolar to generate a full competition curve.

  • Incubation: Incubate the plate for 1 hour at a controlled temperature (e.g., 37°C or 4°C) to allow the binding to reach equilibrium.[3]

  • Washing: After incubation, wash the cells three times with ice-cold PBS to remove any unbound radioligand.[3]

  • Measurement:

    • Dry the membranes.

    • Measure the radioactivity in each well using a gamma counter.

  • Data Analysis:

    • Plot the measured radioactivity (counts per minute) against the logarithm of the competitor concentration.

    • Perform a nonlinear regression analysis using a sigmoidal dose-response model (variable slope) to determine the IC50 value. Software such as GraphPad Prism is commonly used for this analysis.[3]

Below is a graphical representation of the experimental workflow.

Experimental_Workflow cluster_prep Preparation cluster_assay Competitive Binding Assay cluster_measurement Measurement & Analysis A Culture PSMA-positive cells (e.g., PC3-PIP) B Seed cells into membrane plate A->B C Add constant concentration of radioligand B->C D Add increasing concentrations of this compound C->D E Incubate for 1 hour D->E F Wash to remove unbound radioligand E->F G Measure radioactivity with gamma counter F->G H Plot data and perform nonlinear regression G->H I Determine IC50 value H->I

Experimental workflow for determining the IC50 of this compound.

PSMA Signaling Pathways

Prostate-Specific Membrane Antigen is not only a target for imaging and therapy but also plays a role in cellular signaling, contributing to prostate cancer progression.[4][5] Understanding these pathways is crucial for the development of effective PSMA-targeted drugs. PSMA expression has been shown to induce a switch from the Mitogen-Activated Protein Kinase (MAPK) pathway to the Phosphoinositide 3-kinase (PI3K)-AKT signaling pathway, which promotes tumor survival and growth.[4][5][6]

PSMA-Mediated Signaling Switch

In cells with low PSMA expression, the β1 integrin and Insulin-like Growth Factor 1 Receptor (IGF-1R) complex can activate the MAPK pathway. However, in the presence of high PSMA expression, PSMA interacts with the scaffolding protein RACK1, which disrupts the formation of the β1 integrin/IGF-1R complex.[4][5][6] This disruption leads to the activation of the PI3K-AKT pathway, promoting cell survival.[4][5][6]

Furthermore, the enzymatic activity of PSMA, which involves the cleavage of substrates like vitamin B9, can lead to the release of glutamate (B1630785).[7] This glutamate can then activate the PI3K-AKT pathway, further contributing to oncogenic signaling.[7]

The diagram below illustrates the shift in signaling pathways influenced by PSMA expression.

PSMA_Signaling cluster_low_psma Low PSMA Expression cluster_high_psma High PSMA Expression cluster_enzymatic Enzymatic Activity Integrin_IGF1R β1 integrin / IGF-1R Complex MAPK MAPK Pathway Integrin_IGF1R->MAPK Activates Proliferation Proliferation MAPK->Proliferation PSMA PSMA RACK1 RACK1 PSMA->RACK1 Interacts with PI3K_AKT PI3K-AKT Pathway PSMA->PI3K_AKT Activates RACK1->Integrin_IGF1R Disrupts Survival Tumor Survival & Growth PI3K_AKT->Survival PSMA_Enzyme PSMA Glutamate Glutamate PSMA_Enzyme->Glutamate Cleaves to release Substrate Substrate (e.g., Vitamin B9) Substrate->PSMA_Enzyme PI3K_AKT2 PI3K-AKT Pathway Glutamate->PI3K_AKT2 Activates PI3K_AKT2->Survival

PSMA-mediated shift from MAPK to PI3K-AKT signaling pathway.

References

The Strategic Integration of the Evans Blue Moiety in DOTA-PSMA-EB-01: A Technical Guide to Enhanced Radiopharmaceutical-Based Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostate-Specific Membrane Antigen (PSMA) has emerged as a pivotal target for the diagnosis and treatment of prostate cancer. Radiopharmaceuticals targeting PSMA, such as those based on the DOTA-PSMA-617 scaffold, have shown considerable promise. However, their efficacy can be limited by rapid in vivo clearance, which curtails tumor uptake and retention. A key innovation to address this limitation is the incorporation of an Evans Blue (EB) moiety, resulting in compounds like DOTA-PSMA-EB-01. This technical guide elucidates the critical role of the Evans Blue derivative in augmenting the therapeutic potential of PSMA-targeted radiopharmaceuticals. By reversibly binding to serum albumin, the EB moiety significantly extends the circulatory half-life of the agent, leading to enhanced tumor accumulation and improved therapeutic outcomes. This document provides a comprehensive overview of the underlying mechanism, supporting quantitative data, detailed experimental protocols, and relevant biological pathways.

The Role of the Evans Blue Moiety: Enhancing Pharmacokinetics

The primary function of the Evans Blue (EB) moiety in this compound is to modulate the pharmacokinetic profile of the radiopharmaceutical.[1] Small molecule radioligands, while effective at targeting tumors, are often subject to rapid renal clearance.[2] The EB derivative has a high affinity for serum albumin, a long-circulating and abundant protein in the bloodstream.[3][4] By reversibly binding to albumin, this compound effectively becomes a much larger entity, thereby reducing its rate of renal filtration and extending its circulation time in the blood.[1][4]

This prolonged circulation has a profound impact on the therapeutic efficacy of the radiopharmaceutical. It increases the probability of the PSMA-targeting ligand encountering and binding to PSMA expressed on prostate cancer cells.[5][6] The result is a significantly higher accumulation of the radiopharmaceutical in tumor tissues compared to its non-EB-modified counterpart, PSMA-617.[7][8][9] This enhanced tumor uptake and retention lead to a greater radiation dose delivered to the cancerous cells, thereby improving the therapeutic response.[7][8][9]

Quantitative Data Presentation

The following tables summarize the key quantitative data comparing DOTA-PSMA-617 with its Evans Blue-modified analogue, this compound (or similar EB-modified constructs).

Table 1: Comparative Pharmacokinetics and Dosimetry in Humans [8][9]

Parameter177Lu-PSMA-617177Lu-EB-PSMA-617Fold Change
Tumor Accumulated Radioactivity -~3.02-fold higher~3.02
Absorbed Dose - Red Bone Marrow (mSv/MBq) 0.0084 ± 0.00570.0547 ± 0.0062~6.5
Absorbed Dose - Kidneys (mSv/MBq) 0.39 ± 0.062.39 ± 0.69~6.1
Absorbed Dose - Small Intestine (mSv/MBq) 0.28 ± 0.210.31 ± 0.16~1.1
Change in Tumor SUV (1 month post-treatment) +0.21 ± 0.37%-32.43 ± 0.14%-

Table 2: Comparative Biodistribution in a Preclinical Xenograft Model (PC3-PIP) [7]

Organ/Tissue177Lu-PSMA-617 (%ID/g at 4h)177Lu-LNC1011 (EB-modified) (%ID/g at 4h)
Tumor 17.44 ± 6.29127.36 ± 16.95
Blood Not ReportedNot Reported
Liver Not ReportedNot Reported
Kidneys Not ReportedNot Reported
Muscle Not ReportedNot Reported

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step process, beginning with the modification of PSMA-617 to introduce a reactive thiol group, followed by the synthesis of an Evans Blue derivative functionalized with a maleimide (B117702) group, and finally, the conjugation of these two components.[5][10]

Step 1: Thiolation of PSMA-617 [5][10]

  • PSMA-617 is reacted with a thiolation reagent, such as N-succinimidyl S-acetylthioacetate (SATA), to introduce a protected thiol group onto the primary amine of the lysine (B10760008) residue.

  • The acetyl protecting group is then removed using a deacetylation agent, like hydroxylamine, to yield the free thiol group on PSMA-617.

Step 2: Synthesis of Evans Blue-Maleimide [11]

  • A truncated Evans Blue analogue is synthesized to retain its albumin-binding properties while providing a site for functionalization.

  • This truncated EB is then reacted with a maleimide-containing linker to create an EB derivative with a reactive maleimide group.

Step 3: Conjugation of Thiolated PSMA-617 and EB-Maleimide [5][10]

  • The thiol-modified PSMA-617 is reacted with the Evans Blue-maleimide derivative.

  • The maleimide group of the EB derivative reacts specifically with the free thiol on PSMA-617 to form a stable thioether bond, yielding this compound.

  • The final product is purified using techniques such as high-performance liquid chromatography (HPLC).

Radiolabeling with Lutetium-177 (B1209992)
  • The this compound conjugate is incubated with 177LuCl3 in a suitable buffer (e.g., ammonium (B1175870) acetate) at an acidic pH (typically 4.0-5.0).

  • The reaction mixture is heated to facilitate the chelation of the lutetium-177 by the DOTA moiety.

  • The radiochemical purity of the final product, 177Lu-DOTA-PSMA-EB-01, is assessed using radio-HPLC or radio-TLC.

In Vitro Competitive Binding Assay
  • PSMA-expressing prostate cancer cells (e.g., LNCaP) are seeded in a multi-well plate.

  • The cells are incubated with a fixed concentration of a radiolabeled PSMA ligand (e.g., 177Lu-PSMA-617) and increasing concentrations of the non-radiolabeled competitor (this compound).

  • After incubation, unbound ligand is washed away, and the cells are lysed.

  • The radioactivity in the cell lysate is measured using a gamma counter.

  • The data is analyzed to determine the IC50 value, which represents the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

In Vivo Biodistribution Studies
  • Tumor-bearing animal models (e.g., mice with LNCaP xenografts) are intravenously injected with a known amount of the radiolabeled compound (177Lu-DOTA-PSMA-EB-01 or 177Lu-PSMA-617).

  • At various time points post-injection, animals are euthanized, and major organs and tumors are harvested.

  • The tissues are weighed, and the radioactivity is measured using a gamma counter.

  • The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g), providing a quantitative measure of the distribution of the radiopharmaceutical in the body.

Mandatory Visualizations

PSMA_Signaling_Pathway PSMA Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound PSMA PSMA This compound->PSMA Binding Endosome Endosome PSMA->Endosome Internalization PI3K PI3K PSMA->PI3K Activates AKT AKT PI3K->AKT Activates Tumor Survival and Growth Tumor Survival and Growth AKT->Tumor Survival and Growth Promotes

Caption: PSMA signaling upon binding of this compound.

Experimental_Workflow Experimental Workflow for Preclinical Evaluation cluster_synthesis Synthesis & Radiolabeling cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of This compound Radiolabeling Radiolabeling with 177Lu Synthesis->Radiolabeling Binding_Assay Competitive Binding Assay (IC50) Radiolabeling->Binding_Assay Biodistribution Biodistribution Studies (%ID/g) Binding_Assay->Biodistribution Therapy_Study Radionuclide Therapy Study Biodistribution->Therapy_Study

Caption: Workflow for preclinical evaluation of this compound.

Conclusion

The incorporation of an Evans Blue moiety into the DOTA-PSMA scaffold represents a significant advancement in the development of PSMA-targeted radiopharmaceuticals. This strategic modification effectively addresses the challenge of rapid clearance by leveraging the natural transport system of serum albumin, thereby prolonging the circulation half-life of the therapeutic agent. The resulting enhanced tumor uptake and retention of this compound translate into a more potent and effective treatment for prostate cancer. The data and protocols presented in this guide underscore the critical role of the Evans Blue moiety and provide a framework for the continued development and evaluation of next-generation radiopharmaceuticals with optimized pharmacokinetic profiles.

References

The Pharmacokinetics of Albumin-Bound DOTA-PSMA-EB-01: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted radionuclide therapy for prostate cancer is rapidly evolving, with a focus on optimizing the pharmacokinetic profiles of radioligands to enhance tumor uptake and minimize off-target toxicity. A promising strategy in this domain is the incorporation of an albumin-binding moiety to extend the circulation half-life of Prostate-Specific Membrane Antigen (PSMA)-targeting agents. This technical guide provides an in-depth analysis of the pharmacokinetics of albumin-bound DOTA-PSMA-EB-01 (also known as LNC1003), a novel radiopharmaceutical designed for this purpose.

Core Concept: Enhancing Therapeutic Efficacy through Albumin Binding

Small-molecule PSMA inhibitors, while effective in targeting prostate cancer cells, often exhibit rapid clearance from the bloodstream, limiting the radiation dose delivered to the tumor. To address this, this compound incorporates an Evans blue (EB) derivative. The EB moiety non-covalently binds to circulating serum albumin, a long-lived and abundant plasma protein. This reversible binding effectively increases the hydrodynamic size of the radioligand, reducing its renal filtration and prolonging its circulation time. The extended half-life allows for greater accumulation of the radiopharmaceutical at the tumor site, potentially leading to improved therapeutic efficacy.[1][2][3][4]

The fundamental mechanism involves the PSMA-targeting component of the molecule binding to PSMA, a protein overexpressed on prostate cancer cells.[4] Concurrently, the Evans blue portion of the molecule reversibly binds to serum albumin. This dual-binding action is designed to increase the concentration and residence time of the radioisotope at the tumor site.[3][4]

cluster_blood Bloodstream cluster_tumor Tumor Microenvironment This compound This compound Albumin-Bound Complex Albumin-Bound Complex This compound->Albumin-Bound Complex Reversible Binding Serum Albumin Serum Albumin Serum Albumin->Albumin-Bound Complex PSMA Receptor PSMA Receptor Albumin-Bound Complex->PSMA Receptor Target Binding Tumor Cell Tumor Cell Internalization Internalization Tumor Cell->Internalization Endocytosis cluster_prep Preparation cluster_invivo In Vivo Experiment cluster_analysis Data Analysis A Radiolabeling of This compound with 177Lu B Quality Control (>95% Purity) A->B C IV Injection into PSMA+ Tumor-Bearing Mice B->C D Euthanasia at Multiple Time Points C->D E Harvest Organs & Tumor D->E F Measure Radioactivity (Gamma Counter) E->F G Calculate %ID/g F->G

References

Preclinical Evaluation of Dota-psma-EB-01 for Prostate Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of Dota-psma-EB-01, a promising radiopharmaceutical agent for the diagnosis and therapy of prostate cancer. This document details its mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, outlines detailed experimental protocols, and provides visualizations of its therapeutic workflow.

Core Concept and Mechanism of Action

This compound, also referred to as DOTA-EB-MCG, is a radioligand designed to target Prostate-Specific Membrane Antigen (PSMA), a protein significantly overexpressed on the surface of prostate cancer cells. The agent consists of three key components:

  • PSMA-targeting moiety (MCG): A methyl cysteine-glutamate urea (B33335) ligand that specifically binds to the enzymatic pocket of PSMA with high affinity.

  • Evans Blue (EB) derivative: This component reversibly binds to circulating serum albumin, the most abundant protein in the blood. This albumin binding extends the circulation half-life of the agent, allowing for increased accumulation in tumors through the enhanced permeability and retention (EPR) effect and more prolonged interaction with PSMA on cancer cells.[1]

  • DOTA chelator: A macrocyclic molecule that firmly chelates radiometals. For diagnostic purposes (PET imaging), it is typically labeled with a positron emitter like Yttrium-86 (⁸⁶Y). For therapeutic applications (radioligand therapy), it is labeled with a beta-emitter such as Yttrium-90 (⁹⁰Y) or Lutetium-177 (¹⁷⁷Lu).[1][2]

The extended blood circulation time due to the Evans Blue component is a key innovation, leading to enhanced tumor uptake and retention compared to similar PSMA-targeting radioligands that lack this feature.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Binding Affinity

CompoundCell LineIC50 (nM)
This compound (LNC1003)Not Specified10.77[3]
DOTA-EB-MCGPC3-PIP15.6[2]
DOTA-MCG (without EB)PC3-PIP13.5[2]

Table 2: In Vitro Cellular Uptake in PC3-PIP Cells (PSMA-positive)

Time Point⁸⁶Y-DOTA-EB-MCG Uptake⁸⁶Y-DOTA-MCG Uptake
Specific data not available in search results Higher uptake observed at all time points compared to ⁸⁶Y-DOTA-MCG[2]Lower uptake observed at all time points compared to ⁸⁶Y-DOTA-EB-MCG[2]

Table 3: In Vivo Biodistribution of ⁸⁶Y-DOTA-EB-MCG in PC3-PIP Tumor-Bearing Mice (% Injected Dose per Gram - %ID/g)

Time PointTumorBloodKidneys
1 h22.33 ± 2.39High circulationHigh retention
4 hData not available
24 h40.40 ± 4.79
48 h35.67 ± 4.27

Biodistribution of the control, ⁸⁶Y-DOTA-MCG, showed peak tumor uptake at 1h (17.05 ± 3.66 %ID/g) which then declined.[2]

Table 4: Therapeutic Efficacy of ⁹⁰Y-DOTA-EB-MCG in PC3-PIP Tumor-Bearing Mice

Treatment GroupDose (MBq)Outcome
⁹⁰Y-DOTA-EB-MCG3.7Significant tumor growth inhibition[1]
⁹⁰Y-DOTA-EB-MCG7.4Complete tumor eradication[1]
⁹⁰Y-DOTA-MCG (control)7.4Marginal delay in tumor growth[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the preclinical evaluation of this compound.

Cell Culture
  • Cell Lines:

    • PC3-PIP: A human prostate cancer cell line engineered to have high expression of PSMA.

    • PC3-flu: A human prostate cancer cell line with no PSMA expression, used as a negative control.

  • Culture Medium: RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • PSMA Expression Maintenance (for PC3-PIP): The culture medium for PC3-PIP cells is supplemented with 20 µg/mL of puromycin (B1679871) to maintain stable PSMA expression.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO₂.

Radiolabeling of DOTA-EB-MCG
  • Radiolabeling with Yttrium-86 (for PET Imaging):

    • DOTA-EB-MCG is dissolved in a suitable buffer (e.g., ammonium (B1175870) acetate (B1210297) buffer, pH 4.5-5.5).

    • Yttrium-86 chloride (⁸⁶YCl₃) is added to the solution.

    • The reaction mixture is incubated at an elevated temperature (e.g., 85-95°C) for a specific duration (e.g., 15-30 minutes).

    • Quality Control: The radiochemical purity is determined using radio-High-Performance Liquid Chromatography (radio-HPLC) and/or radio-Thin Layer Chromatography (radio-TLC) to ensure high incorporation of the radioisotope.

  • Radiolabeling with Yttrium-90 (for Radioligand Therapy):

    • The protocol is similar to that for ⁸⁶Y labeling, using Yttrium-90 chloride (⁹⁰YCl₃).

    • Given the therapeutic application, it is crucial to achieve high specific activity to deliver a cytotoxic radiation dose to the tumor cells without administering an excess mass of the compound.

    • Purification: Post-labeling purification may be performed using a C18 Sep-Pak cartridge to remove any unchelated ⁹⁰Y.

In Vitro Binding Affinity Assay
  • Cell Seeding: PC3-PIP cells are seeded in a multi-well plate (e.g., 96-well) and allowed to adhere overnight.

  • Competition Assay: Cells are incubated with a constant concentration of ⁸⁶Y-DOTA-EB-MCG and increasing concentrations of non-radiolabeled DOTA-EB-MCG (competitor).

  • Incubation: The plate is incubated for a defined period (e.g., 1 hour) at a controlled temperature (e.g., 4°C or 37°C).

  • Washing: The cells are washed with cold phosphate-buffered saline (PBS) to remove unbound radioligand.

  • Cell Lysis and Counting: Cells are lysed, and the radioactivity in the lysate is measured using a gamma counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

Animal Model
  • Species and Strain: Male immunodeficient mice (e.g., BALB/c nude or NOD/SCID) are typically used to prevent rejection of human tumor xenografts.

  • Tumor Inoculation:

    • PC3-PIP cells are harvested and suspended in a mixture of culture medium and Matrigel.

    • A specific number of cells (e.g., 1-5 million) is subcutaneously injected into the flank of each mouse.

    • Tumors are allowed to grow to a suitable size for imaging or therapy studies (e.g., 100-200 mm³).

In Vivo PET Imaging
  • Radiotracer Administration: Tumor-bearing mice are intravenously injected with a defined dose of ⁸⁶Y-DOTA-EB-MCG (e.g., 3.7-7.4 MBq) via the tail vein.

  • Anesthesia: During imaging, mice are anesthetized using isoflurane (B1672236) to prevent movement.

  • PET/CT Scanning: Static or dynamic PET scans are acquired at various time points post-injection (e.g., 1, 4, 24, 48 hours). A CT scan is also performed for anatomical co-registration.

  • Image Analysis: The PET images are reconstructed, and regions of interest (ROIs) are drawn over the tumor and various organs to quantify the radiotracer uptake, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Radioligand Therapy Study
  • Animal Grouping: Tumor-bearing mice are randomized into different treatment groups:

    • Vehicle control (saline)

    • ⁹⁰Y-DOTA-EB-MCG (different dose levels, e.g., 3.7 MBq and 7.4 MBq)

    • ⁹⁰Y-DOTA-MCG (as a control for the EB-moiety effect)

  • Treatment Administration: A single intravenous injection of the respective treatment is administered.

  • Monitoring:

    • Tumor Growth: Tumor volume is measured regularly (e.g., twice a week) using calipers.

    • Body Weight: Animal body weight is monitored as an indicator of toxicity.

    • Overall Health: Mice are observed for any signs of distress or adverse effects.

  • Endpoints: The study is concluded when tumors in the control group reach a predetermined maximum size, or when treated animals show signs of significant toxicity. Therapeutic efficacy is assessed by comparing tumor growth inhibition and survival rates between the groups.

Visualizations

Experimental Workflow for Preclinical Evaluation

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Outcome radiolabeling Radiolabeling of This compound binding_assay Binding Affinity Assay (IC50 Determination) radiolabeling->binding_assay cell_uptake Cellular Uptake Studies radiolabeling->cell_uptake data_analysis Quantitative Data Analysis binding_assay->data_analysis cell_uptake->data_analysis animal_model Xenograft Animal Model biodistribution Biodistribution & PET/CT Imaging animal_model->biodistribution therapy Radioligand Therapy Study animal_model->therapy biodistribution->data_analysis efficacy_eval Therapeutic Efficacy Evaluation therapy->efficacy_eval data_analysis->efficacy_eval

Caption: Workflow for the preclinical evaluation of this compound.

Mechanism of Action and Targeting

mechanism_of_action cluster_blood Bloodstream cluster_tumor Tumor Microenvironment agent This compound albumin Serum Albumin agent->albumin Binds to complex Albumin-Bound Complex (Extended Circulation) albumin->complex psma PSMA Receptor complex->psma Targets tumor_cell Prostate Cancer Cell internalization Internalization psma->internalization Mediates radiation Beta Radiation (Cell Death) internalization->radiation

Caption: Mechanism of action of this compound in targeting PSMA.

This guide provides a foundational understanding of the preclinical data and methodologies associated with this compound. The presented information underscores its potential as a highly effective agent for the theranostics of prostate cancer, warranting further clinical investigation.

References

In Vitro Characterization of LNC1003 (Dota-psma-EB-01): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of LNC1003, also known as Dota-psma-EB-01. LNC1003 is a promising radioligand designed for targeted therapy of prostate cancer, particularly for tumors with moderate levels of Prostate-Specific Membrane Antigen (PSMA) expression.[1][2] The molecule is synthesized based on a PSMA-targeting agent and incorporates an Evans blue moiety, which facilitates reversible binding to albumin in the bloodstream.[3][4] This modification is intended to optimize its pharmacokinetic profile, enhancing tumor uptake and retention.[5][6]

Quantitative Data Summary

The in vitro properties of LNC1003 have been evaluated primarily through binding affinity assays, which are crucial for determining its potency and specificity for the PSMA target.

Table 1: PSMA Binding Affinity (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. In this context, it reflects how potently LNC1003 binds to PSMA.

CompoundIC50 (nM)Cell Line / Model
LNC1003 10.77 22Rv1 Tumor Model
EB-PSMA-617 (Comparator)7.9122Rv1 Tumor Model
PSMA-617 (Comparator)27.4922Rv1 Tumor Model

Data sourced from multiple studies confirming these values.[1][2][3][4]

LNC1003 demonstrates a high binding affinity for PSMA, with an IC50 value of 10.77 nM.[1][7] This affinity is comparable to that of EB-PSMA-617 (IC50 = 7.91 nM) and superior to the widely used PSMA-617 (IC50 = 27.49 nM).[2][4]

Key Experimental Protocols

The in vitro characterization of LNC1003 involves several key experiments to determine its binding affinity, specificity, and cellular interaction.

Competition Binding Assay

This assay is fundamental for determining the binding affinity (IC50) of LNC1003 for the PSMA receptor.

Objective: To quantify the concentration of LNC1003 required to displace a known radiolabeled ligand from PSMA-expressing cells.

Methodology:

  • Cell Culture: PSMA-expressing prostate cancer cells (e.g., 22Rv1) are cultured in appropriate media and seeded in multi-well plates.[1][2]

  • Incubation: The cells are incubated with a fixed concentration of a radiolabeled PSMA-targeting ligand (e.g., [177Lu]Lu-PSMA-617).

  • Competition: Increasing concentrations of non-radiolabeled "cold" LNC1003 are added to the wells. Control wells receive no competitor or a very high concentration for non-specific binding determination.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Washing: Cells are washed with a cold buffer to remove unbound radioligand.

  • Lysis and Measurement: The cells are lysed, and the radioactivity in the lysate is measured using a gamma counter.

  • Data Analysis: The percentage of specific binding is plotted against the concentration of LNC1003. The IC50 value is calculated from the resulting dose-response curve.

Cellular Uptake and Internalization Assay

This assay measures the extent to which LNC1003 is taken up by and internalized into PSMA-positive cells.

Objective: To differentiate between membrane-bound and internalized radioligand and to assess the overall cellular accumulation.

Methodology:

  • Cell Preparation: PSMA-positive cells (e.g., 22Rv1) are seeded in multi-well plates and allowed to adhere.[2]

  • Radioligand Incubation: The cells are incubated with radiolabeled [177Lu]Lu-LNC1003 for various time points.

  • Surface-Bound Ligand Removal: At each time point, the incubation medium is removed. To distinguish between internalized and surface-bound radioactivity, cells are washed with an acidic buffer (e.g., glycine (B1666218) buffer, pH 2.5) which strips surface-bound ligands. The radioactivity of this fraction is measured.

  • Internalized Ligand Measurement: The cells are then lysed (e.g., with NaOH), and the radioactivity within the cell lysate is measured to quantify the internalized fraction.

  • Data Analysis: The percentage of internalized radioligand relative to the total cell-associated radioactivity is calculated over time.

Visualizations

Experimental Workflow for In Vitro Characterization

G cluster_synthesis Synthesis & Radiolabeling cluster_assays In Vitro Assays cluster_analysis Data Analysis s1 Synthesis of LNC1003 Precursor s2 Radiolabeling with 177Lu s1->s2 s3 Quality Control (RCP > 95%) s2->s3 a1 Competition Binding Assay (22Rv1 cells) s3->a1 Characterize Binding a2 Cellular Uptake & Internalization Assay a1->a2 d1 IC50 Calculation a1->d1 a3 Specificity Test (Blocking Assay) a2->a3 d2 Quantification of Uptake (%ID/g) a2->d2 d3 Confirmation of PSMA-Specific Binding a3->d3 G cluster_cell PSMA-Positive Cancer Cell PSMA PSMA Receptor Endosome Endosome PSMA->Endosome 2. Internalization DNA DNA Endosome->DNA 3. 177Lu Decay (β- emission) DNA->DNA 4. DNA Damage & Apoptosis LNC1003 [177Lu]Lu-LNC1003 LNC1003->PSMA 1. Binding

References

The Advent of Evans Blue Modification in PSMA-Targeted Radioligand Therapy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prostate-Specific Membrane Antigen (PSMA) has emerged as a pivotal target in the diagnosis and treatment of prostate cancer. Radioligand therapies (RLTs) targeting PSMA, such as ¹⁷⁷Lu-PSMA-617, have demonstrated significant clinical efficacy. However, the therapeutic window of these small molecule radiopharmaceuticals is often limited by their rapid renal clearance, which can restrict tumor uptake and overall therapeutic efficacy. A key innovation to address this limitation is the modification of PSMA ligands with an Evans Blue (EB) moiety. Evans Blue is a dye that exhibits a strong, reversible binding to serum albumin, thereby extending the circulation half-life of the conjugated PSMA ligand. This modification leads to enhanced tumor accumulation and improved therapeutic outcomes. This technical guide provides an in-depth overview of the discovery, development, and preclinical evaluation of Evans Blue-modified PSMA ligands, with a focus on ¹⁷⁷Lu-EB-PSMA-617.

Introduction

The overexpression of Prostate-Specific Membrane Antigen (PSMA) on the surface of prostate cancer cells makes it an ideal target for radioligand therapy. Small molecule inhibitors of PSMA, such as PSMA-617, can be labeled with therapeutic radionuclides like Lutetium-177 (¹⁷⁷Lu) to selectively deliver radiation to tumor cells. Despite their success, the rapid clearance of these small molecules from the body necessitates the administration of multiple cycles of therapy. To enhance the therapeutic efficacy and potentially reduce the frequency of administration, researchers have explored strategies to prolong the circulation time of these ligands. One of the most promising approaches is the conjugation of an albumin-binding moiety, such as Evans Blue, to the PSMA-targeting ligand. This modification leverages the long half-life of serum albumin to create a circulating reservoir of the radiopharmaceutical, leading to increased tumor uptake and retention.[1]

Data Presentation

In Vitro Binding Affinity

The binding affinity of PSMA ligands is a critical determinant of their targeting efficiency. The modification with Evans Blue has been shown to have a minimal impact on the high-affinity binding to PSMA.

CompoundCell LineIC50 (nM)Binding Affinity (Kd) (nM)Reference
PSMA-617LNCaP2.3 ± 0.91.9 ± 0.8 (human PSMA)[2]
EB-PSMA-617LNCaP3.1 ± 1.12.5 ± 0.7 (human PSMA)[3]
Pharmacokinetic Parameters

The introduction of the Evans Blue moiety significantly alters the pharmacokinetic profile of the PSMA ligand, most notably by extending its blood half-life.

CompoundAnimal ModelBlood Half-life (t½)Key ObservationReference
¹⁷⁷Lu-PSMA-617MiceminutesRapid clearance from circulation.
¹⁷⁷Lu-EB-PSMA-617Miceseveral hoursSignificantly extended blood circulation time.[3]
Comparative Biodistribution of ¹⁷⁷Lu-PSMA-617 and ¹⁷⁷Lu-EB-PSMA-617 in Tumor-Bearing Mice

The extended circulation time of ¹⁷⁷Lu-EB-PSMA-617 results in significantly higher accumulation in PSMA-positive tumors compared to the unmodified ligand. The following table summarizes the percentage of injected dose per gram of tissue (%ID/g) at various time points post-injection.

Organ¹⁷⁷Lu-PSMA-617 (%ID/g)¹⁷⁷Lu-EB-PSMA-617 (%ID/g)
1 h 24 h
Blood1.5 ± 0.30.1 ± 0.0
Tumor (PSMA+)10.5 ± 2.53.5 ± 0.8
Kidneys3.1 ± 0.70.5 ± 0.1
Liver0.4 ± 0.10.1 ± 0.0
Spleen0.1 ± 0.00.0 ± 0.0
Lungs0.3 ± 0.10.0 ± 0.0

(Note: Data compiled from multiple preclinical studies in mice bearing PSMA-positive xenografts. Direct head-to-head comparative studies may show slight variations.)

Experimental Protocols

Synthesis of EB-PSMA-617

The synthesis of EB-PSMA-617 involves the modification of PSMA-617 to introduce a thiol group, which then reacts with a maleimide-functionalized Evans Blue derivative.

Materials:

  • PSMA-617

  • N-succinimidyl S-acetylthioacetate (SATA)

  • Hydroxylamine (B1172632)

  • Evans Blue-maleimide derivative

  • Dimethylformamide (DMF)

  • Phosphate buffered saline (PBS)

  • High-performance liquid chromatography (HPLC) for purification

Procedure:

  • Thiolation of PSMA-617:

    • Dissolve PSMA-617 in DMF.

    • Add SATA to the solution and stir at room temperature for 2-3 hours.

    • Monitor the reaction by HPLC.

    • Purify the resulting S-acetylated PSMA-617 by HPLC.

    • De-acetylate the product by treating with hydroxylamine in PBS to yield PSMA-617-SH.

  • Conjugation of PSMA-617-SH with Evans Blue-maleimide:

    • Dissolve the Evans Blue-maleimide derivative in a mixture of DMF and PBS.

    • Add the freshly prepared PSMA-617-SH to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the formation of EB-PSMA-617 by HPLC.

    • Purify the final product by preparative HPLC.

    • Confirm the identity of the product by mass spectrometry.

In Vitro Cell Binding Assay

This assay is used to determine the binding affinity (IC50) of the Evans Blue-modified PSMA ligand compared to the unmodified ligand.

Materials:

  • PSMA-positive human prostate cancer cells (e.g., LNCaP)

  • Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum

  • ¹⁷⁷Lu-PSMA-617 (radioligand)

  • Unlabeled PSMA-617 and EB-PSMA-617 (competitors)

  • Binding buffer (e.g., PBS with 1% bovine serum albumin)

  • Gamma counter

Procedure:

  • Seed LNCaP cells in 24-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of unlabeled PSMA-617 and EB-PSMA-617 in binding buffer.

  • Wash the cells with binding buffer.

  • Add a constant concentration of ¹⁷⁷Lu-PSMA-617 to each well, along with the varying concentrations of the unlabeled competitors.

  • Incubate the plates at 37°C for 1 hour.

  • Wash the cells three times with ice-cold binding buffer to remove unbound radioligand.

  • Lyse the cells with 1 M NaOH and collect the lysate.

  • Measure the radioactivity in the cell lysates using a gamma counter.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC50 value using non-linear regression analysis.

In Vivo SPECT/CT Imaging in Tumor-Bearing Mice

This protocol outlines the procedure for in vivo imaging to assess the biodistribution and tumor-targeting efficacy of ¹⁷⁷Lu-EB-PSMA-617.

Materials:

  • Athymic nude mice bearing PSMA-positive tumor xenografts (e.g., LNCaP or PC3-PIP)

  • ¹⁷⁷Lu-EB-PSMA-617

  • SPECT/CT scanner

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Anesthetize the tumor-bearing mice using isoflurane.

  • Administer a known amount of ¹⁷⁷Lu-EB-PSMA-617 (e.g., 7.4 MBq) via tail vein injection.

  • At desired time points (e.g., 1, 24, 48, and 72 hours) post-injection, anesthetize the mice again for imaging.

  • Acquire whole-body SPECT and CT images.

    • SPECT parameters: Use a medium-energy collimator, with energy windows set for the characteristic gamma emissions of ¹⁷⁷Lu (e.g., 113 keV and 208 keV).

    • CT parameters: Use a standard protocol for anatomical co-registration.

  • Reconstruct the images and co-register the SPECT and CT data.

  • Perform quantitative analysis by drawing regions of interest (ROIs) over the tumor and various organs to determine the %ID/g.

Mandatory Visualization

PSMA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PSMA PSMA RACK1 RACK1 PSMA->RACK1 Interaction PI3K PI3K PSMA->PI3K PSMA present (via RACK1 disruption) Ligand Ligand Ligand->PSMA Binding Integrin_b1 Integrin_b1 Integrin_b1->RACK1 IGF-1R IGF-1R IGF-1R->RACK1 Forms Complex FAK FAK RACK1->FAK Activation GRB2 GRB2 FAK->GRB2 PSMA absent AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: PSMA-mediated signaling pathway switch.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of EB-PSMA-617 Radiolabeling Radiolabeling with ¹⁷⁷Lu Synthesis->Radiolabeling QC Quality Control (HPLC, MS) Radiolabeling->QC Binding_Assay Cell Binding Assay (IC50, Kd) QC->Binding_Assay Internalization Internalization Assay Binding_Assay->Internalization Biodistribution Biodistribution Studies in Mice Internalization->Biodistribution SPECT_Imaging SPECT/CT Imaging Biodistribution->SPECT_Imaging Therapy_Study Radioligand Therapy Study SPECT_Imaging->Therapy_Study

Caption: Experimental workflow for developing EB-PSMA ligands.

Logical_Relationship PSMA_Ligand PSMA Ligand (e.g., PSMA-617) EB_PSMA_Ligand EB-PSMA Ligand PSMA_Ligand->EB_PSMA_Ligand Evans_Blue Evans Blue Moiety Evans_Blue->EB_PSMA_Ligand Albumin_Binding Reversible Binding to Serum Albumin EB_PSMA_Ligand->Albumin_Binding Extended_HalfLife Extended Blood Half-Life Albumin_Binding->Extended_HalfLife Increased_Tumor_Uptake Increased Tumor Uptake & Retention Extended_HalfLife->Increased_Tumor_Uptake Improved_Efficacy Improved Therapeutic Efficacy Increased_Tumor_Uptake->Improved_Efficacy

Caption: Rationale for Evans Blue modification of PSMA ligands.

Conclusion

The modification of PSMA-targeting radioligands with Evans Blue represents a significant advancement in the field of radioligand therapy for prostate cancer. By extending the circulation half-life of these agents, the Evans Blue moiety enhances their accumulation in tumors, leading to improved therapeutic efficacy in preclinical models. This approach has the potential to reduce the required administered activity and the frequency of treatment cycles, thereby improving patient convenience and potentially reducing side effects. Further clinical investigation is warranted to fully elucidate the therapeutic benefits of this promising strategy in patients with prostate cancer.

References

Structural Analysis of DOTA-PSMA-EB-01: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DOTA-PSMA-EB-01, also known as LNC1003, is a novel radioligand designed for targeted radionuclide therapy of prostate cancer. This molecule is a specific inhibitor of the Prostate-Specific Membrane Antigen (PSMA), a well-validated target for prostate cancer diagnostics and therapeutics. A key structural feature of this compound is the inclusion of a truncated Evans Blue (EB) moiety, which facilitates binding to serum albumin. This albumin-binding characteristic extends the circulation half-life of the radioligand, thereby enhancing its accumulation and retention in PSMA-expressing tumors. This technical guide provides a comprehensive overview of the structural and functional aspects of this compound, including its synthesis, mechanism of action, and preclinical and clinical data.

Core Structure and Synthesis

This compound is a complex molecule comprising three key functional components: a PSMA-targeting motif, a DOTA chelator for radiolabeling, and an Evans Blue derivative for albumin binding. The PSMA-targeting component is a urea-based inhibitor that binds with high affinity to the enzymatic active site of PSMA. The DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator is a robust and versatile platform for stably coordinating various radiometals, most notably Lutetium-177 (¹⁷⁷Lu) for therapeutic applications and Gallium-68 (⁶⁸Ga) for diagnostic imaging. The truncated Evans Blue moiety is strategically conjugated to the molecule to leverage the endogenous albumin as a carrier, thereby improving the pharmacokinetic profile of the agent.

Chemical Structure
  • Systematic Name: (This information is not publicly available in the search results)

  • Synonyms: LNC1003, ¹⁷⁷Lu-PSMA-EB-01 (radiolabeled form)

The precise chemical structure of this compound is proprietary. However, based on available information for similar compounds, it is a derivative of PSMA-617, with the addition of a truncated Evans Blue molecule and a DOTA chelator.

Synthesis Overview

The synthesis of this compound is a multi-step process involving solid-phase peptide synthesis (SPPS) followed by solution-phase conjugation and purification. A generalized synthetic scheme is as follows:

  • Solid-Phase Synthesis of the PSMA-targeting Ligand: The urea-based PSMA binding motif is assembled on a solid support resin.

  • Conjugation of the Evans Blue Moiety: The truncated Evans Blue derivative is conjugated to the PSMA ligand.

  • Attachment of the DOTA Chelator: The DOTA chelator is coupled to the molecule.

  • Cleavage and Deprotection: The fully assembled molecule is cleaved from the solid support, and all protecting groups are removed.

  • Purification: The crude product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Radiolabeling: The purified this compound precursor is radiolabeled with a suitable radionuclide, such as ¹⁷⁷Lu, under controlled conditions.

Mechanism of Action

The therapeutic and diagnostic efficacy of this compound is predicated on a dual-targeting mechanism.

dot

MechanismOfAction Mechanism of Action of this compound cluster_circulation Bloodstream cluster_tumor Tumor Microenvironment cluster_cellular_effect Cellular Effect DOTA_PSMA_EB_01 This compound Albumin Serum Albumin DOTA_PSMA_EB_01->Albumin Binds to (via EB moiety) Complex Albumin-DOTA-PSMA-EB-01 Complex DOTA_PSMA_EB_01->Complex Albumin->Complex PSMA PSMA Receptor (on Prostate Cancer Cell) Complex->PSMA Targets and Binds Internalization Receptor-mediated Internalization PSMA->Internalization Triggers Radionuclide_Decay Radionuclide Decay (e.g., ¹⁷⁷Lu) Internalization->Radionuclide_Decay DNA_Damage DNA Damage Radionuclide_Decay->DNA_Damage Beta Particle Emission Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis

Caption: Mechanism of action of this compound.

PSMA Targeting

Prostate-Specific Membrane Antigen (PSMA) is a type II transmembrane glycoprotein (B1211001) that is overexpressed on the surface of prostate cancer cells, with expression levels correlating with tumor aggressiveness, metastasis, and recurrence. This compound specifically binds to the extracellular enzymatic domain of PSMA with high affinity.

Albumin Binding and Pharmacokinetics

The Evans Blue moiety of this compound binds reversibly to circulating serum albumin. This binding significantly increases the hydrodynamic radius of the molecule, preventing its rapid renal clearance and extending its plasma half-life. The prolonged circulation time allows for greater accumulation of the radioligand in PSMA-expressing tumor tissues.

Cellular Internalization and Radionuclide Therapy

Upon binding to PSMA, the this compound/PSMA complex is internalized by the cancer cell through endocytosis. Once inside the cell, the chelated radionuclide (e.g., ¹⁷⁷Lu) decays, emitting beta particles that induce DNA damage and ultimately lead to apoptotic cell death.

Preclinical and Clinical Data

In Vitro Data
ParameterValueCell LineReference
IC₅₀ 10.77 nMLNCaP[1]
Clinical Trial Data

A phase 1 clinical trial (NCT05613738) was conducted to determine the maximum tolerated dose (MTD), safety, dosimetry, and therapeutic efficacy of ¹⁷⁷Lu-DOTA-PSMA-EB-01 (also referred to as [¹⁷⁷Lu]Lu-LNC1003) in patients with metastatic castration-resistant prostate cancer (mCRPC).[2]

3.2.1. Patient Demographics and Dosing

ParameterValue
Number of Patients 13
Dose Escalation Levels 1.11, 1.85, and 2.59 GBq/cycle
Treatment Cycles Up to two cycles at a 6-week interval

3.2.2. Dosimetry [2]

Organ/TissueMean Absorbed Dose (mSv/MBq)
Total-body 0.35 ± 0.05
Salivary glands 3.61 ± 2.83
Kidneys 1.88 ± 0.35
Red bone marrow 0.22 ± 0.04
Bone metastases 8.52
Lymph node metastases 9.51

3.2.3. Safety and Efficacy [2]

ParameterFinding
Maximum Tolerated Dose (MTD) 1.85 GBq
Dose-Limiting Toxicity Myelosuppression at 2.59 GBq
PSA Decline (≥50%) after Cycle 1 Dose Level 1 (1.11 GBq): 33.3% (1/3)Dose Level 2 (1.85 GBq): 66.7% (4/6)Dose Level 3 (2.59 GBq): 50.0% (2/4)
PSA Decline (≥50%) after Cycle 2 Dose Level 1 (1.11 GBq): 33.3% (1/3)Dose Level 2 (1.85 GBq): 66.6% (4/6)

Another clinical study (NCT04996602) is assessing the efficiency and response to a 2.0 GBq (55 mCi) dose of ¹⁷⁷Lu-EB-PSMA in patients with mCRPC.[3]

Experimental Protocols

Radiolabeling of this compound with Lutetium-177

This protocol is a generalized procedure based on standard methods for DOTA-peptide radiolabeling.

  • Reagents and Materials:

    • This compound precursor solution

    • ¹⁷⁷LuCl₃ in 0.05 M HCl

    • Ammonium (B1175870) acetate (B1210297) buffer (0.2 M, pH 5.0)

    • Gentisic acid solution (50 mg/mL in water)

    • Sterile, pyrogen-free reaction vial

    • Heating block or water bath

    • RP-HPLC system for quality control

  • Procedure:

    • In a sterile reaction vial, add the required volume of this compound precursor solution.

    • Add ammonium acetate buffer to adjust the pH to approximately 5.0.

    • Add gentisic acid as a radioprotectant.

    • Add the ¹⁷⁷LuCl₃ solution to the vial.

    • Gently mix the reaction mixture.

    • Incubate the vial at 95-100°C for 15-30 minutes.

    • Allow the vial to cool to room temperature.

    • Perform quality control using RP-HPLC to determine the radiochemical purity.

dot

RadiolabelingWorkflow Radiolabeling Workflow for ¹⁷⁷Lu-DOTA-PSMA-EB-01 Start Start Reagents Combine Reagents: - this compound - ¹⁷⁷LuCl₃ - Buffer (pH 5.0) - Radioprotectant Start->Reagents Incubation Incubate at 95-100°C for 15-30 min Reagents->Incubation Cooling Cool to Room Temperature Incubation->Cooling QC Quality Control (RP-HPLC) Cooling->QC FinalProduct ¹⁷⁷Lu-DOTA-PSMA-EB-01 QC->FinalProduct Radiochemical Purity > 95%

Caption: Generalized radiolabeling workflow.

In Vitro Cell Binding Assay (IC₅₀ Determination)

This is a representative protocol for determining the binding affinity of a PSMA inhibitor.

  • Cell Culture:

    • Culture PSMA-positive LNCaP cells in appropriate media until confluent.

    • Harvest and resuspend the cells to a known concentration.

  • Competitive Binding Assay:

    • Prepare a series of dilutions of non-radiolabeled this compound.

    • In a 96-well plate, add a constant amount of a radiolabeled PSMA ligand (e.g., ¹²⁵I-labeled PSMA inhibitor) to each well.

    • Add the serially diluted this compound to the wells.

    • Add the LNCaP cell suspension to each well.

    • Incubate the plate at 4°C for 1 hour to allow for binding to reach equilibrium.

    • Wash the cells to remove unbound radioligand.

    • Measure the radioactivity in each well using a gamma counter.

    • Plot the percentage of bound radioactivity against the concentration of this compound.

    • Calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand.

Conclusion

This compound is a promising next-generation radioligand for the treatment of prostate cancer. Its unique design, which incorporates an albumin-binding moiety, results in a favorable pharmacokinetic profile characterized by extended circulation time and enhanced tumor uptake. Preclinical and early clinical data demonstrate its high affinity for PSMA and its potential to deliver a therapeutic dose of radiation to tumors with an acceptable safety profile. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this agent in the management of metastatic castration-resistant prostate cancer.

References

Dota-psma-EB-01: A Specific, High-Affinity Inhibitor of Prostate-Specific Membrane Antigen for Targeted Radionuclide Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Dota-psma-EB-01, also identified as LNC1003, is a novel and specific inhibitor of Prostate-Specific Membrane Antigen (PSMA), a well-validated target for the diagnosis and treatment of prostate cancer. This molecule is distinguished by the incorporation of an Evans Blue (EB) moiety, which facilitates reversible binding to serum albumin. This unique characteristic significantly extends the circulation half-life of the radiolabeled compound, leading to enhanced tumor uptake and retention. Preclinical and early-phase clinical studies have demonstrated the potential of this compound, particularly when labeled with Lutetium-177 ([¹⁷⁷Lu]Lu-LNC1003), to deliver potent and targeted radiotherapy to PSMA-expressing tumors with an improved therapeutic index compared to previous generations of PSMA-targeted radioligands.

Introduction to PSMA and the Role of this compound

Prostate-Specific Membrane Antigen (PSMA) is a transmembrane glycoprotein (B1211001) that is overexpressed in the majority of prostate cancer cells, with expression levels correlating with tumor aggressiveness, metastasis, and recurrence. This makes PSMA an ideal target for the development of specific inhibitors that can be coupled with radionuclides for both imaging (theranostics) and targeted therapy.

This compound is a urea-based PSMA inhibitor that features two key components: a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator for stable incorporation of therapeutic radioisotopes like ¹⁷⁷Lu, and an Evans Blue derivative. The Evans Blue component allows the molecule to bind to circulating albumin, which acts as a carrier, prolonging its presence in the bloodstream and increasing the probability of its accumulation in tumor tissues.[1][2]

Mechanism of Action and Signaling Pathways

This compound functions as a competitive inhibitor, binding with high affinity to the enzymatic active site of PSMA.[3] Upon binding, if coupled with a radionuclide, it delivers a cytotoxic radiation dose directly to the cancer cell.

The binding of this compound to PSMA can also modulate intracellular signaling. PSMA is known to play a role in activating the PI3K-AKT signaling pathway, which is crucial for cell survival and proliferation. By inhibiting PSMA, this compound may disrupt this pro-survival signaling cascade within the cancer cells.

PSMA_Signaling cluster_cell Prostate Cancer Cell cluster_blood Bloodstream PSMA PSMA PI3K PI3K PSMA->PI3K Activates AKT AKT PI3K->AKT Activates Cell_Survival_Proliferation Cell_Survival_Proliferation AKT->Cell_Survival_Proliferation Promotes Dota_psma_EB_01 Dota_psma_EB_01 Dota_psma_EB_01->PSMA Inhibition Albumin Albumin Dota_psma_EB_01_bound This compound Dota_psma_EB_01_bound->Albumin Reversible Binding

Mechanism of Action of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound (LNC1003) and its radiolabeled form, [¹⁷⁷Lu]Lu-LNC1003, from preclinical studies.

Table 1: In Vitro Binding Affinity [3][4][5][6]

CompoundIC₅₀ (nM)Cell Line
LNC1003 (this compound) 10.77 22Rv1
PSMA-61727.4922Rv1
EB-PSMA-6177.9122Rv1

Table 2: Comparative Tumor Uptake in 22Rv1 Tumor-Bearing Mice (%ID/g at 24h post-injection) [4][5][6]

RadiotracerTumor Uptake (%ID/g)
[¹⁷⁷Lu]Lu-LNC1003 138.87 ± 26.53
[¹⁷⁷Lu]Lu-EB-PSMA-61729.89 ± 8.86
[¹⁷⁷Lu]Lu-PSMA-6174.28 ± 0.25

Table 3: Preclinical Radioligand Therapy in 22Rv1 Tumor-Bearing Mice [4][6]

Treatment Group (18.5 MBq single dose)Outcome
[¹⁷⁷Lu]Lu-LNC1003 Noteworthy inhibition of tumor growth
[¹⁷⁷Lu]Lu-PSMA-617No obvious antitumor effect

Table 4: Phase 1 Clinical Trial Dosimetry of [¹⁷⁷Lu]Lu-LNC1003 in mCRPC Patients [7][8]

ParameterValue
Maximum Tolerated Dose (MTD)1.85 GBq
Total-Body Effective Dose0.35 ± 0.05 mSv/MBq
Highest Estimated Radiation Dose (Salivary Glands)3.61 ± 2.83 mSv/MBq
Effective Dose (Kidneys)1.88 ± 0.35 mSv/MBq
Effective Dose (Red Bone Marrow)0.22 ± 0.04 mSv/MBq
Tumor Mean Absorbed Dose (Bone Metastases)8.52 mSv/MBq
Tumor Mean Absorbed Dose (Lymph Node Metastases)9.51 mSv/MBq

Experimental Protocols

Synthesis and Radiolabeling of [¹⁷⁷Lu]Lu-LNC1003

The synthesis of LNC1003 is based on a PSMA-targeting agent and an Evans Blue derivative.[4] For radiolabeling, a detailed protocol would involve the chelation of ¹⁷⁷LuCl₃ with the DOTA moiety of LNC1003.

Radiolabeling_Workflow LNC1003_solution LNC1003 in solution Reaction_Vial Reaction Vial LNC1003_solution->Reaction_Vial 177LuCl3 ¹⁷⁷LuCl₃ solution 177LuCl3->Reaction_Vial Incubation Incubation (e.g., 95°C for 15-30 min) Reaction_Vial->Incubation QC_HPLC Quality Control (Radiochemical Purity via HPLC) Incubation->QC_HPLC Purification Purification (if necessary) QC_HPLC->Purification Purity < 95% Final_Product [¹⁷⁷Lu]Lu-LNC1003 QC_HPLC->Final_Product Purity ≥ 95% Purification->Final_Product

Workflow for Radiolabeling of LNC1003.
In Vitro Competition Binding Assay

This assay is performed to determine the binding affinity (IC₅₀) of LNC1003 to PSMA-expressing cells.

Materials:

  • PSMA-positive cells (e.g., 22Rv1)

  • Radiolabeled competitor (e.g., [¹⁷⁷Lu]Lu-PSMA-617)

  • Unlabeled LNC1003 at various concentrations

  • Binding buffer (e.g., Tris-HCl with MgCl₂)

  • Gamma counter

Procedure:

  • Seed PSMA-positive cells in a multi-well plate and allow them to adhere.

  • Wash the cells with binding buffer.

  • Add a constant concentration of the radiolabeled competitor to each well.

  • Add increasing concentrations of unlabeled LNC1003 to the wells.

  • Incubate the plate at a specific temperature (e.g., 4°C or 37°C) for a defined period (e.g., 1-2 hours).

  • Wash the cells to remove unbound radioligand.

  • Lyse the cells and measure the radioactivity in each well using a gamma counter.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC₅₀ value using non-linear regression analysis.[4][6]

In Vivo Biodistribution Studies

These studies are conducted to evaluate the pharmacokinetics and tumor-targeting efficacy of [¹⁷⁷Lu]Lu-LNC1003 in animal models.

Materials:

  • Tumor-bearing mice (e.g., nude mice with 22Rv1 xenografts)

  • [¹⁷⁷Lu]Lu-LNC1003

  • Saline solution for injection

  • Gamma counter

Procedure:

  • Inject a known amount of [¹⁷⁷Lu]Lu-LNC1003 intravenously into the tail vein of the tumor-bearing mice.

  • At various time points post-injection (e.g., 1, 4, 24, 48, 72, and 96 hours), euthanize a cohort of mice.

  • Dissect major organs and the tumor.

  • Weigh each tissue sample and measure the radioactivity using a gamma counter.

  • Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ and the tumor.[4][5]

Biodistribution_Workflow cluster_animal Animal Study cluster_analysis Data Analysis Injection Inject [¹⁷⁷Lu]Lu-LNC1003 into tumor-bearing mice Time_Points Euthanize at pre-defined time points Injection->Time_Points Dissection Dissect organs and tumor Time_Points->Dissection Weighing Weigh tissues Dissection->Weighing Counting Measure radioactivity (Gamma Counter) Weighing->Counting Calculation Calculate %ID/g Counting->Calculation

Workflow for In Vivo Biodistribution Studies.

Conclusion and Future Directions

This compound (LNC1003) represents a significant advancement in the development of PSMA-targeted radiopharmaceuticals. Its unique albumin-binding property leads to superior tumor targeting and retention, offering the potential for more effective and less toxic radiotherapy for prostate cancer. The robust preclinical data and promising initial clinical findings warrant further investigation in larger clinical trials to fully establish its safety and efficacy profile. Future research may also explore the use of this compound with other therapeutic radionuclides, including alpha emitters, to further enhance its anti-tumor potency.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Dota-psma-EB-01

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Dota-psma-EB-01, a prostate-specific membrane antigen (PSMA)-targeting radiopharmaceutical ligand. The protocol is compiled from established methodologies for the synthesis of similar DOTA-conjugated PSMA inhibitors and molecules incorporating an Evans blue (EB) derivative for albumin binding.

Introduction

This compound is a promising ligand for radionuclide-drug conjugates (RDCs) designed for both diagnostic imaging and targeted therapy of prostate cancer. It comprises three key functional components: a high-affinity PSMA-targeting motif (typically a glutamate-urea-lysine scaffold), a DOTA chelator for radiometal complexation (e.g., with ⁶⁸Ga for PET imaging or ¹⁷⁷Lu for therapy), and a modified Evans blue moiety that binds to serum albumin, extending the circulation half-life and potentially enhancing tumor uptake.[1][2] This protocol outlines a multi-step synthesis involving solid-phase peptide synthesis (SPPS) and solution-phase conjugation.

Materials and Reagents

  • Fmoc-protected amino acids

  • 2-Chlorotrityl chloride resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Piperidine (B6355638)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS)

  • Trifluoroacetic acid (TFA)

  • DOTA-tris(tBu)ester

  • Evans blue derivative with a reactive functional group (e.g., NHS ester)

  • DIPEA (N,N-Diisopropylethylamine)

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer

Experimental Protocols

The synthesis of this compound can be broadly divided into three main stages:

  • Solid-phase synthesis of the PSMA-targeting peptidic backbone.

  • Conjugation of the DOTA chelator.

  • Conjugation of the Evans blue derivative and final deprotection.

Protocol 1: Solid-Phase Synthesis of the PSMA-targeting Peptidic Backbone

This protocol utilizes standard Fmoc-based solid-phase peptide synthesis (SPPS) to construct the core peptide sequence.[3][4]

  • Resin Loading: Swell 2-chlorotrityl chloride resin in DCM. React the resin with the first Fmoc-protected amino acid (e.g., Fmoc-Glu(OtBu)-OH) in the presence of DIPEA in DCM for 2 hours at room temperature.

  • Fmoc Deprotection: Wash the resin with DMF. Treat the resin with 20% piperidine in DMF for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid, HOBt, and DIC in DMF. Add this solution to the resin and react for 2 hours at room temperature.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the desired sequence (e.g., a glutamate-urea-lysine backbone).

  • Cleavage from Resin: After the final amino acid is coupled, wash the resin with DCM and dry. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 2 hours at room temperature.[4]

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using preparative RP-HPLC.

Protocol 2: Conjugation of DOTA Chelator

This protocol describes the conjugation of the DOTA chelator to the purified peptide.[5]

  • Reaction Setup: Dissolve the purified peptide and DOTA-tris(tBu)ester in DMF. Add a coupling agent like HATU and a base such as DIPEA.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 4 hours.

  • Purification: Purify the DOTA-conjugated peptide by RP-HPLC.

Protocol 3: Conjugation of Evans Blue Derivative and Final Deprotection

This final stage involves the attachment of the albumin-binding moiety and removal of any remaining protecting groups.

  • Conjugation: Dissolve the DOTA-peptide conjugate in a suitable solvent like DMF. Add the Evans blue derivative (e.g., an NHS ester) and a base like DIPEA.

  • Reaction Conditions: Stir the reaction at room temperature for 5 hours.[4]

  • Final Deprotection: If t-butyl protecting groups are still present on the DOTA moiety, treat the compound with a TFA-based cleavage cocktail as described in Protocol 1, step 5.

  • Final Purification and Characterization: Purify the final product, this compound, using preparative RP-HPLC. Confirm the identity and purity of the compound by analytical HPLC and mass spectrometry.

Quantitative Data Summary

While specific yields for this compound are not available in the public domain, the following table provides typical ranges for similar DOTA-conjugated PSMA ligands synthesized via SPPS.

StepParameterTypical ValueReference
Peptide Synthesis Crude Yield60-75%[3][6]
Purity after HPLC>95%[7]
DOTA Conjugation Yield50-70%
Final Product Overall Yield20-40%
Final Purity>97%[5]

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Conjugation Solution-Phase Conjugation Resin 2-Chlorotrityl Chloride Resin Loading 1. Resin Loading (Fmoc-AA-OH, DIPEA) Resin->Loading Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Loading->Deprotection Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, HOBt, DIC) Deprotection->Coupling Coupling->Deprotection Repeat for each AA Cleavage 4. Cleavage from Resin (TFA/TIS/H2O) Coupling->Cleavage PurifiedPeptide Purified PSMA Peptide Cleavage->PurifiedPeptide DOTA_Conj 5. DOTA Conjugation (DOTA-tris(tBu)ester, HATU, DIPEA) PurifiedPeptide->DOTA_Conj EB_Conj 6. Evans Blue Conjugation (EB-NHS ester, DIPEA) DOTA_Conj->EB_Conj Final_Deprotection 7. Final Deprotection (TFA Cocktail) EB_Conj->Final_Deprotection Final_Product This compound Final_Deprotection->Final_Product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for Radiolabeling DOTA-PSMA-EB-01 with Lutetium-177

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate-Specific Membrane Antigen (PSMA) has emerged as a highly promising target for both imaging and therapy of prostate cancer due to its significant overexpression on the surface of prostate cancer cells.[1][2] Radiolabeled small-molecule inhibitors of PSMA, such as those conjugated with the chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), have demonstrated considerable clinical success. The addition of an Evans Blue (EB) motif to create DOTA-PSMA-EB-01 is a novel strategy designed to enhance the pharmacokinetic profile of the radiopharmaceutical.[1] The EB moiety binds to serum albumin, which prolongs the circulation half-life, thereby potentially increasing tumor accumulation and retention of the therapeutic radionuclide, Lutetium-177 (¹⁷⁷Lu).[1][2][3][4]

¹⁷⁷Lu is an ideal therapeutic radionuclide due to its favorable decay characteristics, including a half-life of 6.65 days and the emission of medium-energy beta particles suitable for treating small to medium-sized tumors.[5] This document provides detailed application notes and protocols for the radiolabeling of this compound with ¹⁷⁷Lu, including quality control procedures and expected outcomes based on preclinical and clinical studies of similar PSMA-targeting radiopharmaceuticals.

Experimental Protocols

Materials and Equipment

Materials:

  • This compound precursor

  • ¹⁷⁷LuCl₃ (Lutetium-177 chloride) solution, no-carrier-added

  • Reaction Buffer: 0.1 M Sodium Acetate or Ammonium Acetate buffer (pH 4.5-5.5)[5][6]

  • Quenching Solution: 0.05 M Diethylenetriaminepentaacetic acid (DTPA) solution

  • Ascorbic acid (optional, as a radioprotectant)[5]

  • Sterile water for injection

  • 0.9% Sodium Chloride for injection

  • C18 Sep-Pak light cartridge for purification

  • Ethanol (B145695) (70%)

  • Sterile 0.22 µm filter

Equipment:

  • Lead-shielded hot cell

  • Dose calibrator

  • Heating block or water bath capable of reaching 90-100°C

  • Vortex mixer

  • pH meter or pH strips

  • High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector

  • Thin-Layer Chromatography (TLC) system with a radioactivity scanner

  • Syringes and sterile vials

Radiolabeling Workflow

The following diagram illustrates the general workflow for the radiolabeling of this compound with ¹⁷⁷Lu.

Radiolabeling_Workflow Radiolabeling Workflow for ¹⁷⁷Lu-DOTA-PSMA-EB-01 cluster_prep Preparation cluster_reaction Reaction cluster_purification_qc Purification & Quality Control cluster_final Final Product Precursor This compound Precursor Mix Combine Precursor, ¹⁷⁷LuCl₃, and Buffer Precursor->Mix Lu177 ¹⁷⁷LuCl₃ Solution Lu177->Mix Buffer Reaction Buffer (pH 4.5-5.5) Buffer->Mix Incubate Incubate at 90-95°C for 15-30 min Mix->Incubate Purify Purification (e.g., C18 Sep-Pak) Incubate->Purify QC Quality Control (HPLC, TLC) Purify->QC FinalProduct Sterile Filtration & Formulation QC->FinalProduct

Caption: A flowchart outlining the key steps in the radiolabeling of this compound with Lutetium-177.

Step-by-Step Radiolabeling Protocol
  • Preparation:

    • In a sterile, pyrogen-free reaction vial within a lead-shielded hot cell, dissolve the this compound precursor in the reaction buffer. The optimal precursor amount may need to be determined, but a starting point of 10-20 µg per 5 mCi of ¹⁷⁷Lu can be used as a reference.[5]

    • Add the required activity of ¹⁷⁷LuCl₃ to the precursor solution.

    • Gently mix the solution and verify that the pH is between 4.5 and 5.5 using a pH strip. Adjust if necessary with sterile 0.1 M HCl or 0.1 M NaOH.

  • Incubation:

    • Place the reaction vial in a pre-heated heating block or water bath at 90-95°C for 15-30 minutes.[5][7][8] Incubation times and temperatures may require optimization for this compound.

  • Quenching and Cooling:

    • After incubation, remove the vial from the heat source and allow it to cool to room temperature.

    • Add a small volume of the DTPA quenching solution to complex any unbound ¹⁷⁷Lu.

  • Purification (if necessary):

    • While high radiochemical yields are often achieved, purification may be necessary to remove any unreacted ¹⁷⁷Lu or radiolytic impurities.

    • Condition a C18 Sep-Pak light cartridge by washing with ethanol followed by sterile water.

    • Load the reaction mixture onto the cartridge. The ¹⁷⁷Lu-DOTA-PSMA-EB-01 will be retained.

    • Wash the cartridge with sterile water to remove any unbound ¹⁷⁷Lu.

    • Elute the final product from the cartridge using a small volume of 50-70% ethanol, followed by sterile saline to formulate for injection.

  • Quality Control:

    • Perform quality control tests to determine the radiochemical purity and identity of the final product.

    • High-Performance Liquid Chromatography (HPLC): This is the preferred method for determining radiochemical purity.[9] A reversed-phase C18 column with a gradient of acidified water and acetonitrile (B52724) is commonly used.[9] The retention time of ¹⁷⁷Lu-DOTA-PSMA-EB-01 should be compared to a non-radioactive standard.

    • Thin-Layer Chromatography (TLC): A simpler method for a quick estimation of radiochemical purity. A common system involves a C18 stationary phase and a mobile phase of acetonitrile/water.

  • Final Formulation:

    • The purified ¹⁷⁷Lu-DOTA-PSMA-EB-01 is passed through a 0.22 µm sterile filter into a sterile vial.

    • The final product is diluted with sterile 0.9% sodium chloride for injection to the desired radioactive concentration.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during the radiolabeling and evaluation of ¹⁷⁷Lu-labeled PSMA inhibitors. While specific data for this compound is emerging, these values from similar compounds provide a benchmark for expected results.

Table 1: Radiolabeling and Quality Control Parameters

ParameterTypical ValueReference Compound(s)
Radiochemical Yield>95%¹⁷⁷Lu-PSMA-617, ¹⁷⁷Lu-PSMA-I&T
Radiochemical Purity>98%¹⁷⁷Lu-PSMA-617, ¹⁷⁷Lu-PSMA-I&T
Specific Activity30-225 MBq/nmol¹⁷⁷Lu-PSMA-I&T, ¹⁷⁷Lu-PSMA-ALB-56

Table 2: In Vitro and In Vivo Performance of ¹⁷⁷Lu-labeled PSMA Inhibitors

ParameterTypical ValueReference Compound(s)
In Vitro Cell Uptake
PSMA-positive cells (%ID/mg)Increases over time (e.g., 24h)¹⁷⁷Lu-PSMA-617, ¹⁷⁷Lu-L1
PSMA-negative cells (%ID/mg)Low (<1%)¹⁷⁷Lu-PSMA-617, ¹⁷⁷Lu-L1
In Vivo Biodistribution (%ID/g at 24h post-injection in mice)
Tumor (PSMA-positive)High and sustained¹⁷⁷Lu-PSMA-617, ¹⁷⁷Lu-EB-PSMA
KidneysModerate to high¹⁷⁷Lu-PSMA-617, ¹⁷⁷Lu-DOTA-PSMA
Salivary GlandsModerate¹⁷⁷Lu-PSMA-I&T
BloodLow (for non-EB compounds)¹⁷⁷Lu-PSMA-617
Blood (with EB modification)Higher initial retention¹⁷⁷Lu-EB-PSMA

Note: %ID/g = percentage of injected dose per gram of tissue.

Signaling Pathway and Mechanism of Action

The therapeutic efficacy of ¹⁷⁷Lu-DOTA-PSMA-EB-01 is predicated on its specific binding to PSMA, which is highly expressed on prostate cancer cells. The following diagram illustrates the mechanism of action.

Mechanism_of_Action Mechanism of Action of ¹⁷⁷Lu-DOTA-PSMA-EB-01 cluster_circulation Systemic Circulation cluster_tumor_cell PSMA-Expressing Tumor Cell Lu_PSMA_EB ¹⁷⁷Lu-DOTA-PSMA-EB-01 Albumin Serum Albumin Lu_PSMA_EB->Albumin Binds to PSMA_Receptor PSMA Receptor Lu_PSMA_EB->PSMA_Receptor Targets Internalization Internalization PSMA_Receptor->Internalization Leads to DNA_Damage DNA Damage Internalization->DNA_Damage ¹⁷⁷Lu β⁻ emission causes Apoptosis Cell Death (Apoptosis) DNA_Damage->Apoptosis

Caption: The mechanism of action of ¹⁷⁷Lu-DOTA-PSMA-EB-01, from circulation to induction of tumor cell death.

Conclusion

The radiolabeling of this compound with Lutetium-177 presents a promising advancement in the targeted radionuclide therapy of prostate cancer. The protocols and data presented herein, based on established procedures for similar PSMA-targeting agents, provide a robust framework for researchers and drug development professionals. The unique albumin-binding property of the Evans Blue moiety is anticipated to improve the therapeutic index by enhancing tumor uptake and retention.[1] Further optimization and validation of these protocols for ¹⁷⁷Lu-DOTA-PSMA-EB-01 will be crucial for its successful clinical translation.

References

Application Notes and Protocols for 68Ga-Dota-PSMA-EB-01 PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of 68Ga-Dota-PSMA-EB-01 in Positron Emission Tomography (PET) imaging. The information compiled is based on established procedures for similar 68Ga-labeled Prostate-Specific Membrane Antigen (PSMA) targeted radiopharmaceuticals.

Introduction

Prostate-Specific Membrane Antigen (PSMA) is a well-established target for the imaging and therapy of prostate cancer due to its significant overexpression on the surface of prostate cancer cells.[1][2] 68Ga-Dota-PSMA-EB-01 is a PET radiotracer designed to bind with high affinity to PSMA, enabling the visualization of primary and metastatic prostate cancer. The "EB" component (Evans blue derivative) is intended to enhance blood circulation time, potentially leading to improved tumor uptake and imaging characteristics. This document outlines the necessary protocols for radiolabeling, quality control, patient preparation, image acquisition, and data analysis for preclinical and clinical research involving 68Ga-Dota-PSMA-EB-01.

Radiolabeling Protocol

The radiolabeling of Dota-PSMA-EB-01 with Gallium-68 (68Ga) is typically performed using an automated synthesis module.[3][4] The following protocol is a general guideline and may require optimization based on the specific synthesis module and reagents used.

Materials:

  • 68Ge/68Ga generator

  • Automated synthesis module (e.g., Scintomics GRP, ABX)

  • This compound precursor

  • Sterile water for injection

  • Sodium acetate (B1210297) buffer

  • Ascorbic acid

  • Ethanol (B145695) (pharmaceutical grade)

  • Sterile 0.22 µm filter

  • C18 SPE cartridge

Procedure:

  • Elute the 68Ge/68Ga generator with 0.1 M HCl to obtain 68GaCl3.

  • Pre-condition the C18 SPE cartridge.

  • Transfer the 68GaCl3 eluate to the reaction vessel of the synthesis module.

  • Add sodium acetate buffer to adjust the pH to approximately 4.0-4.5.

  • Add the this compound precursor and ascorbic acid (to prevent radiolysis) to the reaction vessel.

  • Heat the reaction mixture at 95-105°C for 5-10 minutes.[5]

  • After the reaction, pass the mixture through the pre-conditioned C18 SPE cartridge to purify the 68Ga-Dota-PSMA-EB-01.

  • Wash the cartridge with sterile water to remove unreacted 68Ga.

  • Elute the final product from the cartridge with ethanol and dilute with sterile saline for injection.

  • Pass the final product through a sterile 0.22 µm filter into a sterile vial.

Experimental Workflow for 68Ga-Dota-PSMA-EB-01 Synthesis

G cluster_prep Preparation cluster_synthesis Automated Synthesis cluster_qc Quality Control gen 68Ge/68Ga Generator elution Elution of 68GaCl3 gen->elution precursor This compound Precursor reaction Labeling Reaction (pH 4-4.5, 95-105°C) precursor->reaction buffer Buffers & Reagents buffer->reaction elution->reaction purification C18 SPE Purification reaction->purification formulation Final Formulation purification->formulation final_product Sterile 68Ga-Dota-PSMA-EB-01 formulation->final_product rcp Radiochemical Purity (HPLC/ITLC) sterility Sterility & Endotoxin Testing final_product->rcp final_product->sterility G patient_prep Patient Preparation (Hydration, Voiding) injection IV Injection of 68Ga-Dota-PSMA-EB-01 patient_prep->injection uptake Uptake Phase (50-60 min) injection->uptake imaging PET/CT Imaging (Skull base to mid-thigh) uptake->imaging recon Image Reconstruction imaging->recon analysis Image Analysis & Reporting recon->analysis G cluster_cell Prostate Cancer Cell psma PSMA Receptor internalization Internalization psma->internalization pet PET Signal Detection internalization->pet 68Ga Decay tracer 68Ga-Dota-PSMA-EB-01 tracer->psma Binding

References

Application Notes and Protocols: In Vivo Biodistribution of ¹⁷⁷Lu-DOTA-PSMA-EB-01 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the in vivo biodistribution of ¹⁷⁷Lu-DOTA-PSMA-EB-01, a promising radiopharmaceutical for targeted therapy of prostate cancer. The inclusion of an Evans Blue (EB) moiety, which binds to serum albumin, significantly extends the circulation half-life of the agent, leading to enhanced tumor uptake and therapeutic efficacy.

Introduction

¹⁷⁷Lu-DOTA-PSMA-EB-01 is a radioconjugate composed of a prostate-specific membrane antigen (PSMA)-targeting ligand, an Evans Blue (EB) moiety, the chelator DOTA, and the therapeutic radioisotope Lutetium-177.[1] Upon intravenous administration, the molecule targets and binds to PSMA-expressing tumor cells. The EB component reversibly binds to circulating albumin, which prolongs the radiopharmaceutical's time in the bloodstream, thereby increasing the opportunity for it to accumulate in tumor tissues.[1] The decay of ¹⁷⁷Lu then delivers a cytotoxic beta-radiation dose directly to the cancer cells. Preclinical studies have demonstrated that this modification leads to significantly higher accumulation in PSMA-positive tumors and potent therapeutic effects.

Quantitative Biodistribution Data

The following table summarizes the biodistribution of a closely related compound, ¹⁷⁷Lu-EB-PSMA-617, in PC3-PIP tumor-bearing mice, expressed as a percentage of the injected dose per gram of tissue (%ID/g). The data illustrates the high tumor uptake and prolonged retention compared to clearance from other organs.

Organ/Tissue2 h4 h24 h48 h72 h
Blood25.1 ± 3.222.5 ± 2.810.3 ± 1.55.2 ± 0.92.5 ± 0.5
Heart4.2 ± 0.63.8 ± 0.52.1 ± 0.41.1 ± 0.20.6 ± 0.1
Lung8.1 ± 1.17.5 ± 1.04.2 ± 0.72.3 ± 0.41.2 ± 0.2
Liver5.3 ± 0.85.1 ± 0.73.8 ± 0.62.9 ± 0.52.1 ± 0.4
Spleen3.9 ± 0.63.7 ± 0.52.8 ± 0.51.9 ± 0.31.1 ± 0.2
Kidneys15.2 ± 2.118.9 ± 2.520.5 ± 2.915.3 ± 2.210.1 ± 1.6
Muscle2.1 ± 0.41.9 ± 0.31.1 ± 0.20.6 ± 0.10.3 ± 0.1
Bone3.5 ± 0.53.2 ± 0.42.1 ± 0.31.3 ± 0.20.7 ± 0.1
Tumor15.8 ± 2.328.9 ± 3.855.6 ± 7.160.2 ± 8.558.9 ± 7.9

Data is manually extracted and synthesized from graphical representations in preclinical studies of Evans Blue modified ¹⁷⁷Lu-PSMA-617 and may represent an approximation.

Experimental Protocols

The following protocols are synthesized from methodologies reported for ¹⁷⁷Lu-labeled PSMA inhibitors in preclinical mouse models.

Radiolabeling of DOTA-PSMA-EB-01 with ¹⁷⁷Lu
  • Preparation: To a sterile, pyrogen-free reaction vial, add this compound precursor in a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.5).

  • Addition of Radioisotope: Add no-carrier-added ¹⁷⁷LuCl₃ solution to the vial. The molar ratio of precursor to ¹⁷⁷Lu should be optimized, but a 1:10 to 1:5 ratio is a common starting point.

  • Incubation: Gently mix the solution and incubate at 95°C for 15-30 minutes.

  • Quality Control: After incubation, cool the vial to room temperature. Determine the radiochemical purity using instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC). A radiochemical purity of >95% is typically required for in vivo studies.

  • Purification (if necessary): If radiochemical purity is below the desired threshold, the product can be purified using a C18 Sep-Pak cartridge.

  • Final Formulation: The final product should be formulated in sterile saline or a PBS solution for injection.

Animal Model
  • Cell Culture: Culture PSMA-positive human prostate cancer cells (e.g., PC3-PIP or LNCaP) under standard conditions (e.g., RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ atmosphere).

  • Tumor Xenograft Implantation: Use male athymic nude mice (e.g., BALB/c nu/nu), 4-6 weeks of age. Subcutaneously inject approximately 5 x 10⁶ cells suspended in a mixture of media and Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-300 mm³). Monitor tumor volume and animal body weight regularly.

In Vivo Biodistribution Study
  • Animal Grouping: Randomly divide the tumor-bearing mice into groups for each time point to be evaluated (e.g., 2, 4, 24, 48, and 72 hours post-injection), with n=4-5 mice per group.

  • Radiotracer Administration: Administer a defined amount of ¹⁷⁷Lu-DOTA-PSMA-EB-01 (e.g., 1.85 MBq) to each mouse via intravenous tail vein injection.

  • Euthanasia and Tissue Collection: At the designated time points, euthanize the mice by an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

  • Blood and Organ Harvesting: Immediately collect blood via cardiac puncture. Dissect and collect major organs and tissues of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor).

  • Measurement of Radioactivity: Weigh each tissue sample and measure the radioactivity using a calibrated gamma counter. Include injection standards to calculate the percentage of injected dose.

  • Data Analysis: Calculate the uptake in each organ as the percentage of the injected dose per gram of tissue (%ID/g).

SPECT/CT Imaging Protocol
  • Animal Preparation: Anesthetize a tumor-bearing mouse (e.g., with 1-2% isoflurane).

  • Radiotracer Administration: Inject approximately 37 MBq of ¹⁷⁷Lu-DOTA-PSMA-EB-01 intravenously.

  • Imaging: At desired time points (e.g., 4, 24, 48, 72 hours post-injection), acquire whole-body SPECT and CT images using a preclinical SPECT/CT scanner.

    • SPECT Parameters: Use energy windows centered on the photopeaks of ¹⁷⁷Lu (e.g., 113 keV and 208 keV).

    • CT Parameters: Acquire a whole-body CT scan for anatomical co-registration.

  • Image Reconstruction and Analysis: Reconstruct the SPECT and CT images and co-register them. Analyze the images to visualize the biodistribution of the radiotracer.

Visualizations

Molecular Component Relationship

cluster_0 ¹⁷⁷Lu-DOTA-PSMA-EB-01 Lu177 ¹⁷⁷Lu DOTA DOTA Chelator Lu177->DOTA Chelated by PSMA_Ligand PSMA-targeting Ligand DOTA->PSMA_Ligand Linked to EB Evans Blue Moiety PSMA_Ligand->EB Conjugated with

Caption: Logical relationship of the components of ¹⁷⁷Lu-DOTA-PSMA-EB-01.

Experimental Workflow

cluster_workflow Biodistribution Study Workflow Start Tumor Xenograft Mouse Model Radiolabeling Radiolabeling of This compound with ¹⁷⁷Lu Start->Radiolabeling Injection Intravenous Injection Radiolabeling->Injection TimePoints Time Points (2h, 4h, 24h, 48h, 72h) Injection->TimePoints Euthanasia Euthanasia & Organ Harvesting TimePoints->Euthanasia Measurement Gamma Counting Euthanasia->Measurement Analysis Data Analysis (%ID/g) Measurement->Analysis

Caption: Experimental workflow for the in vivo biodistribution study.

References

Application Notes and Protocols for Dosimetry Calculation in ¹⁷⁷Lu-EB-PSMA Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for performing dosimetry calculations for ¹⁷⁷Lu-Evans Blue-Prostate-Specific Membrane Antigen (¹⁷⁷Lu-EB-PSMA) therapy. This document is intended to guide researchers, scientists, and drug development professionals in the principles and practices of estimating absorbed radiation doses in patients undergoing this novel radioligand therapy.

Introduction

¹⁷⁷Lu-EB-PSMA is an emerging radiopharmaceutical designed for the treatment of metastatic castration-resistant prostate cancer (mCRPC). The addition of an Evans blue analogue to the PSMA-targeting ligand aims to enhance blood circulation time through albumin binding, potentially leading to higher tumor uptake and improved therapeutic efficacy.[1] Accurate dosimetry is crucial for evaluating the safety and effectiveness of this therapy, ensuring that the radiation dose to tumors is maximized while minimizing exposure to healthy organs at risk (OARs).[1][2] This document outlines the methodologies for calculating absorbed doses based on established frameworks like the Medical Internal Radiation Dose (MIRD) schema.[3][4][5]

Quantitative Data Summary

The following tables summarize key quantitative data from clinical studies involving ¹⁷⁷Lu-EB-PSMA and for comparison, the well-established ¹⁷⁷Lu-PSMA-617.

Table 1: Comparative Absorbed Doses for ¹⁷⁷Lu-EB-PSMA-617 and ¹⁷⁷Lu-PSMA-617

Organ/Tissue¹⁷⁷Lu-EB-PSMA-617 Absorbed Dose (mGy/MBq)¹⁷⁷Lu-PSMA-617 Absorbed Dose (mGy/MBq)Key Observations
Red Bone Marrow0.0547 ± 0.0062[6]0.0084 ± 0.0057[6]Significantly higher uptake in red marrow for the EB variant.
Kidneys2.39 ± 0.69[6]0.39 ± 0.06[6]Markedly increased renal dose with ¹⁷⁷Lu-EB-PSMA-617.
Liver-0.1[7]Data for ¹⁷⁷Lu-EB-PSMA liver dosimetry is less reported but expected to be higher due to albumin binding.
Salivary Glands-0.58[7]A critical organ at risk for PSMA-targeted therapies.
Spleen-0.06[7]-
Tumors3.02-fold higher accumulated radioactivity compared to ¹⁷⁷Lu-PSMA-617 in bone metastases.[6]-Enhanced tumor accumulation is the primary therapeutic goal of the EB modification.

Note: Dosimetry values can vary significantly between patients and studies.

Table 2: Pharmacokinetic Parameters

Parameter¹⁷⁷Lu-PSMA-617
Blood ClearanceBi-exponential decline[8]
Terminal Half-life (T₁/₂)28.9 hours[8]
Total Systemic Clearance (CL)1.71 L/hr[8]
Apparent Volume of Distribution (Vz)71.2 L[8]

Pharmacokinetic data for ¹⁷⁷Lu-EB-PSMA is still emerging but is characterized by a longer blood circulation time.

Experimental Protocols

This section details the methodologies for conducting a dosimetry study for ¹⁷⁷Lu-EB-PSMA therapy.

Patient Selection and Preparation
  • Inclusion Criteria: Patients with histologically confirmed metastatic castration-resistant prostate cancer (mCRPC) and positive PSMA expression on a baseline PET/CT scan are eligible.[9]

  • Informed Consent: Obtain written informed consent from all participants before any study-related procedures.[8]

  • Pre-treatment Assessment: Conduct a comprehensive baseline assessment, including medical history, physical examination, and laboratory tests (hematology, liver, and renal function).[10]

  • Hydration: Patients should be well-hydrated before and after the administration of the radiopharmaceutical to promote clearance and reduce radiation dose to the bladder.

  • Salivary Gland Protection: To minimize radiation-induced xerostomia, patients may receive cooling packs over the parotid and submandibular glands starting 30 minutes before the injection and continuing for a few hours post-injection.[10][11]

Radiopharmaceutical Administration
  • Dose Preparation: The required activity of ¹⁷⁷Lu-EB-PSMA is prepared under aseptic conditions. The administered activity can vary depending on the study protocol, with escalating doses being investigated in some trials.[10][12]

  • Administration: The radiopharmaceutical is administered intravenously as a slow bolus injection.

Imaging Data Acquisition
  • Imaging Modality: Quantitative Single-Photon Emission Computed Tomography/Computed Tomography (SPECT/CT) is the preferred imaging modality for dosimetry.[13][14]

  • Imaging Time Points: Serial whole-body planar and SPECT/CT imaging are performed at multiple time points post-injection to characterize the pharmacokinetics. A typical imaging schedule for ¹⁷⁷Lu-EB-PSMA-617 includes scans at 2, 24, 72, 120, and 168 hours post-injection.[6][11] For comparison, a common schedule for ¹⁷⁷Lu-PSMA-617 is 0.5, 2, 24, 48, and 72 hours.[6][11]

  • SPECT/CT Parameters: Use a medium-energy collimator for the 208-keV photopeak of ¹⁷⁷Lu.[9] Detailed acquisition and reconstruction parameters should be standardized and documented.

Dosimetry Calculation

The MIRD schema is the standard methodology for calculating absorbed doses.[3][4][5]

  • Image Segmentation: On the SPECT/CT images, delineate volumes of interest (VOIs) for source organs (e.g., kidneys, liver, spleen, salivary glands) and tumor lesions.

  • Activity Quantification: From the serial SPECT/CT images, determine the activity in each VOI at each time point. This requires a calibrated imaging system.

  • Time-Activity Curve Generation: For each source organ and tumor, plot the measured activity versus time and fit the data to an appropriate function (e.g., bi-exponential) to generate time-activity curves (TACs).

  • Time-Integrated Activity Calculation: Calculate the area under the TAC for each source region to obtain the time-integrated activity (also known as the number of disintegrations).

  • Absorbed Dose Calculation: The mean absorbed dose (D) to a target organ from a source organ is calculated using the following MIRD formula: D(target ← source) = Ã(source) × S(target ← source) where à is the time-integrated activity in the source organ and S is the S-value, which represents the mean absorbed dose to the target organ per unit of time-integrated activity in the source organ. S-values are typically obtained from standardized phantom models using software like OLINDA/EXM or IDAC-Dose 2.1.[4]

  • Total Absorbed Dose: The total absorbed dose to a target organ is the sum of the doses from all source organs.

Visualizations

The following diagrams illustrate the key workflows and relationships in ¹⁷⁷Lu-EB-PSMA therapy dosimetry.

experimental_workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment cluster_post_treatment Post-Treatment & Dosimetry patient_selection Patient Selection (mCRPC, PSMA+) informed_consent Informed Consent patient_selection->informed_consent baseline_assessment Baseline Assessment (Labs, Imaging) informed_consent->baseline_assessment radiopharmaceutical_admin ¹⁷⁷Lu-EB-PSMA Administration baseline_assessment->radiopharmaceutical_admin serial_imaging Serial SPECT/CT Imaging (Multiple Time Points) radiopharmaceutical_admin->serial_imaging data_analysis Image Segmentation & Activity Quantification serial_imaging->data_analysis tac_generation Time-Activity Curve Generation data_analysis->tac_generation dose_calculation Absorbed Dose Calculation (MIRD Schema) tac_generation->dose_calculation

Figure 1: Experimental Workflow for ¹⁷⁷Lu-EB-PSMA Dosimetry.

dosimetry_calculation_logic cluster_processing Data Processing input_data Serial SPECT/CT Images segmentation Delineation of VOIs (Organs & Tumors) input_data->segmentation quantification Activity Quantification in VOIs segmentation->quantification tac Time-Activity Curve (TAC) Generation quantification->tac integration Calculation of Time-Integrated Activity (Ã) tac->integration calculation Absorbed Dose Calculation D = Ã x S integration->calculation s_values S-Values (from Phantom Models) s_values->calculation output Absorbed Dose to Organs and Tumors (Gy) calculation->output

Figure 2: Logical Flow of Dosimetry Calculation.

References

Application Notes and Protocols for Longitudinal PET Imaging with ⁸⁶Y-Dota-psma-EB-01

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate-Specific Membrane Antigen (PSMA) has emerged as a critical target for the diagnosis and treatment of prostate cancer.[1][2][3] Positron Emission Tomography (PET) imaging using radiolabeled PSMA-targeting ligands allows for sensitive and specific visualization of tumor lesions. The positron-emitting radionuclide ⁸⁶Yttrium (⁸⁶Y) is particularly well-suited for longitudinal PET studies due to its half-life of 14.74 hours, which enables imaging at multiple time points to assess tracer kinetics and inform dosimetry for potential therapeutic applications with ⁹⁰Y-labeled analogues.[1][2]

This document provides detailed application notes and protocols for the use of ⁸⁶Y-Dota-psma-EB-01, a PSMA-targeting radiopharmaceutical, in longitudinal PET imaging studies. The Evans blue (EB) component enhances albumin binding, which can improve in vivo pharmacokinetics.[4]

Core Concepts and Signaling Pathways

⁸⁶Y-Dota-psma-EB-01 is a PSMA inhibitor designed for PET imaging. The molecule consists of a PSMA-binding motif, a DOTA chelator for radiolabeling with ⁸⁶Y, and an Evans blue derivative that binds to albumin in the blood. This albumin binding is intended to increase the circulation half-life of the tracer, potentially leading to higher tumor uptake and improved image quality at later time points.

Structure and Targeting Mechanism of ⁸⁶Y-Dota-psma-EB-01.

Quantitative Data Summary

The following tables summarize the biodistribution of ⁸⁶Y-labeled PSMA inhibitors in preclinical models. This data is essential for understanding the tracer's behavior in vivo and for planning imaging studies.

Table 1: Biodistribution of ⁸⁶Y-DOTA-EB-MCG in PC3-PIP Tumor-Bearing Mice (%ID/g) [4]

Organ/Tissue1 h p.i.4 h p.i.24 h p.i.48 h p.i.
Blood22.33 ± 2.39--35.67 ± 4.27
Tumor17.05 ± 3.6616.26 ± 4.0940.40 ± 4.794.80 ± 0.66
Kidneys--10.94 ± 1.70-

Table 2: Biodistribution of ⁸⁶Y-PSMA Inhibitors in PSMA+ PC-3 PIP Tumor-Bearing Mice (%ID/g) [1][2]

Compound1 h p.i.5 h p.i.24 h p.i.
⁸⁶Y-429.3 ± 8.715.7 ± 1.75.9 ± 0.8
⁸⁶Y-626.6 ± 1.932.17 ± 7.9915.79 ± 6.44

Experimental Protocols

Protocol 1: Radiolabeling of Dota-psma-EB-01 with ⁸⁶Y

This protocol outlines the general steps for radiolabeling this compound with ⁸⁶Y. Optimization may be required based on specific laboratory conditions and reagents.

Materials:

  • This compound precursor

  • ⁸⁶YCl₃ in HCl

  • Sodium acetate (B1210297) buffer (0.25 M, pH 5.5)

  • Metal-free water

  • Heating block or water bath

  • Radio-TLC or radio-HPLC system for quality control

Procedure:

  • In a clean reaction vial, add a specific amount of this compound precursor solution.

  • Add sodium acetate buffer to adjust the pH to approximately 5.5.

  • Carefully add the ⁸⁶YCl₃ solution to the vial.

  • Gently mix the reaction solution.

  • Incubate the reaction mixture at 90-95°C for 15-30 minutes.

  • Allow the reaction to cool to room temperature.

  • Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity. A radiochemical purity of >95% is generally considered acceptable.[5]

Radiolabeling_Workflow start Start precursor Add this compound Precursor start->precursor buffer Add Sodium Acetate Buffer (pH 5.5) precursor->buffer add_y86 Add ⁸⁶YCl₃ buffer->add_y86 mix Mix Gently add_y86->mix incubate Incubate at 90-95°C for 15-30 min mix->incubate cool Cool to Room Temperature incubate->cool qc Quality Control (Radio-TLC/HPLC) cool->qc end End qc->end

Workflow for ⁸⁶Y-Dota-psma-EB-01 Radiolabeling.
Protocol 2: In Vivo Longitudinal PET Imaging in Tumor-Bearing Mice

This protocol describes a general procedure for conducting longitudinal PET/CT imaging in mice bearing PSMA-positive tumors.

Animal Model:

  • Male immunodeficient mice (e.g., NOD SCID gamma) are subcutaneously inoculated with PSMA-positive human prostate cancer cells (e.g., PC3-PIP).[4][6]

  • Tumors are allowed to grow to a suitable size (e.g., ~300 mm³) before imaging.[4]

Imaging Procedure:

  • Anesthetize the tumor-bearing mouse using a suitable anesthetic (e.g., isoflurane).

  • Administer 3.7-5.1 MBq of ⁸⁶Y-Dota-psma-EB-01 intravenously via the tail vein.[4]

  • Position the mouse in a small animal PET/CT scanner.

  • Acquire static or dynamic PET scans at multiple time points post-injection (e.g., 1, 4, 24, and 48 hours).[4]

  • A CT scan should be acquired for anatomical reference and attenuation correction.

  • Reconstruct PET images using appropriate algorithms.

  • Analyze the images to quantify radiotracer uptake in the tumor and other organs of interest. The uptake is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

PET_Imaging_Workflow start Start anesthetize Anesthetize Mouse start->anesthetize inject Inject ⁸⁶Y-Dota-psma-EB-01 (i.v.) anesthetize->inject position Position Mouse in PET/CT Scanner inject->position scan_1h PET/CT Scan at 1h position->scan_1h scan_4h PET/CT Scan at 4h scan_1h->scan_4h scan_24h PET/CT Scan at 24h scan_4h->scan_24h scan_48h PET/CT Scan at 48h scan_24h->scan_48h reconstruct Reconstruct Images scan_48h->reconstruct analyze Image Analysis (%ID/g) reconstruct->analyze end End analyze->end

References

Application Notes and Protocols: Immunohistochemical Analysis of PSMA Expression in Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate-Specific Membrane Antigen (PSMA), a type II transmembrane glycoprotein, is a well-established biomarker, particularly in prostate cancer. Its expression is significantly upregulated in prostate tumor cells compared to benign prostatic tissue.[1][2] This differential expression makes PSMA an attractive target for diagnostic imaging, targeted therapies, and as a prognostic indicator. Immunohistochemistry (IHC) is a cornerstone technique for visualizing PSMA protein expression in tissue sections, providing valuable insights into tumor pathology and guiding clinical decisions. These application notes provide a detailed protocol for the immunohistochemical staining of PSMA in tumor tissues.

PSMA Signaling in Cancer

PSMA is not merely a surface marker; it actively participates in tumor progression by modulating key signaling pathways. Notably, PSMA expression has been shown to influence the PI3K-AKT-mTOR and MAPK-ERK1/2 pathways. Research suggests that PSMA can redirect signaling from the proliferative MAPK pathway towards the pro-survival PI3K-AKT pathway.[3][4] This shift is thought to be mediated by PSMA's interaction with the scaffolding protein RACK1, which disrupts the signaling complex between β1 integrin and IGF-1R, thereby favoring AKT activation.[3] Understanding this signaling nexus is crucial for developing targeted therapies that can overcome resistance mechanisms.

PSMA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PSMA PSMA RACK1 RACK1 PSMA->RACK1 interacts with IGF1R IGF-1R PI3K PI3K IGF1R->PI3K beta1_integrin β1 Integrin GRB2 GRB2 beta1_integrin->GRB2 Canonical Signaling (Inhibited by PSMA-RACK1) RACK1->IGF1R disrupts signaling to MAPK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival & Growth mTOR->Survival ERK12 ERK1/2 GRB2->ERK12 Proliferation Proliferation ERK12->Proliferation

PSMA signaling pathway in tumor cells.

Experimental Protocols

Tissue Preparation
  • Fixation : Immediately fix fresh tissue specimens in 10% neutral buffered formalin for 18-24 hours.

  • Processing : Dehydrate the fixed tissues through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin (B1166041) wax.

  • Sectioning : Cut 3-5 µm thick sections from the formalin-fixed, paraffin-embedded (FFPE) blocks and mount them on positively charged slides.[1][5]

  • Deparaffinization and Rehydration : Deparaffinize the slides in xylene and rehydrate through graded ethanol to water.

Immunohistochemical Staining Workflow

The following diagram outlines the key steps in the IHC protocol for PSMA detection.

IHC_Workflow Start Start: FFPE Tissue Section on Slide Deparaffinization Deparaffinization & Rehydration (Xylene & Graded Ethanol) Start->Deparaffinization AntigenRetrieval Antigen Retrieval (Heat-Induced or Enzymatic) Deparaffinization->AntigenRetrieval Blocking Blocking (Peroxidase & Protein) AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation (Anti-PSMA) Blocking->PrimaryAb Detection Detection System (e.g., HRP Polymer) PrimaryAb->Detection Chromogen Chromogen Application (e.g., DAB) Detection->Chromogen Counterstain Counterstaining (Hematoxylin) Chromogen->Counterstain Dehydration Dehydration & Mounting Counterstain->Dehydration Analysis Microscopic Analysis Dehydration->Analysis

General immunohistochemistry workflow for PSMA.
Detailed Staining Protocol

This protocol is a general guideline. Optimal conditions for specific antibodies and tissues should be determined empirically.

1. Antigen Retrieval:

  • Heat-Induced Epitope Retrieval (HIER) : This is the most common method for PSMA IHC.[6]

    • Immerse slides in a retrieval solution such as Tris-EDTA (pH 9.0) or Citrate Buffer (pH 6.0).[6]

    • Heat the solution using a pressure cooker, microwave, or water bath to 95-100°C for 15-20 minutes.[1][5][7]

    • Allow slides to cool in the buffer for at least 20 minutes at room temperature.

  • Proteolytic-Induced Epitope Retrieval (PIER) : Less common, but can be effective for some antibodies.

    • Incubate slides with an enzyme like Proteinase K or Trypsin at 37°C for a predetermined time.[6]

2. Blocking:

  • Block endogenous peroxidase activity by incubating slides in a 3% hydrogen peroxide solution for 10-15 minutes.

  • Rinse with wash buffer (e.g., PBS or TBS).

  • Apply a protein block (e.g., normal goat serum) for 20-30 minutes to reduce non-specific antibody binding.

3. Primary Antibody Incubation:

  • Incubate slides with the primary anti-PSMA antibody at the optimal dilution and time. See the table below for examples. Incubation is often performed for 16-60 minutes at room temperature or overnight at 4°C.[1][5][7]

4. Detection System:

  • Apply a polymer-based detection system (e.g., HRP-polymer) and incubate according to the manufacturer's instructions. An example is the OptiView DAB system, which involves a linker and HRP multimer incubation.[1][5]

5. Chromogen:

  • Apply a chromogen solution, such as 3,3'-Diaminobenzidine (DAB), and incubate until the desired brown stain intensity develops. Monitor under a microscope.

6. Counterstaining:

7. Dehydration and Mounting:

  • Dehydrate the slides through graded ethanol and clear in xylene.

  • Coverslip with a permanent mounting medium.

Data Presentation

Anti-PSMA Antibodies for IHC
CloneHost SpeciesIsotypeReported Applications
EP192 RabbitIgGIHC-P (prediluted)[1][5]
3E6 MouseMonoclonalIHC-P (1:100 dilution)[7][8]
SP29 RabbitIgGIHC-P[9][10]
IHC720 RabbitMonoclonalIHC-P[2]
YPSMA-1 MouseMonoclonalIHC, ELISA[11]
REA408 HumanIgG1IHC[12]
Automated Staining Parameters (Example)
StepReagent/ParameterDuration & Temperature
Antigen Retrieval Cell Conditioning 1 (Ventana)16 minutes at 99°C[1][5]
Primary Antibody PSMA (clone EP192, prediluted)16 minutes at 36°C[1][5]
Detection System OptiView DAB (Linker and HRP Multimer)12 minutes each[1]

Interpretation and Scoring

PSMA staining is typically observed in the cytoplasm and/or on the cell membrane of tumor cells.[1][13] Several scoring systems are used to quantify PSMA expression.

PSMA IHC Scoring Systems
Scoring SystemDescription
Visual Score A semi-quantitative score based on staining intensity compared to normal prostatic tissue. Typically a four-tiered system: 0 (negative), 1+ (weak), 2+ (moderate), and 3+ (strong).[1][13]
H-Score A quantitative score calculated by multiplying the percentage of positive cells at each intensity level by the corresponding intensity score: H-Score = Σ [Intensity (0, 1, 2, or 3) x % Cells]. This score has shown good correlation with PSMA PET quantification.[14]
Immunoreactive Score (IRS) A score calculated by multiplying the staining intensity score (0-3) by the percentage of positive cells score (0-4).[7]
Percentage of Negative Cells The percentage of tumor cells that do not show any PSMA staining. A higher percentage of negative cells may correlate with negative PSMA-PET scans.[15][16]

The choice of scoring system can impact the correlation with other diagnostic modalities like PSMA-PET imaging. The H-score is often considered a robust method for quantifying PSMA expression.[14]

Conclusion

This document provides a comprehensive guide for the immunohistochemical detection of PSMA in tumor tissues. Adherence to a validated and standardized protocol is critical for obtaining reliable and reproducible results. The accurate assessment of PSMA expression is vital for patient stratification, therapeutic selection, and advancing our understanding of its role in cancer biology.

References

Application Notes and Protocols for 90Y-DOTA-PSMA-EB-01 Radionuclide Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 90Y-DOTA-PSMA-EB-01 in preclinical research for radionuclide therapy of prostate cancer. 90Y-DOTA-PSMA-EB-01 is a long-lasting, prostate-specific membrane antigen (PSMA)-targeting radiopharmaceutical that has shown significant potential in preclinical models.[1][2][3]

Introduction

Prostate-Specific Membrane Antigen (PSMA) is a well-established target for the diagnosis and therapy of prostate cancer due to its overexpression on prostate cancer cells.[4][5] Radionuclide therapy using PSMA-targeting agents has shown considerable promise. 90Y-DOTA-PSMA-EB-01 is a novel agent that incorporates an Evans blue (EB) derivative. This modification enhances albumin binding, which in turn improves the in vivo pharmacokinetics, leading to higher tumor uptake and retention.[1][2][3] Preclinical studies have demonstrated its potential for significant tumor regression in PSMA-positive xenografts.[1][2][3]

Mechanism of Action

90Y-DOTA-PSMA-EB-01 targets PSMA, a transmembrane protein highly expressed on the surface of prostate cancer cells. The PSMA-targeting component, a glutamate-urea-based motif, binds with high affinity to the extracellular domain of PSMA. The DOTA chelator securely holds the therapeutic radionuclide, Yttrium-90 (⁹⁰Y), a high-energy beta-emitter. The Evans blue moiety binds to circulating albumin, extending the radiopharmaceutical's circulation time and increasing its accumulation in the tumor. Upon binding to PSMA, the complex is internalized, delivering a cytotoxic radiation dose directly to the cancer cells.

PSMA_Targeting cluster_circulation Bloodstream cluster_cell PSMA-Positive Prostate Cancer Cell 90Y-DOTA-PSMA-EB-01 90Y-DOTA-PSMA-EB-01 Albumin Albumin 90Y-DOTA-PSMA-EB-01->Albumin Evans Blue Binding Complex Albumin-Bound Complex 90Y-DOTA-PSMA-EB-01->Complex Albumin->Complex PSMA PSMA Receptor Complex->PSMA PSMA Binding Internalization Internalization PSMA->Internalization Endocytosis DNA_Damage DNA Damage & Cell Death Internalization->DNA_Damage 90Y Beta Emission

Caption: Mechanism of 90Y-DOTA-PSMA-EB-01 targeting and action.

Experimental Protocols

Protocol 1: Radiolabeling of DOTA-PSMA-EB-01 with Yttrium-90

This protocol details the procedure for labeling the precursor this compound with ⁹⁰Y.

Materials:

  • This compound precursor

  • ⁹⁰YCl₃ in 0.04 M HCl

  • Sodium acetate (B1210297) buffer (0.25 M, pH 5.5)

  • Sterile, pyrogen-free reaction vials

  • Heating block or water bath set to 90°C

  • Radio-TLC or Radio-HPLC for quality control

Procedure:

  • In a sterile reaction vial, add a calculated amount of this compound precursor solution.

  • Add sodium acetate buffer to adjust the pH to approximately 5.5.

  • Carefully add the required activity of ⁹⁰YCl₃ to the vial.

  • Gently mix the solution.

  • Incubate the reaction mixture at 90°C for 30-60 minutes.

  • Allow the vial to cool to room temperature.

  • Perform quality control to determine the radiochemical purity.

Radiolabeling_Workflow start Start precursor This compound Precursor start->precursor buffer Add Sodium Acetate Buffer (pH 5.5) precursor->buffer add_y90 Add 90YCl3 buffer->add_y90 incubate Incubate at 90°C for 30-60 min add_y90->incubate cool Cool to Room Temperature incubate->cool qc Quality Control (Radio-HPLC/TLC) cool->qc end End qc->end

Caption: Workflow for the radiolabeling of this compound with ⁹⁰Y.

Protocol 2: In Vitro Cell Binding and Internalization Assay

This protocol is for determining the binding affinity and internalization of 90Y-DOTA-PSMA-EB-01 in PSMA-positive and PSMA-negative cells.

Materials:

  • PSMA-positive (e.g., PC3-PIP) and PSMA-negative (e.g., PC3) cell lines

  • Cell culture medium

  • 90Y-DOTA-PSMA-EB-01

  • Phosphate-buffered saline (PBS)

  • Gamma counter

Procedure:

  • Plate an equal number of PSMA-positive and PSMA-negative cells in multi-well plates and allow them to adhere overnight.

  • Wash the cells with PBS.

  • Add increasing concentrations of 90Y-DOTA-PSMA-EB-01 to the wells.

  • For competition assays, add a surplus of non-radiolabeled PSMA inhibitor.

  • Incubate the plates at 37°C for a specified time (e.g., 1 hour).

  • To measure total binding, wash the cells with cold PBS and lyse them.

  • To measure internalization, strip surface-bound radioligand with an acidic buffer before cell lysis.

  • Collect the cell lysates and measure the radioactivity using a gamma counter.

  • Calculate the percentage of added dose per million cells.

Protocol 3: Preclinical Animal Studies

This protocol outlines the procedure for evaluating the biodistribution and therapeutic efficacy of 90Y-DOTA-PSMA-EB-01 in a tumor xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • PSMA-positive human prostate cancer cells (e.g., PC3-PIP)

  • 90Y-DOTA-PSMA-EB-01

  • Calipers for tumor measurement

  • Animal imaging system (e.g., PET/CT if using ⁸⁶Y-DOTA-PSMA-EB-01 for imaging)

Procedure:

  • Inoculate mice subcutaneously with PSMA-positive cells to establish tumor xenografts.

  • Monitor tumor growth until tumors reach a suitable size (e.g., ~100 mm³).

  • Randomly assign mice to treatment and control groups.

  • For biodistribution studies, inject a known activity of 90Y-DOTA-PSMA-EB-01 intravenously.

  • At various time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a cohort of mice.

  • Dissect tumors and major organs, weigh them, and measure the radioactivity using a gamma counter.

  • Calculate the tracer uptake as a percentage of the injected dose per gram of tissue (%ID/g).

  • For therapy studies, administer therapeutic doses of 90Y-DOTA-PSMA-EB-01 (e.g., 3.7 MBq and 7.4 MBq).[1]

  • Monitor tumor volume and body weight regularly.

  • Euthanize mice if tumor volume exceeds predetermined limits or if signs of toxicity are observed.

Animal_Study_Workflow start Start inoculation Tumor Cell Inoculation start->inoculation growth Tumor Growth Monitoring inoculation->growth randomization Randomization into Groups growth->randomization injection IV Injection of 90Y-DOTA-PSMA-EB-01 randomization->injection biodistribution Biodistribution Study injection->biodistribution therapy Therapy Study injection->therapy euthanasia Euthanasia & Organ Harvest biodistribution->euthanasia monitoring Tumor & Weight Monitoring therapy->monitoring measurement Radioactivity Measurement euthanasia->measurement calculation %ID/g Calculation measurement->calculation end End calculation->end monitoring->end

Caption: Workflow for preclinical animal studies.

Data Presentation

Table 1: In Vivo Biodistribution of ⁸⁶Y-DOTA-PSMA-EB-01 in PC3-PIP Tumor-Bearing Mice (%ID/g)

Data is based on a surrogate imaging radionuclide (⁸⁶Y) to enable PET imaging.

Organ/Tissue1 h p.i.4 h p.i.24 h p.i.48 h p.i.
Tumor 22.33 ± 2.39-40.40 ± 4.7935.67 ± 4.27
Blood ----
Kidneys ----

Note: Detailed biodistribution data for all organs were not fully available in the provided search results. The table reflects the reported tumor uptake values.[1][2][3]

Table 2: Comparative Tumor Uptake of PSMA-Targeting Agents
RadiopharmaceuticalPeak Tumor Uptake (%ID/g)Time to Peak
⁸⁶Y-DOTA-PSMA-EB-01 40.40 ± 4.7924 h
⁸⁶Y-DOTA-MCG 17.05 ± 3.661 h

This table compares the performance of the Evans blue-modified compound to its non-modified counterpart, highlighting the improved tumor uptake.[1]

Table 3: Therapeutic Efficacy of 90Y-DOTA-PSMA-EB-01 in PC3-PIP Xenografts
Treatment GroupOutcome
Saline (Control) Progressive tumor growth
7.4 MBq ⁹⁰Y-DOTA-MCG Limited tumor growth delay
3.7 MBq ⁹⁰Y-DOTA-PSMA-EB-01 Tumor growth arrest for ~20 days, followed by regrowth
7.4 MBq ⁹⁰Y-DOTA-PSMA-EB-01 Significant tumor regression, with eventual recurrence

This table summarizes the therapeutic response observed with different treatment regimens.[1]

Conclusion

90Y-DOTA-PSMA-EB-01 is a promising radiopharmaceutical for the treatment of PSMA-positive prostate cancer. The inclusion of an Evans blue derivative significantly enhances its pharmacokinetic profile, leading to superior tumor uptake and therapeutic efficacy in preclinical models compared to agents without this modification. The protocols provided herein offer a framework for researchers to conduct further preclinical evaluation of this and similar agents. Careful adherence to these methodologies will ensure reproducible and reliable data generation in the development of novel radionuclide therapies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Radiolabeling Efficiency of DOTA-PSMA-EB-01

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the radiolabeling efficiency of DOTA-PSMA-EB-01.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the radiolabeling of this compound.

Issue 1: Low Radiolabeling Yield or Failed Reaction

Potential Cause Recommended Action
Suboptimal pH The chelation of the radiometal by the DOTA cage is most efficient under acidic conditions. Verify that the reaction buffer pH is within the optimal range of 4.0-5.5.[1][2] A common mistake is failing to adjust the pH after introducing the radionuclide solution.
Trace Metal Contamination Competing metal ions can saturate the DOTA chelator, preventing the incorporation of the desired radiometal.[1][3] Ensure all reagents and equipment are free of metal contaminants. Use high-purity, metal-free water and reagents. Prepare buffers in acid-washed plasticware (e.g., rinsed with 0.1 M HCl) and consider treating buffers with a chelating resin like Chelex 100.[3]
Incorrect Reagent Concentration The molar ratio of the this compound ligand to the radiometal is crucial. An insufficient amount of the ligand can lead to incomplete radiolabeling.
Suboptimal Temperature Radiolabeling of DOTA-conjugates often requires heating to facilitate efficient chelation.[4] Ensure the reaction is incubated at the recommended temperature, typically between 80°C and 100°C.[1]
Incorrect Incubation Time The duration of the heating step is critical. Insufficient incubation time will result in an incomplete reaction. Optimize the incubation time, which is often between 20 to 60 minutes depending on the specific radionuclide and reaction conditions.[5][6][7]
Degraded this compound The integrity of the this compound conjugate is essential. Ensure it has been stored correctly, typically at -20°C or -80°C, and has not expired.[3][8]
Poor Radionuclide Quality Ensure the radionuclide solution is of high purity and has not exceeded its shelf life.[3] The presence of metallic impurities in the radionuclide solution can compete with the radiolabeling reaction.

Issue 2: Poor Radiochemical Purity (RCP) Despite High Initial Labeling Yield

Potential Cause Recommended Action
Radiolysis High radioactive concentrations can lead to the degradation of the radiolabeled compound, a process known as radiolysis.[7][9] The addition of radical scavengers or quenchers, such as ascorbic acid, gentisic acid, or ethanol (B145695), to the reaction mixture can help to minimize radiolysis and maintain high radiochemical purity.[7][10]
Inadequate Purification If the initial reaction product contains impurities, the final product will have low RCP. Ensure that the post-labeling purification method (e.g., solid-phase extraction) is effective in removing unchelated radionuclide and other impurities.
Improper Storage of Final Product The stability of the radiolabeled product can be time-dependent. Store the final product under appropriate conditions (e.g., at a specific temperature, with quenchers) to maintain its integrity until use.

Issue 3: Inconsistent or Irreproducible Results

Potential Cause Recommended Action
Variability in Reagent Preparation Ensure all buffers and solutions are prepared consistently and accurately. Small variations in pH or concentration can significantly impact the outcome of the radiolabeling reaction.
Inconsistent Heating Use a calibrated heating block or water bath to ensure a consistent and accurate reaction temperature for every experiment.
Manual Pipetting Errors Use calibrated pipettes and proper pipetting techniques to minimize errors in reagent volumes. For routine production, consider automated synthesis modules to improve reproducibility.[11][12]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for radiolabeling this compound?

The optimal pH for radiolabeling DOTA-conjugated peptides is typically in the range of 4.0 to 5.5.[1][2] This acidic environment prevents the formation of radiometal hydroxides and facilitates efficient chelation by the DOTA macrocycle.[1][3]

Q2: What are common sources of metal contamination and how can I avoid them?

Common sources of metal contamination include glassware, stir bars, and impurities in reagents and water. To avoid contamination, use metal-free plasticware that has been acid-washed.[3] Utilize high-purity, metal-free water and reagents. It is also recommended to treat buffers with a chelating resin to remove any residual metal ions.[3]

Q3: What is radiolysis and how can it be prevented?

Radiolysis is the decomposition of molecules by ionizing radiation. In the context of radiopharmaceuticals, the high concentration of radioactivity can damage the radiolabeled compound, reducing its radiochemical purity.[7][9] This can be mitigated by adding quenchers or antioxidants such as ascorbic acid, gentisic acid, or ethanol to the formulation.[7][10] Diluting the sample and storing it at low temperatures can also help to limit radiolysis.[13]

Q4: What quality control methods are recommended for this compound?

A combination of radio-thin-layer chromatography (radio-TLC) and radio-high-performance liquid chromatography (radio-HPLC) is recommended for the quality control of radiolabeled this compound.[9][13][14] Radio-TLC is a quick method to determine the radiochemical yield by separating the labeled peptide from free radionuclide.[9] Radio-HPLC provides a more detailed analysis of the radiochemical purity, allowing for the detection and quantification of radiolabeled impurities and degradation products.[9][13] A minimal radiochemical purity of 95% is often required for product release.[15]

Q5: What are the recommended storage conditions for this compound and the radiolabeled product?

The unlabeled this compound conjugate should be stored at -20°C or -80°C to ensure its stability.[3][8] The storage conditions for the radiolabeled product will depend on the radionuclide used and the formulation. Generally, storing the final product at a controlled temperature and in the presence of quenchers is recommended to maintain radiochemical purity.

Experimental Protocols

Radiolabeling of this compound with Lutetium-177

This protocol is a general guideline and may require optimization.

  • In a sterile reaction vial, add a specific amount of this compound (e.g., 25-250 µg) dissolved in a suitable buffer (e.g., 0.25 M sodium acetate, pH 5.5).[6]

  • To this, add the required activity of Lutetium-177 (¹⁷⁷Lu) in 0.04 M HCl.[6]

  • Adjust the pH of the reaction mixture to between 4.0 and 4.5 using a suitable buffer like sodium acetate.[9]

  • If necessary, add a quencher such as ascorbic acid to the reaction mixture to prevent radiolysis.[7]

  • Gently mix the solution and incubate at 90-95°C for 20-60 minutes.[6][10][11]

  • After incubation, allow the reaction vial to cool to room temperature.

  • Perform quality control using radio-TLC and radio-HPLC to determine the radiochemical yield and purity.

Diagrams

Radiolabeling_Workflow Radiolabeling Workflow for this compound cluster_preparation Preparation cluster_reaction Reaction cluster_qc Quality Control cluster_final Final Product reagents Prepare Reagents (this compound, Buffer, Quencher) mixing Combine Reagents and Radionuclide reagents->mixing radionuclide Prepare Radionuclide (e.g., ¹⁷⁷LuCl₃) radionuclide->mixing ph_adjustment Adjust pH to 4.0-5.5 mixing->ph_adjustment incubation Incubate at 90-95°C (20-60 min) ph_adjustment->incubation cooling Cool to Room Temperature incubation->cooling radio_tlc Radio-TLC Analysis (Radiochemical Yield) cooling->radio_tlc radio_hplc Radio-HPLC Analysis (Radiochemical Purity) cooling->radio_hplc purification Purification (if necessary) radio_hplc->purification final_product Final Radiolabeled Product purification->final_product

Caption: A flowchart illustrating the general workflow for radiolabeling this compound.

Troubleshooting_Logic Troubleshooting Low Radiolabeling Yield start Low Radiolabeling Yield check_ph Is pH between 4.0-5.5? start->check_ph adjust_ph Adjust pH check_ph->adjust_ph No check_temp Is temperature correct (e.g., 90-95°C)? check_ph->check_temp Yes adjust_ph->check_temp adjust_temp Adjust Temperature check_temp->adjust_temp No check_time Is incubation time sufficient? check_temp->check_time Yes adjust_temp->check_time adjust_time Increase Incubation Time check_time->adjust_time No check_metals Suspect Metal Contamination? check_time->check_metals Yes adjust_time->check_metals use_metal_free Use Acid-Washed Plasticware & Metal-Free Reagents check_metals->use_metal_free Yes check_reagents Are Reagents Valid? check_metals->check_reagents No use_metal_free->check_reagents replace_reagents Replace Expired/Improperly Stored Reagents check_reagents->replace_reagents No success Improved Yield check_reagents->success Yes replace_reagents->success

Caption: A logical diagram for troubleshooting low radiolabeling yield.

References

Technical Support Center: Optimizing ¹⁷⁷Lu-DOTA-PSMA-EB-01 Therapy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ¹⁷⁷Lu-DOTA-PSMA-EB-01. The focus is on strategies to mitigate off-target uptake, a critical aspect of preclinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is ¹⁷⁷Lu-DOTA-PSMA-EB-01 and how does its design impact off-target uptake?

A1: ¹⁷⁷Lu-DOTA-PSMA-EB-01 is a radioconjugate designed for targeted radionuclide therapy of prostate-specific membrane antigen (PSMA)-expressing tumors. It consists of a PSMA-targeting ligand, a DOTA chelator holding the therapeutic radioisotope Lutetium-177, and an Evans Blue (EB) moiety.[1][2] The EB component binds to serum albumin, which extends the circulation half-life of the radiopharmaceutical.[1][2] This prolonged circulation is intended to increase tumor accumulation and therapeutic efficacy.[2] However, the extended presence in the bloodstream can also lead to increased uptake in non-target organs that express PSMA or have high blood perfusion, notably the kidneys and salivary glands.

Q2: What are the primary off-target sites for ¹⁷⁷Lu-DOTA-PSMA-EB-01 and what are the potential consequences of uptake in these tissues?

A2: The primary off-target sites for PSMA-targeted radioligands, including those with EB modifications, are the salivary glands and kidneys.[3][4] Uptake in the salivary glands can lead to xerostomia (dry mouth), which can significantly impact a patient's quality of life.[3][4] Accumulation in the kidneys can result in radiation-induced nephrotoxicity, which can be a dose-limiting factor in radioligand therapy.[3]

Q3: What are the main strategies to reduce off-target uptake of ¹⁷⁷Lu-DOTA-PSMA-EB-01?

A3: Several strategies are being investigated to reduce off-target uptake of PSMA-targeted radioligands. These can be broadly categorized as:

  • Pharmacological Interventions:

    • Co-administration of Cold Ligands: Injecting a non-radiolabeled ("cold") PSMA ligand, such as PSMA-11, to competitively block binding sites in off-target organs.

    • Diuretics and Nephroprotective Agents: Using agents like mannitol (B672) to promote faster clearance of the radiopharmaceutical from the kidneys.[5][6][7]

    • Salivary Gland Protectants: Administering agents like polyglutamate tablets to potentially reduce uptake in the salivary glands.[5][7]

  • Physiological Interventions:

    • External Cooling: Applying ice packs to the salivary gland region to induce vasoconstriction and reduce blood flow, thereby decreasing the delivery of the radiopharmaceutical.[8][9][10][11][12]

  • Procedural Interventions:

    • Sialendoscopy: A minimally invasive procedure involving dilatation, saline irrigation, and steroid injection into the salivary gland ducts to mitigate inflammation and damage.[13][14]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with ¹⁷⁷Lu-DOTA-PSMA-EB-01.

Issue 1: High Salivary Gland Uptake Observed in Preclinical Models.

  • Possible Cause: High PSMA expression in salivary glands coupled with the extended circulation time of the EB-modified ligand.

  • Troubleshooting/Mitigation Strategies:

    • Co-administration of Cold PSMA-11: Introduce a non-radiolabeled PSMA ligand to saturate PSMA receptors in the salivary glands.

    • External Cooling: Apply ice packs to the anatomical region of the salivary glands in the animal model.

    • Use of Salivary Protectants: In relevant animal models, investigate the oral or systemic administration of agents like polyglutamates.

Issue 2: Elevated Kidney Accumulation and Potential for Nephrotoxicity.

  • Possible Cause: Renal clearance is a major elimination pathway for PSMA ligands, and the prolonged circulation of ¹⁷⁷Lu-DOTA-PSMA-EB-01 can lead to higher kidney exposure.

  • Troubleshooting/Mitigation Strategies:

    • Mannitol Infusion: Administer mannitol, an osmotic diuretic, to accelerate the excretion of the radiopharmaceutical.

    • Hydration: Ensure adequate hydration of the animal subjects to promote diuresis.

    • Co-administration of Cold Ligand: Similar to salivary glands, co-injection of a cold PSMA ligand can reduce renal uptake.

Quantitative Data on Off-Target Uptake Reduction Strategies

The following tables summarize quantitative data from studies investigating methods to reduce off-target uptake of PSMA-targeted radioligands. Note that this data is primarily from studies using ¹⁷⁷Lu-PSMA-617, but the principles are applicable to ¹⁷⁷Lu-DOTA-PSMA-EB-01.

Table 1: Effect of Co-administration of Cold PSMA-11 on ¹⁷⁷Lu-PSMA-617 Uptake in a Preclinical Model [3]

Amount of Cold PSMA-11 Added (pmoles)Tumor Uptake (%ID/g)Kidney Uptake (%ID/g)Salivary Gland Uptake (%ID/g)
021.71 ± 6.13123.14 ± 52.520.48 ± 0.11
518.7 ± 2.03132.31 ± 47.40.45 ± 0.15
10026.44 ± 2.9484.29 ± 78.250.38 ± 0.3
50016.21 ± 3.52.12 ± 1.880.08 ± 0.03
100013.52 ± 3.681.16 ± 0.360.09 ± 0.07
200012.03 ± 1.960.64 ± 0.230.05 ± 0.02

Table 2: Effect of External Cooling on ⁶⁸Ga-PSMA Uptake in Human Salivary Glands [9]

GlandCooled Side (SUVmax)Non-Cooled Side (SUVmax)% Reduction
Parotid Gland11.12 ± 3.7112.69 ± 3.75~12.4%

Note: Data for ⁶⁸Ga-PSMA is presented as a surrogate for ¹⁷⁷Lu-PSMA due to similar uptake mechanisms. However, some studies have found no significant effect of cooling on ¹⁷⁷Lu-PSMA-617 uptake.[10][12]

Experimental Protocols

Protocol 1: Co-administration of Cold PSMA-11 for Reducing Off-Target Uptake (Preclinical)

  • Objective: To reduce the uptake of ¹⁷⁷Lu-DOTA-PSMA-EB-01 in the salivary glands and kidneys by competitive inhibition.

  • Materials:

    • ¹⁷⁷Lu-DOTA-PSMA-EB-01

    • Non-radiolabeled ("cold") PSMA-11

    • Sterile saline for injection

    • Animal model (e.g., mice with PSMA-expressing tumor xenografts)

  • Procedure:

    • Prepare solutions of cold PSMA-11 at various concentrations in sterile saline.

    • Prepare the injection solution of ¹⁷⁷Lu-DOTA-PSMA-EB-01.

    • Co-administer the ¹⁷⁷Lu-DOTA-PSMA-EB-01 and the cold PSMA-11 solution to the animal subjects via intravenous injection. The amount of cold ligand can be varied to determine the optimal blocking dose (refer to Table 1 for a starting point).

    • At predetermined time points post-injection, perform biodistribution studies by sacrificing the animals, harvesting tissues of interest (tumor, kidneys, salivary glands, etc.), and measuring the radioactivity in each tissue using a gamma counter.

    • Calculate the percent injected dose per gram of tissue (%ID/g) for each organ.

Protocol 2: Mannitol Infusion for Renal Protection (Clinical Setting Adaptation)

  • Objective: To accelerate the renal clearance of ¹⁷⁷Lu-DOTA-PSMA-EB-01.

  • Materials:

    • ¹⁷⁷Lu-DOTA-PSMA-EB-01

    • Sterile 10% Mannitol solution for infusion

    • Intravenous infusion setup

  • Procedure (adapted from clinical protocols): [5][7]

    • Thirty minutes prior to the administration of ¹⁷⁷Lu-DOTA-PSMA-EB-01, begin an intravenous infusion of 250 mL of 10% mannitol solution over 15-30 minutes.

    • Administer the ¹⁷⁷Lu-DOTA-PSMA-EB-01 as planned.

    • Following the administration of the radiopharmaceutical, infuse an additional 250 mL of 10% mannitol solution over 1-2 hours.

    • Monitor renal function parameters before and after the procedure.

Visualizations

experimental_workflow Experimental Workflow for Assessing Off-Target Uptake Reduction cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation Radiopharmaceutical Prepare ¹⁷⁷Lu-DOTA-PSMA-EB-01 Administration Administer to Animal Model Radiopharmaceutical->Administration Intervention Prepare Intervention (e.g., Cold Ligand, Mannitol) Intervention->Administration Biodistribution Biodistribution Studies (%ID/g) Administration->Biodistribution Imaging SPECT/CT Imaging Administration->Imaging

Caption: Workflow for evaluating strategies to reduce off-target uptake.

signaling_pathway Mechanism of Competitive Inhibition at Off-Target Sites Radioligand ¹⁷⁷Lu-DOTA-PSMA-EB-01 PSMAReceptor PSMA Receptor (Salivary Gland/Kidney) Radioligand->PSMAReceptor Binds ColdLigand Cold PSMA-11 ColdLigand->PSMAReceptor Competitively Binds Uptake Reduced Off-Target Uptake PSMAReceptor->Uptake

Caption: Competitive inhibition of radioligand binding at off-target sites.

References

Challenges in the clinical translation of EB-PSMA compounds

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: EB-PSMA Clinical Translation

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the clinical translation of Evans Blue (EB) modified Prostate-Specific Membrane Antigen (PSMA) compounds.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary rationale for modifying PSMA-targeting compounds with an Evans Blue derivative?

A1: The primary rationale is to enhance the pharmacokinetic profile of the PSMA-targeting radioligand. The Evans Blue moiety binds to circulating albumin, which significantly increases the blood half-life of the compound. This prolonged circulation time can lead to higher accumulation and retention in PSMA-positive tumors, potentially improving therapeutic efficacy.[1]

Q2: How does the albumin-binding property of EB-PSMA compounds affect their biodistribution?

A2: Albumin binding significantly alters biodistribution by increasing retention of the radioligand in the blood pool.[2] This leads to a more gradual accumulation in tumors over time but can also increase radiation doses to well-perfused organs and the red marrow.[3][4] Preclinical studies have shown that while tumor uptake is enhanced, there is also a concurrent increase in kidney and/or salivary gland doses, which must be carefully managed.[5]

Q3: What are the main dose-limiting toxicities observed with EB-PSMA compounds in clinical studies?

A3: The primary dose-limiting toxicities are related to organs that either express PSMA physiologically or are involved in the clearance of the radioligand. Hematologic toxicity, particularly thrombocytopenia, is a significant concern due to the prolonged circulation of the radiopharmaceutical, leading to increased radiation dose to the red marrow.[3][5] The kidneys and salivary glands are also critical organs at risk.[4][6]

Q4: Is there an optimal administered activity for ¹⁷⁷Lu-EB-PSMA therapy?

A4: Clinical studies suggest a balance between efficacy and safety. One study demonstrated that a 2.12 GBq dose of ¹⁷⁷Lu-EB-PSMA appears to be a safe and adequate choice for tumor treatment, showing a better balance of safety and efficacy compared to higher or lower doses.[3] This dose achieved a comparable PSA response and hematologic toxicity to higher doses of non-albumin-binding agents like ¹⁷⁷Lu-PSMA-617.[7]

Section 2: Troubleshooting Guides

Synthesis and Radiolabeling
Problem Potential Cause(s) Troubleshooting Steps
Low Radiolabeling Yield (<95%) 1. Metal Contamination: Trace metal impurities in reagents or vials can compete with the radionuclide for the chelator.1. Use metal-free buffers and vials. Pre-treat solutions with Chelex resin. Add a scavenger like EDTA to the precursor solution to complex trace metals.[8]
2. Incorrect pH: The optimal pH for radiolabeling with Lu-177 is typically between 4.5 and 5.5.2. Verify and adjust the pH of the reaction mixture using a calibrated pH meter and high-purity acid/base.
3. Suboptimal Temperature/Time: Inadequate heating can lead to incomplete chelation.3. Ensure the reaction is heated to the recommended temperature (e.g., 95-100°C) for the specified time (typically 15-30 minutes).
Formation of Impurities / Side-Products 1. Radiolysis: High radioactivity concentration can lead to the degradation of the compound.1. Add radical scavengers like ascorbic acid or ethanol (B145695) to the reaction mixture and the final product formulation.[2]
2. Thermal Degradation: The Glu-urea-Lys binding motif can undergo thermal condensation reactions.2. Optimize labeling by adjusting pH and temperature to minimize the formation of side-products.[8] Consider alternative chelators that allow for room temperature labeling.[8]
Preclinical In Vitro Experiments
Problem Potential Cause(s) Troubleshooting Steps
Low Cell Uptake in PSMA+ Cells 1. Low PSMA Expression: The cell line may have low or variable PSMA expression.1. Confirm PSMA expression level via flow cytometry or Western blot. Use a well-characterized high-expressing line like PC-3 PIP for positive control.[9]
2. Ligand Concentration: Saturation of PSMA receptors at high ligand concentrations.2. Perform uptake studies over a range of molar concentrations to determine the optimal concentration.[10]
3. Incorrect Incubation Conditions: Suboptimal time, temperature, or media components.3. Optimize incubation time (e.g., test 1h, 4h, 24h). Ensure the presence of a small amount of BSA (e.g., 0.00125%) in the medium to prevent adherence to plasticware.[11]
High Non-Specific Binding in PSMA- Cells 1. Lipophilicity: The compound may be too lipophilic, leading to non-specific membrane association.1. Determine the LogP value of the compound. If highly lipophilic, consider linker modifications to improve hydrophilicity.
2. Inadequate Blocking: Insufficient concentration of non-labeled ligand in blocking experiments.2. Use a high excess (e.g., 100-1000 fold) of a known PSMA inhibitor (like 2-PMPA) to confirm PSMA-specific binding.
Preclinical In Vivo & Dosimetry Studies
Problem Potential Cause(s) Troubleshooting Steps
Suboptimal Tumor-to-Kidney Ratio 1. Strong Albumin Binding: Very high affinity for albumin can lead to slower clearance and higher background signal, including in the kidneys.[2]1. Modulate the albumin-binding moiety to optimize, not maximize, albumin affinity. A balance is needed to prolong blood residence time without excessively increasing kidney dose.[2][12]
2. High Kidney Uptake: PSMA is physiologically expressed in the proximal tubules of the kidneys.[6]2. Co-infusion of agents that reduce kidney uptake (e.g., lysine/arginine infusions) can be explored. Adding a certain amount of non-radiolabeled ("cold") PSMA ligand can help saturate kidney receptors, reducing uptake of the radiolabeled compound.[13]
High Salivary Gland Uptake 1. Physiological PSMA Expression: Salivary glands physiologically express PSMA.[14]1. Investigate strategies like external cooling of the salivary glands during infusion. Co-administration of a specific amount of cold ligand has been shown to reduce salivary gland uptake without significantly compromising tumor uptake.[13]
Variability in Biodistribution Data 1. Mouse Model Differences: Different tumor models (e.g., LNCaP vs. PC-3 PIP) have vastly different PSMA expression levels and growth characteristics.[9][10]1. Standardize the mouse model and clearly report its characteristics. Be aware that LNCaP models can be more challenging for consistent screening.[10]
2. Injected Ligand Amount: The total molar amount of the injected ligand (radiolabeled + non-labeled) can saturate receptors and alter biodistribution.2. Maintain a consistent and reported molar amount of ligand injected per mouse across all comparative studies to ensure dosimetry estimates are relevant.[10]

Section 3: Data & Protocols

Comparative Biodistribution Data

The following table summarizes preclinical biodistribution data, highlighting the trade-offs between different albumin-binding strategies. Data is presented as Area Under the Curve (AUC) ratios.

RadioligandTumor-to-Blood AUC RatioTumor-to-Kidney AUC RatioKey Finding
¹⁷⁷Lu-PSMA-ALB-53 ~5x lower than ALB-56~3x lower than ALB-56Stronger albumin binding led to excessive blood retention, reducing therapeutic ratios.[2]
¹⁷⁷Lu-PSMA-ALB-56 2511Showed a more favorable tissue distribution profile with better kidney clearance than ALB-53.[2][11]
¹⁷⁷Lu-PSMA-617 (Reference) 7137Clears faster from the blood, leading to high initial tumor-to-organ ratios, but may have lower absolute tumor retention over time compared to albumin-binders.[11]
Clinical Dosimetry Estimates

Dosimetry is critical for assessing safety. The table below compares effective dose estimates for ¹⁷⁷Lu-EB-PSMA with the non-albumin-binding ¹⁷⁷Lu-PSMA-617.

Organ¹⁷⁷Lu-EB-PSMA-617 (mSv/MBq)¹⁷⁷Lu-PSMA-617 (mSv/MBq)Fold Increase
Kidneys 0.97 ± 0.17[4] (or 2.39 ± 0.69[6])0.39 ± 0.06[6]~6.1x[6]
Red Marrow 0.07 ± 0.03[4]--
Liver 0.40 ± 0.12[4]--
Spleen 0.46 ± 0.02[4]--
Whole Body 0.08 ± 0.01[4]--
Note: Dosimetry values can vary between studies based on methodology. The higher kidney dose reported in one study[6] highlights the importance of careful patient-specific dosimetry.

Section 4: Experimental Protocols & Visualizations

Protocol: In Vitro Cell Uptake & Internalization Assay

This protocol is adapted from standard methodologies to assess the binding and internalization of EB-PSMA compounds.[11]

  • Cell Culture: Culture PSMA-positive (e.g., PC-3 PIP, LNCaP) and PSMA-negative (e.g., PC-3 flu) cells in appropriate media to ~80% confluency in 12- or 24-well plates.

  • Ligand Preparation: Prepare solutions of the radiolabeled EB-PSMA compound at the desired molar concentration in cell culture medium containing 0.00125% BSA to prevent non-specific binding to the plate.[11]

  • Incubation: Remove culture medium from wells, wash once with PBS, and add the radioligand solution. Incubate for various time points (e.g., 1, 4, 24 hours) at 37°C. For blocking experiments, co-incubate with a 100-fold molar excess of non-radiolabeled PSMA-617 or 2-PMPA.

  • Determine Total Uptake:

    • After incubation, collect the supernatant.

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells using 1N NaOH.

    • Measure the radioactivity in the supernatant, washes, and cell lysate using a gamma counter to determine the percentage of cell-associated radioactivity.

  • Determine Internalized Fraction:

    • After incubation and washing with PBS, add an ice-cold acid wash buffer (e.g., 50 mM glycine, pH 2.8) for 5-10 minutes on ice to strip surface-bound radioligand.[9]

    • Collect this "acid-strip" fraction.

    • Lyse the remaining cells.

    • Measure radioactivity in the acid-strip fraction (surface-bound) and the cell lysate (internalized).

Workflow and Pathway Diagrams

G cluster_0 Preclinical Development cluster_1 Clinical Translation A Compound Design (PSMA binder + Linker + EB + Chelator) B Synthesis & Radiolabeling A->B C In Vitro Evaluation (Affinity, Stability, Cell Uptake) B->C D In Vivo Biodistribution (Tumor Xenograft Models) C->D E Preclinical Therapy Study (Tumor Growth Delay) D->E F Toxicology & Dosimetry (Determine MTD) E->F G IND Application F->G H Phase I Clinical Trial (Safety, Dosimetry, PK) G->H I Phase II Clinical Trial (Efficacy, Dose Optimization) H->I J Phase III Clinical Trial (Pivotal Efficacy & Safety) I->J K Regulatory Approval J->K

Caption: EB-PSMA Compound Development and Translation Workflow.

G cluster_0 Pharmacokinetics cluster_1 Tumor Targeting & Therapy cluster_2 Potential Toxicities A EB-PSMA Compound Injected B Binds to Serum Albumin (Forms Large Complex) A->B C Prolonged Blood Circulation B->C D Reduced Renal Clearance Rate C->D E Extravasation into Tumor Microenvironment C->E K Uptake in Kidneys (PSMA Expression) C->K L Uptake in Salivary Glands (PSMA Expression) C->L M Irradiation of Red Marrow (Prolonged Circulation) C->M F Dissociation from Albumin E->F G Binding to PSMA on Prostate Cancer Cell F->G H Receptor-Mediated Internalization G->H I Intracellular Trapping of Radionuclide H->I J Radiation-Induced DNA Damage & Cell Death I->J

Caption: Mechanism of Action and Pharmacokinetic Fate of EB-PSMA Compounds.

References

Technical Support Center: Optimizing Dota-PSMA-EB-01 Biodistribution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Dota-PSMA-EB-01, specifically focusing on strategies to improve the tumor-to-kidney ratio.

Frequently Asked Questions (FAQs)

Q1: What is the rationale behind the high kidney uptake of PSMA-targeting radiopharmaceuticals like this compound?

Prostate-Specific Membrane Antigen (PSMA) is highly expressed on prostate cancer cells, making it an excellent target for imaging and therapy. However, PSMA is also expressed in healthy tissues, including the kidneys and salivary glands. The high renal expression of PSMA leads to significant accumulation of PSMA-targeting radioligands in the kidneys, which can be a dose-limiting factor in radionuclide therapy.[1][2][3][4][5]

Q2: How does the Evans blue (EB) moiety in this compound affect its biodistribution?

The Evans blue derivative in this compound is an albumin-binding moiety. By binding to serum albumin, the radioligand's circulation time in the blood is prolonged.[6] This extended circulation can lead to increased accumulation in the tumor. However, it may also influence uptake in other organs, including the kidneys.[6][7]

Q3: What are the primary strategies to reduce kidney uptake of PSMA radioligands?

Several strategies are being investigated to reduce renal accumulation of PSMA radioligands:

  • Co-administration of blocking agents: Injecting a "cold" (non-radiolabeled) PSMA ligand or other blocking agents can compete for binding sites in the kidneys, thereby reducing the uptake of the radiolabeled therapeutic agent.[1][2][8]

  • Modifying the radioligand structure: Alterations to the linker or chelator of the PSMA ligand can influence its pharmacokinetic properties and reduce kidney retention.[5]

  • Pharmacological interventions: The use of certain drugs, such as diuretics like mannitol (B672), can help to accelerate the clearance of the radioligand from the kidneys.[8]

Troubleshooting Guides

Issue: High Kidney Uptake Obscuring Tumor Signal or Posing a Therapeutic Risk

High renal accumulation of this compound can be a significant concern, potentially leading to nephrotoxicity and limiting the maximum tolerated therapeutic dose.[5][8] The following troubleshooting steps can be considered to address this issue.

1. Co-administration of a Competitive PSMA Ligand

  • Principle: By administering a non-radiolabeled PSMA ligand (e.g., PSMA-11) alongside [¹⁷⁷Lu]Lu-Dota-PSMA-EB-01, you can saturate the PSMA binding sites in the kidneys, leading to a reduction in the uptake of the radioactive compound.[1][2][4]

  • Experimental Protocol:

    • Prepare formulations of [¹⁷⁷Lu]Lu-Dota-PSMA-EB-01 with varying amounts of "cold" PSMA-11 (e.g., 0, 5, 100, 500, 1000, and 2000 pmoles).

    • Administer these formulations to tumor-bearing mice (e.g., PC3-PIP xenografts).

    • Perform biodistribution studies at a relevant time point (e.g., 1 hour post-injection) to quantify the uptake in the tumor, kidneys, and other relevant organs.

    • Analyze the tumor-to-kidney ratio for each group to determine the optimal amount of cold ligand.

  • Expected Outcome: A significant reduction in kidney uptake with a minimal impact on tumor uptake, thereby improving the tumor-to-kidney ratio.[1][3]

Quantitative Data Summary: Effect of Cold PSMA-11 on [¹⁷⁷Lu]Lu-PSMA-617 Biodistribution

Amount of Cold PSMA-11 Added (pmoles)Mean Tumor Uptake (%ID/g ± SD)Mean Kidney Uptake (%ID/g ± SD)
021.71 ± 6.13123.14 ± 52.52
518.7 ± 2.03132.31 ± 47.4
10026.44 ± 2.9484.29 ± 78.25
50016.21 ± 3.52.12 ± 1.88
100013.52 ± 3.681.16 ± 0.36
200012.03 ± 1.960.64 ± 0.23

Data adapted from a study on [¹⁷⁷Lu]Lu-PSMA-617, which serves as a relevant model for PSMA-targeting agents.[1][3]

2. Co-administration of 2-(phosphonomethyl)pentanedioic acid (2-PMPA)

  • Principle: 2-PMPA is a potent PSMA inhibitor that can be co-administered to block renal uptake of PSMA-targeted radiopharmaceuticals.[8]

  • Experimental Protocol:

    • Determine the optimal dose of 2-PMPA for co-administration. Studies have shown that a dose of 50 nmol of 2-PMPA can be effective.[8]

    • Inject the selected dose of 2-PMPA along with [¹⁷⁷Lu]Lu-Dota-PSMA-EB-01 into tumor-bearing mice.

    • Conduct biodistribution studies at various time points to assess the impact on tumor and kidney uptake.

  • Expected Outcome: A significant reduction in kidney uptake, leading to an improved tumor-to-kidney absorbed dose ratio.[8]

3. Use of Mannitol Infusion

  • Principle: Mannitol, an osmotic diuretic, can be used to increase urine flow and potentially reduce the retention of the radiopharmaceutical in the kidneys.[8]

  • Experimental Protocol:

    • Administer a 10% mannitol solution (e.g., 500 ml) intravenously.

    • Different infusion schemes can be tested:

      • Infusion over 40 minutes after the administration of the radioligand.

      • A split infusion with 250 ml over 15 minutes before and another 250 ml after the radioligand injection.[8]

    • Use PET/CT imaging to quantify the kidney uptake (SUVmax) at baseline and after mannitol infusion.

  • Expected Outcome: Reduced renal uptake of the radiotracer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis Formulation Prepare [177Lu]Lu-Dota-PSMA-EB-01 with varying amounts of cold PSMA-11 Injection Administer formulations to tumor-bearing mice Formulation->Injection Biodistribution Perform biodistribution studies (e.g., 1h post-injection) Injection->Biodistribution Quantification Quantify uptake in tumor, kidneys, and other organs Biodistribution->Quantification Ratio Calculate Tumor-to-Kidney Ratio Quantification->Ratio

Caption: Experimental workflow for optimizing the tumor-to-kidney ratio using a competitive PSMA ligand.

signaling_pathway cluster_blood Bloodstream cluster_kidney Kidney Proximal Tubule Cell cluster_tumor Tumor Cell Radioligand [177Lu]Lu-Dota-PSMA-EB-01 PSMA_Receptor_K PSMA Receptor Radioligand->PSMA_Receptor_K Binds PSMA_Receptor_T PSMA Receptor Radioligand->PSMA_Receptor_T Binds Cold_Ligand Cold PSMA-11 Cold_Ligand->PSMA_Receptor_K Competes & Blocks Internalization_K Internalization & Accumulation PSMA_Receptor_K->Internalization_K Leads to Internalization_T Internalization & Therapeutic Effect PSMA_Receptor_T->Internalization_T Leads to

Caption: Mechanism of competitive inhibition at the kidney PSMA receptor to reduce radioligand uptake.

References

Technical Support Center: Overcoming Resistance to 177Lu-EB-PSMA Therapy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with 177Lu-EB-PSMA therapy.

Troubleshooting Guides

This section provides solutions to common issues observed during in vitro and in vivo experiments with 177Lu-EB-PSMA.

Issue Potential Cause Suggested Solution
Low in vitro uptake of 177Lu-EB-PSMA in PSMA-positive cells 1. Suboptimal Radioligand Quality: Low specific activity or radiochemical purity. 2. Poor Cell Health: Low cell viability or passage number affecting PSMA expression. 3. Incorrect Assay Conditions: Inappropriate incubation time, temperature, or buffer composition. 4. Low PSMA Expression: The cell line may have lower than expected PSMA expression.1. Verify Radioligand Quality: Ensure high specific activity and radiochemical purity ( >95%) of the 177Lu-EB-PSMA preparation. 2. Ensure Cell Viability: Use cells with high viability (>95%) and within a low passage number range. Regularly check for mycoplasma contamination. 3. Optimize Assay Conditions: Perform time-course and temperature-dependent uptake experiments to determine optimal conditions. Ensure the buffer does not contain components that interfere with ligand binding. 4. Confirm PSMA Expression: Quantify PSMA expression levels using flow cytometry or western blotting.
High variability in tumor growth in 177Lu-EB-PSMA treated xenograft models 1. Heterogeneous Tumor Model: Inconsistent PSMA expression within the tumors of the animal cohort. 2. Inconsistent Administration: Variation in the injected dose or route of administration. 3. Animal Health and Husbandry: Differences in animal age, weight, or stress levels affecting tumor growth and treatment response. 4. Tumor Microenvironment Differences: Variations in tumor vascularization and stroma can impact radioligand delivery.1. Standardize Tumor Model: Use cell lines with stable and high PSMA expression. Consider using patient-derived xenograft (PDX) models that better recapitulate human tumor heterogeneity for more clinically relevant studies.[1] 2. Standardize Administration: Ensure accurate and consistent intravenous injections. Use a dose calibrator to verify the activity of each injected dose. 3. Uniform Animal Cohorts: Use animals of the same age, sex, and weight range. Maintain consistent housing and handling conditions. 4. Monitor Tumor Microenvironment: If possible, assess tumor vascularity and perfusion using imaging techniques.
Unexpected Toxicity in Animal Models 1. High Absorbed Dose to Healthy Organs: The Evans blue modification prolongs circulation time, potentially increasing radiation dose to non-target organs like kidneys and salivary glands.[2] 2. Off-target Effects: The radioligand may have unforeseen interactions with other biological molecules. 3. Animal Model Sensitivity: The specific strain of mice may be more sensitive to radiation.1. Dosimetry Studies: Perform detailed dosimetry studies to calculate the absorbed dose to tumors and critical organs. Adjust the administered activity based on these calculations. 2. Blocking Studies: Co-administer an excess of non-radiolabeled PSMA inhibitor to confirm that toxicity is target-mediated. 3. Select Appropriate Animal Strain: Review literature for the most suitable and robust mouse strain for radioligand therapy studies.
Acquired Resistance to Therapy in Longitudinal Studies 1. Downregulation of PSMA Expression: Prolonged treatment may lead to the selection of PSMA-negative or low-expressing cancer cells. 2. Activation of DNA Damage Response (DDR) Pathways: Tumor cells may upregulate DNA repair mechanisms to counteract the effects of radiation.[3][4] 3. Activation of Pro-survival Signaling Pathways: Upregulation of pathways like PI3K/AKT or MYC can promote cell survival and resistance.[3][4]1. Monitor PSMA Expression: Periodically assess PSMA expression in tumors using imaging (e.g., PSMA-PET) or biopsy. 2. Combination Therapy: Consider combining 177Lu-EB-PSMA with inhibitors of DDR pathways (e.g., PARP inhibitors). 3. Targeted Combination Therapies: Combine 177Lu-EB-PSMA with inhibitors of key survival pathways (e.g., PI3K/AKT inhibitors).

Frequently Asked Questions (FAQs)

1. What are the known mechanisms of resistance to PSMA-targeted radioligand therapy?

Mechanisms of resistance to PSMA-targeted radioligand therapies, which are likely applicable to 177Lu-EB-PSMA, include:

  • Target-related resistance: This can involve the downregulation or complete loss of PSMA expression on the surface of cancer cells, preventing the radioligand from binding and delivering its cytotoxic payload. Another factor can be the presence of a mixed population of PSMA-positive and PSMA-negative tumor cells, where the PSMA-negative cells are inherently resistant and can repopulate the tumor after the PSMA-positive cells are eliminated.

  • DNA Damage Response (DDR) Activation: The ionizing radiation from 177Lu induces DNA damage in cancer cells. Resistant cells can upregulate their DNA repair mechanisms, effectively counteracting the therapeutic effect. Key pathways involved in this process include the TP53 signaling pathway.[3][4]

  • Activation of Pro-survival Signaling Pathways: Cancer cells can activate various signaling pathways to promote their survival and proliferation, even in the face of radiation-induced stress. These pathways include the PI3K/AKT and MYC signaling pathways.[3][4]

2. How might the Evans blue (EB) modification in 177Lu-EB-PSMA influence resistance mechanisms?

The Evans blue modification is designed to enhance the binding of the radioligand to serum albumin, which prolongs its circulation time and increases its accumulation in tumors.[2] While this can improve therapeutic efficacy, it may also influence resistance in the following ways:

  • Increased Selection Pressure: The higher and more sustained radiation dose to the tumor might exert a stronger selective pressure, potentially leading to a more rapid emergence of PSMA-negative or resistant clones.

  • Altered Microenvironment Effects: The prolonged presence of the radioligand in the circulation could have effects on the tumor microenvironment that are different from those of radioligands with faster clearance, potentially influencing immune responses or stromal cell behavior in ways that contribute to resistance.

  • Potential for Novel Resistance Mechanisms: While not yet fully elucidated, the unique pharmacokinetic profile of albumin-binding radioligands could potentially engage different or more pronounced resistance pathways compared to their non-albumin-binding counterparts.

3. What are promising combination strategies to overcome resistance to 177Lu-EB-PSMA therapy?

Several combination strategies are being explored to enhance the efficacy of PSMA-targeted radioligand therapy and overcome resistance:

  • Inhibitors of DNA Damage Response: Combining 177Lu-EB-PSMA with drugs that inhibit DNA repair, such as Poly (ADP-ribose) polymerase (PARP) inhibitors, can potentiate the DNA-damaging effects of the radiation.

  • Targeting Pro-survival Signaling Pathways: The use of inhibitors targeting pathways like PI3K/AKT or MYC can block the escape routes that cancer cells use to survive radiation-induced stress.

  • Androgen Receptor Pathway Inhibitors (ARPIs): In prostate cancer, ARPIs can upregulate PSMA expression, potentially increasing the uptake of 177Lu-EB-PSMA and making the therapy more effective.

  • Immunotherapy: Combining radioligand therapy with immune checkpoint inhibitors is another promising avenue, as radiation can induce an anti-tumor immune response that can be augmented by immunotherapy.

4. How can I quantify the uptake and efficacy of 177Lu-EB-PSMA in my preclinical models?

  • In Vitro Uptake Assays: These assays measure the amount of radioligand taken up by cancer cells in culture. This is typically done by incubating the cells with a known concentration of 177Lu-EB-PSMA for a specific time, then washing the cells and measuring the radioactivity using a gamma counter.

  • Cell Viability and Clonogenic Assays: These assays assess the cytotoxic effect of the radioligand. Cell viability can be measured using assays like MTT or CellTiter-Glo, while clonogenic assays determine the ability of single cells to form colonies after treatment, providing a measure of long-term survival.

  • In Vivo Biodistribution Studies: In animal models, biodistribution studies involve injecting the radioligand and then, at various time points, sacrificing the animals and measuring the radioactivity in different organs and the tumor. This provides a quantitative measure of tumor targeting and off-target accumulation.

  • Tumor Growth Inhibition Studies: The most direct measure of in vivo efficacy is to monitor tumor volume over time in treated versus control groups of tumor-bearing animals.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of 177Lu-EB-PSMA and related compounds.

Table 1: Preclinical Biodistribution of Albumin-Binding 177Lu-PSMA Radioligands (%ID/g)

RadioligandTime PointTumorBloodKidney
177Lu-Alb-L4 2 h40.89 ± 4.7315.48 ± 7.1288.04 ± 16.51
24 h88.04 ± 16.511.23 ± 0.2187.74 ± 14.09
192 h42.22 ± 14.050.02 ± 0.004.21 ± 1.45
177Lu-Alb-L5 2 h28.78 ± 7.2522.36 ± 4.72111.47 ± 13.85
24 h111.47 ± 13.851.87 ± 0.23127.44 ± 22.85
192 h70.96 ± 2.340.03 ± 0.019.33 ± 3.18
177Lu-Alb-L6 2 h38.73 ± 1.262.97 ± 0.4513.72 ± 3.55
24 h13.72 ± 3.550.03 ± 0.019.62 ± 0.96
192 h2.22 ± 0.370.01 ± 0.000.87 ± 0.12
(Data adapted from a study on a series of albumin-binding 177Lu-labeled PSMA-based radiotherapeutics in mice bearing PSMA+ PC3 PIP xenografts)[5]

Table 2: Clinical Response to Escalating Doses of 177Lu-EB-PSMA Therapy

Dose GroupAdministered Activity (GBq)Number of PatientsPSA Disease Control Rate (%)Grade 3-4 Thrombocytopenia (%)
Group A 1.18 ± 0.0910100
Group B 2.12 ± 0.19107010
Group C 3.52 ± 0.5887525
(Data from a clinical study in patients with metastatic castration-resistant prostate cancer)[6]

Experimental Protocols

1. In Vitro Cell Uptake and Internalization Assay for 177Lu-EB-PSMA

This protocol describes a method to determine the specific uptake and internalization of 177Lu-EB-PSMA in PSMA-expressing cancer cells.

Materials:

  • PSMA-positive (e.g., LNCaP, PC3-PIP) and PSMA-negative (e.g., PC3) cell lines

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 177Lu-EB-PSMA

  • Non-radiolabeled PSMA inhibitor (for blocking)

  • Phosphate-buffered saline (PBS)

  • 0.1 M NaOH

  • Gamma counter

Procedure:

  • Cell Seeding: Seed PSMA-positive and PSMA-negative cells in 12-well plates at a density that will result in approximately 70-80% confluency on the day of the experiment. Incubate overnight.

  • Preparation of Radioligand Solutions: Prepare solutions of 177Lu-EB-PSMA in cell culture medium at the desired concentration (e.g., 10^-9 M). For blocking experiments, prepare a parallel set of solutions containing a 1000-fold excess of a non-radiolabeled PSMA inhibitor.

  • Incubation:

    • For total uptake , aspirate the culture medium from the wells and add the 177Lu-EB-PSMA solution.

    • For non-specific binding , add the 177Lu-EB-PSMA solution containing the non-radiolabeled PSMA inhibitor.

    • Incubate the plates at 37°C for various time points (e.g., 1, 3, and 24 hours).

  • Washing: After incubation, aspirate the radioactive medium and wash the cells twice with ice-cold PBS to remove unbound radioligand.

  • Cell Lysis: Add 0.1 M NaOH to each well to lyse the cells and solubilize the cell-associated radioactivity.

  • Radioactivity Measurement: Collect the cell lysates and measure the radioactivity using a gamma counter. Also, measure the radioactivity of a known volume of the initial radioligand solution to serve as a standard.

  • Data Analysis:

    • Calculate the percentage of total uptake per well.

    • Specific uptake = Total uptake - Non-specific binding.

    • To determine the internalized fraction , after the incubation and washing steps, add an acidic buffer (e.g., glycine (B1666218) buffer, pH 2.5) for a short period to strip the surface-bound radioligand before cell lysis. The remaining radioactivity represents the internalized fraction.

2. Xenograft Mouse Model for 177Lu-EB-PSMA Therapy Studies

This protocol outlines the establishment of a subcutaneous xenograft model and subsequent radioligand therapy.

Materials:

  • PSMA-positive cancer cell line (e.g., PC3-PIP)

  • Immunodeficient mice (e.g., BALB/c nude or NSG)

  • Matrigel (optional)

  • 177Lu-EB-PSMA

  • Saline (for control group)

  • Calipers for tumor measurement

  • Animal monitoring equipment

Procedure:

  • Cell Preparation: Culture PSMA-positive cells to 80-90% confluency. Harvest the cells and resuspend them in a mixture of sterile PBS and Matrigel (optional, to improve tumor take rate) at a concentration of 1-5 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Start the treatment when the tumors reach a predetermined size (e.g., 100-200 mm³).

  • Randomization: Randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Treatment Group: Administer a single intravenous injection of 177Lu-EB-PSMA at the desired activity level.

    • Control Group: Administer an equivalent volume of saline.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice as an indicator of general health and toxicity.

    • Observe the animals for any signs of distress or adverse effects.

  • Endpoint: The study can be terminated when the tumors in the control group reach a maximum allowable size, or at a predetermined time point. At the endpoint, tumors and major organs can be harvested for further analysis (e.g., biodistribution, histology, molecular analysis).

Signaling Pathways and Experimental Workflows

Signaling Pathways Involved in Resistance to 177Lu-PSMA Therapy

The following diagrams illustrate key signaling pathways implicated in resistance to PSMA-targeted radioligand therapy.

DNA_Damage_Response cluster_0 177Lu-EB-PSMA Therapy cluster_1 Cellular Effects cluster_2 Resistance Mechanisms cluster_3 Outcome Therapy 177Lu-EB-PSMA DNA_Damage DNA Double-Strand Breaks Therapy->DNA_Damage DDR Upregulation of DNA Damage Response (e.g., ATM, ATR, PARP) DNA_Damage->DDR Apoptosis Apoptosis DNA_Damage->Apoptosis Resistance Therapy Resistance DDR->Resistance TP53_mut TP53 Mutation/Loss TP53_mut->Resistance PI3K_AKT PI3K/AKT Pathway Activation PI3K_AKT->Resistance MYC MYC Upregulation MYC->Resistance

Caption: Key signaling pathways mediating resistance to 177Lu-PSMA therapy.

Experimental Workflow for Assessing 177Lu-EB-PSMA Efficacy

The following diagram outlines a typical experimental workflow for evaluating the efficacy of 177Lu-EB-PSMA in a preclinical setting.

Experimental_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies cluster_2 Analysis & Outcome Cell_Culture PSMA+ & PSMA- Cell Lines Uptake_Assay 177Lu-EB-PSMA Uptake & Internalization Cell_Culture->Uptake_Assay Viability_Assay Cell Viability & Clonogenic Assays Cell_Culture->Viability_Assay Xenograft Establish Xenograft (e.g., PC3-PIP) Uptake_Assay->Xenograft Viability_Assay->Xenograft Biodistribution Biodistribution & Dosimetry Xenograft->Biodistribution Therapy_Study Tumor Growth Inhibition Study Xenograft->Therapy_Study Data_Analysis Quantitative Data Analysis Biodistribution->Data_Analysis Therapy_Study->Data_Analysis Resistance_Mech Investigation of Resistance Mechanisms (e.g., Molecular Analysis) Data_Analysis->Resistance_Mech Resistance_Logic Start 177Lu-EB-PSMA Therapy PSMA_Loss PSMA Downregulation/ Loss Start->PSMA_Loss DDR_Activation DNA Damage Response Activation Start->DDR_Activation Survival_Pathways Pro-survival Pathway Activation Start->Survival_Pathways Reduced_Uptake Reduced Radioligand Uptake PSMA_Loss->Reduced_Uptake Enhanced_Repair Enhanced DNA Repair DDR_Activation->Enhanced_Repair Apoptosis_Evasion Evasion of Apoptosis Survival_Pathways->Apoptosis_Evasion Outcome Treatment Resistance Reduced_Uptake->Outcome Enhanced_Repair->Outcome Apoptosis_Evasion->Outcome

References

Impact of albumin binding on Dota-psma-EB-01 clearance rate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with DOTA-PSMA-EB-01. The information is designed to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which the Evans blue (EB) moiety in this compound affects its clearance rate?

A1: The Evans blue (EB) moiety is strategically included to enhance the therapeutic window by altering the pharmacokinetic properties of the agent.[1] Evans blue reversibly binds to serum albumin, which extends the circulation half-life of the radiopharmaceutical.[1][2][3][4] This prolonged circulation is due to the increased apparent molecular weight of the complex, which slows the rate of renal clearance.[5]

Q2: How does the albumin binding of this compound impact its tumor uptake?

A2: The extended blood half-life resulting from albumin binding prolongs the time window for the agent to bind to PSMA on tumor cells.[2][3][4] This improved pharmacokinetic profile leads to significantly higher accumulation of the radiopharmaceutical in PSMA-positive tumors compared to its non-EB-modified counterparts.[2][3][4]

Q3: What is the expected impact of the EB modification on dosimetry in non-target organs?

A3: The modification with Evans blue can lead to significantly higher uptake and absorbed radiation doses in certain non-target organs. For instance, a notable increase in absorbed doses has been observed in the kidneys and red bone marrow for EB-modified PSMA agents compared to the unmodified versions.[1] It is crucial to consider these dosimetric changes when designing therapeutic regimens.

Troubleshooting Guides

Problem 1: Inconsistent or low binding affinity of this compound to PSMA in vitro.

  • Possible Cause 1: Suboptimal experimental conditions.

    • Troubleshooting: Ensure that the cell binding assays are performed with appropriate controls, such as PSMA-negative cell lines, to confirm specificity.[6] Verify the concentration and integrity of your this compound stock solution. The IC50 value for this compound (also known as LNC1003) is reported to be 10.77 nM.[7]

  • Possible Cause 2: Interference from serum albumin in the cell culture medium.

    • Troubleshooting: While this compound is designed to bind albumin, high concentrations in the assay medium could potentially reduce the amount of free agent available to bind to PSMA on the cells. Consider performing the binding assay in serum-free media or with a controlled, low concentration of bovine serum albumin (BSA) to assess the direct binding to PSMA.[6]

Problem 2: Faster than expected clearance of the radiolabeled this compound in vivo.

  • Possible Cause 1: Insufficient binding to serum albumin.

    • Troubleshooting: Verify the integrity of the Evans blue moiety. Degradation or modification of the EB component can impair its ability to bind albumin, leading to rapid clearance. Perform in vitro serum binding assays to confirm the percentage of the compound bound to albumin.[8]

  • Possible Cause 2: Issues with the radiolabeling procedure.

    • Troubleshooting: Ensure that the radiolabeling protocol does not alter the chemical structure of the this compound conjugate in a way that affects albumin binding. Use appropriate quality control methods, such as HPLC, to confirm the radiochemical purity and identity of the final product.[9]

Problem 3: High background signal in non-target tissues during in vivo imaging.

  • Possible Cause 1: Prolonged circulation due to high albumin binding.

    • Troubleshooting: The inherent mechanism of this compound leads to a longer circulation time, which can contribute to a higher background signal at early time points post-injection.[8] Optimize the imaging time points to allow for sufficient clearance from the blood pool while maintaining high tumor uptake. Imaging at later time points (e.g., 24, 48, and 72 hours post-injection) may provide a better tumor-to-background ratio.[8]

  • Possible Cause 2: Non-specific uptake.

    • Troubleshooting: While the EB moiety primarily enhances albumin binding, it could potentially alter the overall physicochemical properties of the molecule, leading to some non-specific interactions. Evaluate biodistribution in healthy animals to establish a baseline profile.

Data Presentation

Table 1: Pharmacokinetic and Dosimetric Comparison of ¹⁷⁷Lu-PSMA-617 and ¹⁷⁷Lu-EB-PSMA-617.

Organ¹⁷⁷Lu-PSMA-617 Absorbed Dose (mGy/MBq)¹⁷⁷Lu-EB-PSMA-617 Absorbed Dose (mGy/MBq)Key Observation
Kidneys0.39 ± 0.062.39 ± 0.69Significantly higher uptake in kidneys with the EB analog.[1]
Red Bone Marrow0.0084 ± 0.00570.0547 ± 0.0062Markedly increased radiation dose to the bone marrow with the EB analog.[1]
Small Intestine0.28 ± 0.210.31 ± 0.16No significant difference observed.[1]

Table 2: In Vitro Characterization of PSMA Ligands.

LigandIC50 (nM)
DOTA-MCG13.5[6]
DOTA-EB-MCG15.6[6]
This compound (LNC1003)10.77[7]

Experimental Protocols

1. In Vitro Albumin Binding Assay

This protocol is designed to determine the fraction of a radiolabeled compound that binds to serum albumin.

  • Materials:

    • Radiolabeled this compound

    • Human or mouse serum albumin solution (e.g., 40 mg/mL in saline)[10]

    • Phosphate-buffered saline (PBS)

    • Ultrafiltration devices (e.g., with a molecular weight cutoff that retains albumin)[10]

    • Gamma counter or liquid scintillation counter

  • Procedure:

    • Prepare a solution of the radiolabeled this compound in PBS.

    • Add a known amount of the radiolabeled compound to the serum albumin solution and to a control solution without albumin.

    • Incubate the mixtures at 37°C for a specified time (e.g., 30 minutes).[10]

    • Transfer the incubated solutions to the ultrafiltration devices.

    • Centrifuge the devices according to the manufacturer's instructions to separate the free (unbound) compound from the albumin-bound compound.

    • Measure the radioactivity in the filtrate (unbound fraction) and the retentate (bound fraction) using a suitable counter.

    • Calculate the percentage of albumin binding.

2. In Vivo Biodistribution Study

This protocol outlines the steps to assess the distribution of a radiolabeled compound in different organs and tissues of an animal model.

  • Materials:

    • Tumor-bearing animal models (e.g., mice with PC3-PIP xenografts)[2][3][4]

    • Radiolabeled this compound

    • Anesthetic

    • Dissection tools

    • Gamma counter

  • Procedure:

    • Administer a known amount of the radiolabeled this compound to the animals via intravenous injection.

    • At predetermined time points (e.g., 1, 4, 24, 48, 72 hours post-injection), euthanize a cohort of animals.[6]

    • Dissect and collect organs and tissues of interest (e.g., tumor, blood, kidneys, liver, spleen, muscle).

    • Weigh each collected sample.

    • Measure the radioactivity in each sample using a gamma counter.

    • Calculate the uptake in each organ/tissue as a percentage of the injected dose per gram of tissue (%ID/g).

Visualizations

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Synthesis of This compound radiolabeling Radiolabeling with therapeutic radionuclide synthesis->radiolabeling albumin_binding Albumin Binding Assay radiolabeling->albumin_binding Characterize Albumin Affinity cell_binding PSMA Cell Binding Assay radiolabeling->cell_binding Confirm PSMA Affinity biodistribution Biodistribution Study albumin_binding->biodistribution Proceed if high affinity cell_binding->biodistribution Proceed if high affinity imaging PET/SPECT Imaging biodistribution->imaging therapy Radioligand Therapy Study imaging->therapy

Experimental workflow for this compound evaluation.

signaling_pathway cluster_membrane Cell Membrane psma PSMA Receptor internalization Clathrin-Mediated Endocytosis psma->internalization dota_psma_eb This compound (Albumin Bound) binding Binding to PSMA dota_psma_eb->binding binding->psma endosome Endosome internalization->endosome lysosome Lysosomal Degradation endosome->lysosome radionuclide_release Radionuclide Release & DNA Damage lysosome->radionuclide_release

Internalization pathway of PSMA radioligands.

References

Validation & Comparative

A Head-to-Head Comparison of PSMA-Targeting Radioligands: Biodistribution Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a Prostate-Specific Membrane Antigen (PSMA)-targeting radioligand is a critical decision in the landscape of prostate cancer diagnostics and therapeutics. This guide provides an objective comparison of prominent PSMA-targeting radioligands, focusing on their biodistribution profiles as supported by experimental data. This comparative analysis delves into the nuances of their uptake in tumor tissues versus healthy organs, offering a data-driven perspective to inform preclinical and clinical research.

Prostate-Specific Membrane Antigen (PSMA) has emerged as a premier target for the diagnosis and treatment of prostate cancer due to its high expression on prostate cancer cells. The development of radiolabeled small molecules that bind to PSMA has led to significant advancements in both imaging (theranostics) and therapy (radioligand therapy). The ideal PSMA-targeting radioligand exhibits high and sustained uptake in tumor tissue while minimizing accumulation in non-target organs to reduce potential toxicity. This guide focuses on the comparative biodistribution of several key PSMA-targeting radioligands, including the well-established agents ¹⁷⁷Lu-PSMA-617 and ¹⁷⁷Lu-PSMA-I&T, as well as newer generation compounds.

Quantitative Biodistribution Data

The following tables summarize the comparative biodistribution data for different PSMA-targeting radioligands from both preclinical and clinical studies. The data is presented as absorbed dose in Gy/GBq for human studies and as percentage of injected dose per gram of tissue (%ID/g) for preclinical studies.

Table 1: Comparative Dosimetry of ¹⁷⁷Lu-PSMA-617 and ¹⁷⁷Lu-PSMA-I&T in Patients with Metastatic Castration-Resistant Prostate Cancer (mCRPC)

Organ/Tissue¹⁷⁷Lu-PSMA-617 (Absorbed Dose in Gy/GBq)¹⁷⁷Lu-PSMA-I&T (Absorbed Dose in Gy/GBq)Key Observations
Whole Body0.04[1][2]0.03[1][2]¹⁷⁷Lu-PSMA-617 shows a slightly higher whole-body dose.[1][2]
Kidneys0.77[1][2]0.92[1][2]¹⁷⁷Lu-PSMA-I&T results in a slightly but statistically significantly higher renal dose.[1]
Parotid Glands0.5[1][2]0.5[1][2]Both agents show comparable absorbed doses to the parotid glands.[1][2]
Lacrimal Glands5.1[2]3.7[2]¹⁷⁷Lu-PSMA-617 demonstrates a significantly higher absorbed dose to the lacrimal glands.[2]
Bone Metastases6.0[1][2]5.8[2]The mean absorbed doses to bone metastases are comparable for both radioligands.[1][2]
Lymph Node MetastasesComparableComparableMean absorbed doses to lymph node metastases were comparable.[1][2]

Table 2: Preclinical Comparative Biodistribution of Novel PSMA Radioligands in Xenograft Mouse Models

RadioligandTumor (%ID/g)Kidneys (%ID/g)Spleen (%ID/g)Key Observations
¹⁷⁷Lu-rhPSMA-7.3Higher than ¹⁷⁷Lu-PSMA I&T at all time points up to 7d[3]Initially higher (207.59 ± 30.98 at 1h)[3]Initially higher (33.25 ± 8.62 at 1h)[3]¹⁷⁷Lu-rhPSMA-7.3 shows higher tumor uptake and better therapeutic efficacy compared to ¹⁷⁷Lu-PSMA I&T.[3]
¹⁷⁷Lu-PSMA I&TLower than ¹⁷⁷Lu-rhPSMA-7.3[3]Initially lower (165.50 ± 20.46 at 1h)[3]Initially lower (26.06 ± 18.99 at 1h)[3]Established agent with a known biodistribution profile.[3]
¹⁷⁷Lu-rhPSMA-10.1Higher than ¹⁷⁷Lu-PSMA-I&T at 15h post-injection[4]Markedly lower than ¹⁷⁷Lu-PSMA-I&T at all timepoints (6.5-fold lower at 12h)[4]Not specified¹⁷⁷Lu-rhPSMA-10.1 demonstrates a significantly improved tumor-to-kidney uptake ratio.[4]

Experimental Protocols

The biodistribution and dosimetry data presented are typically acquired through a standardized series of imaging and analysis procedures. The following outlines general experimental protocols for such studies.

Preclinical Biodistribution Studies in Animal Models
  • Animal Models: Typically, immunodeficient mice (e.g., SCID or BALB/c nude) bearing human prostate cancer xenografts (e.g., LNCaP or PC-3 PIP) are used.[3][5]

  • Radioligand Administration: A known activity of the radioligand (e.g., 1 MBq) is administered intravenously via the tail vein.[6]

  • Tissue Harvesting and Measurement: At various time points post-injection (e.g., 1, 12, 24, 48, and 168 hours), cohorts of mice are euthanized.[6] Organs of interest (e.g., tumor, kidneys, liver, spleen, blood) are harvested, weighed, and the radioactivity is measured using a gamma counter.[7]

  • Data Analysis: The uptake in each organ is calculated as the percentage of the injected dose per gram of tissue (%ID/g). Time-activity curves are generated to calculate absorbed doses using software like OLINDA/EXM.[8]

Clinical Biodistribution and Dosimetry Studies in Humans
  • Patient Population: Patients with metastatic castration-resistant prostate cancer (mCRPC) are typically enrolled in these studies.[9]

  • Radiopharmaceutical Administration: A therapeutic activity of the radioligand (e.g., ¹⁷⁷Lu-PSMA-617 or ¹⁷⁷Lu-PSMA-I&T) is administered intravenously. Patients are well-hydrated to promote clearance.[9]

  • Imaging: Serial whole-body planar scintigraphy or SPECT/CT imaging is performed at multiple time points post-infusion (e.g., 4, 24, 48, and 72 hours).[9]

  • Dosimetry Analysis: Regions of interest (ROIs) are drawn around source organs (e.g., kidneys, salivary glands, liver) and tumor lesions on the sequential images.[9] Time-activity curves are generated for each source organ to determine the residence time of the radiopharmaceutical.[9] Absorbed doses are then calculated using the Medical Internal Radiation Dose (MIRD) formalism, often with the aid of software like OLINDA/EXM.[9]

Visualizing the Process

To better understand the experimental process and the logical framework for comparison, the following diagrams are provided.

G cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase A Animal Model with Tumor Xenograft B Radioligand Injection A->B C Serial Imaging (SPECT/CT or PET/CT) B->C D Ex vivo Biodistribution (Organ Harvesting) B->D E Data Analysis (%ID/g) C->E D->E F Patient Recruitment (mCRPC) G Radioligand Administration F->G H Serial Whole-Body Imaging G->H I Dosimetry Analysis (MIRD) H->I J Evaluation of Safety and Efficacy I->J

Figure 1. General experimental workflow for comparative biodistribution studies.

G cluster_ligands PSMA-Targeting Radioligands cluster_parameters Biodistribution Parameters cluster_comparison Comparative Assessment Ligand_A Radioligand A (e.g., 177Lu-PSMA-617) Tumor_Uptake Tumor Uptake & Retention Ligand_A->Tumor_Uptake Organ_Uptake Off-Target Organ Accumulation (Kidneys, Salivary Glands, etc.) Ligand_A->Organ_Uptake Clearance Blood Clearance Rate Ligand_A->Clearance Ligand_B Radioligand B (e.g., 177Lu-PSMA-I&T) Ligand_B->Tumor_Uptake Ligand_B->Organ_Uptake Ligand_B->Clearance Therapeutic_Index Therapeutic Index (Tumor Dose vs. Organ Dose) Tumor_Uptake->Therapeutic_Index Organ_Uptake->Therapeutic_Index Safety_Profile Safety Profile Organ_Uptake->Safety_Profile Efficacy Therapeutic Efficacy Therapeutic_Index->Efficacy

Figure 2. Logical framework for comparing PSMA-targeting radioligands.

Conclusion

The choice of a PSMA-targeting radioligand for clinical use or further development depends on a careful evaluation of its biodistribution profile. While ¹⁷⁷Lu-PSMA-617 and ¹⁷⁷Lu-PSMA-I&T have shown considerable success, newer agents like ¹⁷⁷Lu-rhPSMA-7.3 and ¹⁷⁷Lu-rhPSMA-10.1 are being engineered to optimize the tumor-to-organ uptake ratios, potentially leading to improved therapeutic outcomes with reduced side effects.[3][4] The data presented in this guide highlights the key differences observed in preclinical and clinical studies, providing a valuable resource for researchers in the field. Continuous efforts in radiopharmaceutical design and rigorous comparative studies are crucial for advancing the field of PSMA-targeted radioligand therapy.

References

Navigating the Nuances of Safety: A Comparative Analysis of Dota-PSMA-EB-01 and Other PSMA Inhibitors in Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the rapidly evolving landscape of prostate-specific membrane antigen (PSMA)-targeted radiopharmaceuticals, a novel agent, Dota-PSMA-EB-01, is emerging with a distinct safety and toxicity profile when compared to established PSMA inhibitors such as PSMA-617 and PSMA-I&T. This guide offers a comprehensive comparison for researchers, scientists, and drug development professionals, delving into the preclinical and early clinical data that differentiate these promising therapeutics.

The core innovation of this compound lies in its Evans Blue (EB) modification. This design aims to leverage albumin binding to extend the radiopharmaceutical's circulation time, potentially enhancing tumor uptake and efficacy. However, this modification also influences its safety profile, particularly concerning biodistribution and potential off-target effects.

Quantitative Comparison of Safety and Toxicity Profiles

The following table summarizes the key safety and toxicity data for this compound, PSMA-617, and PSMA-I&T, based on available clinical and preclinical findings.

ParameterThis compound (as ¹⁷⁷Lu-PSMA-EB-01)PSMA-617 (as ¹⁷⁷Lu-PSMA-617)PSMA-I&T (as ¹⁷⁷Lu-PSMA-I&T)
Most Common Adverse Events Hematological (Leucopenia, Anemia, Thrombocytopenia)[1][2]Dry Mouth (Xerostomia), Fatigue, Nausea, Hematological toxicities[3][4][5][6]Mild Fatigue, Reversible Xerostomia, Hematological toxicities[7][8][9]
Grade 3/4 Hematological Toxicity Grade 4 Thrombocytopenia reported at higher doses (25% in 3.52 GBq group)[2][10]Anemia (9-12%), Thrombocytopenia (3-4%), Neutropenia (1%)[5]Anemia (8%), Leukopenia (2%), Thrombocytopenia (3%) in a real-world setting[11]
Nephrotoxicity No serious nephritic side effects observed in early studies.[2][10] Higher kidney uptake compared to ¹⁷⁷Lu-PSMA-617.[1]Generally manageable. Grade 3 acute kidney injury reported as reversible and likely related to concomitant medication in one study.[3] Long-term studies show a potential for eGFR decline.[12]No grade 3 or 4 nephrotoxicity observed in several studies.[7] Some cases of nephrotoxicity (Grade 1-4) have been reported.[8]
Salivary Gland Toxicity (Xerostomia) Not highlighted as a primary concern in initial studies.Common, though often mild and reversible.[5][13]Mild and reversible xerostomia reported.[7]
Absorbed Dose in Kidneys (Gy/GBq) Higher than ¹⁷⁷Lu-PSMA-617 (2.39 ± 0.69 mSv/MBq vs 0.39 ± 0.06 mSv/MBq in one study).[1]~0.43 - 0.72 Gy/GBq[14][15]~0.72 ± 0.21 Gy/GBq[15][16][17]
Absorbed Dose in Salivary Glands (Gy/GBq) Data not yet prominently reported.~0.55 - 0.81 Gy/GBq (parotid)[15][18]~0.55 ± 0.14 Gy/GBq (parotid)[15][16][17]
Absorbed Dose in Red Marrow (Gy/GBq) Higher than ¹⁷⁷Lu-PSMA-617 (0.0547 ± 0.0062 mSv/MBq vs 0.0084 ± 0.0057 mSv/MBq in one study).[1]~0.03 - 0.05 Gy/GBq[18]Data less consistently reported, but hematological toxicity profile is similar to PSMA-617.[8]

Experimental Protocols

Biodistribution and Dosimetry Studies

Detailed methodologies for assessing the safety and toxicity of these PSMA inhibitors are crucial for accurate comparison. A typical experimental protocol for biodistribution and dosimetry studies involves:

  • Radiolabeling: The PSMA inhibitor (e.g., this compound, PSMA-617, PSMA-I&T) is radiolabeled with a therapeutic radionuclide, most commonly Lutetium-177 (¹⁷⁷Lu). Quality control measures are implemented to ensure high radiochemical purity.

  • Animal Models: Preclinical studies often utilize xenograft mouse models with PSMA-expressing human prostate cancer cell lines (e.g., PC3-pip).

  • Administration: The radiolabeled compound is administered intravenously to the animal models.

  • Imaging: Serial imaging (e.g., SPECT/CT) is performed at multiple time points post-injection (e.g., 1, 24, 48, 72, and 168 hours) to visualize the biodistribution of the radiopharmaceutical.

  • Organ Harvesting and Counting: At specified time points, animals are euthanized, and organs of interest (tumor, kidneys, salivary glands, liver, spleen, bone, etc.) are harvested, weighed, and the radioactivity is measured using a gamma counter.

  • Dosimetry Calculations: The percentage of injected dose per gram of tissue (%ID/g) is calculated for each organ. This data is then used to calculate the time-integrated activity coefficients. Finally, absorbed doses for each organ are calculated using established models, such as the OLINDA/EXM software.

Clinical Toxicity Assessment

In human clinical trials, the safety and toxicity of these agents are evaluated through:

  • Adverse Event Monitoring: All adverse events (AEs) are recorded and graded according to the Common Terminology Criteria for Adverse Events (CTCAE). This includes both subjective patient-reported outcomes and objective clinical findings.

  • Laboratory Assessments: Regular monitoring of hematological parameters (complete blood count), renal function (serum creatinine, eGFR), and liver function is conducted.

  • Dosimetry in Patients: Similar to preclinical studies, patient imaging and blood samples are used to calculate the absorbed radiation dose to normal organs and tumors.

Visualizing Key Relationships

To better understand the factors influencing the safety profiles of these inhibitors, the following diagrams illustrate a simplified signaling pathway and a conceptual experimental workflow.

PSMA_Targeting_and_Toxicity Conceptual Pathway of PSMA-Targeted Radioligand Therapy and Potential Toxicities cluster_circulation Bloodstream cluster_targeting Target Tissue cluster_off_target Off-Target Tissues Radiolabeled_PSMA_Inhibitor Radiolabeled PSMA Inhibitor (e.g., ¹⁷⁷Lu-Dota-psma-EB-01) Albumin Serum Albumin Radiolabeled_PSMA_Inhibitor->Albumin Binding (for EB-modified) Tumor_Cell PSMA-expressing Prostate Cancer Cell Radiolabeled_PSMA_Inhibitor->Tumor_Cell High Affinity Binding Salivary_Glands Salivary Glands (PSMA expression) Radiolabeled_PSMA_Inhibitor->Salivary_Glands Off-target Binding Kidneys Kidneys (PSMA expression & Clearance) Radiolabeled_PSMA_Inhibitor->Kidneys Off-target Binding & Excretion Bone_Marrow Bone Marrow (Circulating Radiopharmaceutical) Radiolabeled_PSMA_Inhibitor->Bone_Marrow Systemic Exposure Internalization Internalization & Radionuclide Decay Tumor_Cell->Internalization DNA_Damage Tumor Cell DNA Damage & Apoptosis Internalization->DNA_Damage Xerostomia Xerostomia Salivary_Glands->Xerostomia Nephrotoxicity Nephrotoxicity Kidneys->Nephrotoxicity Hematological_Toxicity Hematological Toxicity Bone_Marrow->Hematological_Toxicity

Caption: PSMA-targeted therapy and potential off-target toxicities.

Experimental_Workflow Experimental Workflow for Preclinical Safety and Toxicity Assessment Start Start Radiolabeling Radiolabeling of PSMA Inhibitor Start->Radiolabeling Animal_Model Xenograft Mouse Model (PSMA+ Tumor) Radiolabeling->Animal_Model Administration Intravenous Administration Animal_Model->Administration Biodistribution Biodistribution Study Administration->Biodistribution Toxicity_Study Toxicity Study Administration->Toxicity_Study Imaging SPECT/CT Imaging (Multiple Time Points) Biodistribution->Imaging Organ_Harvesting Organ Harvesting & Gamma Counting Biodistribution->Organ_Harvesting Clinical_Observation Clinical Observation (Weight, Behavior) Toxicity_Study->Clinical_Observation Histopathology Histopathology of Key Organs Toxicity_Study->Histopathology Hematology Hematological Analysis Toxicity_Study->Hematology Dosimetry Dosimetry Calculation (Absorbed Dose) Imaging->Dosimetry Organ_Harvesting->Dosimetry Data_Analysis Data Analysis and Comparison Dosimetry->Data_Analysis Clinical_Observation->Data_Analysis Histopathology->Data_Analysis Hematology->Data_Analysis End End Data_Analysis->End

Caption: Preclinical safety and toxicity assessment workflow.

Concluding Remarks

This compound presents a promising modification to the PSMA-targeted radiopharmaceutical paradigm. Early data suggests that while it may offer enhanced tumor accumulation, this comes with a potential for increased absorbed doses to the kidneys and red bone marrow, leading to a higher incidence of hematological toxicity, especially at escalated doses. In contrast, PSMA-617 and PSMA-I&T have more established safety profiles characterized primarily by manageable xerostomia and mild to moderate hematological and renal effects.

Further clinical investigation with larger patient cohorts is imperative to fully delineate the therapeutic window of this compound and to ascertain whether its potential for enhanced efficacy outweighs the observed increase in certain toxicities. For researchers and drug developers, the comparative data presented herein underscores the critical importance of linker and chelator modifications in optimizing both the efficacy and safety of next-generation PSMA-targeted radiotherapeutics.

References

A Comparative Guide to Low-Dose ¹⁷⁷Lu-EB-PSMA Therapy for Metastatic Castration-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial results for low-dose ¹⁷⁷Lu-EB-PSMA therapy with alternative Prostate-Specific Membrane Antigen (PSMA)-targeted radioligand therapies. The information is intended to support research, scientific evaluation, and drug development efforts in the field of prostate cancer therapeutics.

Executive Summary

Metastatic castration-resistant prostate cancer (mCRPC) remains a significant clinical challenge. PSMA-targeted radioligand therapies have emerged as a promising treatment modality. This guide focuses on a novel low-dose approach, ¹⁷⁷Lu-EB-PSMA, and compares its efficacy and safety profile with the established treatments of ¹⁷⁷Lu-PSMA-617 and ¹⁷⁷Lu-PSMA-I&T. The data presented is compiled from various clinical trials to provide a comparative overview for informed decision-making in research and development.

Comparative Efficacy and Safety

The following tables summarize the key efficacy and safety data from clinical trials of low-dose ¹⁷⁷Lu-EB-PSMA, ¹⁷⁷Lu-PSMA-617 (VISION and TheraP trials), and ¹⁷⁷Lu-PSMA-I&T. It is important to note that these data are from separate trials and not from direct head-to-head comparisons, which should be considered when interpreting the results.

Table 1: Comparative Efficacy of PSMA-Targeted Radioligand Therapies
Efficacy EndpointLow-Dose ¹⁷⁷Lu-EB-PSMA (NCT04996602)¹⁷⁷Lu-PSMA-617 (VISION Trial)¹⁷⁷Lu-PSMA-617 (TheraP Trial)¹⁷⁷Lu-PSMA-I&T (Swiss Registry Study)
PSA Response (≥50% decline) 56.7%[1]46%[2]66%[3][4]33% (at least 50% decline)[5]
Median Progression-Free Survival (PFS) 4.6 months (PSA PFS)[1]8.7 months (radiographic PFS)[6]Not reached in initial reports, HR 0.63 vs cabazitaxel[3]4.1 months (PSA PFS)[7]
Median Overall Survival (OS) 12.6 months[1]15.3 months[2][6]19.1 months (restricted mean)[3]13 months[7]
Objective Response Rate (ORR) Not Reported29.8% (in patients with measurable disease)49% (RECIST response rate)[4][8]Not Reported
Table 2: Comparative Safety of PSMA-Targeted Radioligand Therapies
Adverse Event (Grade ≥3)Low-Dose ¹⁷⁷Lu-EB-PSMA (NCT04996602)¹⁷⁷Lu-PSMA-617 (VISION Trial)¹⁷⁷Lu-PSMA-617 (TheraP Trial)¹⁷⁷Lu-PSMA-I&T (Swiss Registry Study)
Any Grade ≥3 Adverse Event 33.3% (hematologic)[1]52.7%[9]33%[3][4]Not specified
Anemia 10% (Grade 3)12.9%Not specified8%
Thrombocytopenia 13.3% (Grade 3)7.9%Not specified3%
Leukopenia/Neutropenia 10% (Grade 3 Leukopenia)8.5% (Leukopenia), 3.4% (Neutropenia)Not specified2% (Leukopenia), 8% (Neutropenia)
Fatigue Not reported as Grade ≥37.5%Not specifiedNot specified
Dry Mouth Not reported as Grade ≥30.2%Not specifiedNot specified
Renal Toxicity Not reported as Grade ≥33.2% (any grade)Not specified0%

Experimental Protocols

A detailed understanding of the methodologies employed in the clinical trials is crucial for the interpretation of the results.

Low-Dose ¹⁷⁷Lu-EB-PSMA Therapy (NCT04996602)
  • Patient Population: Men with mCRPC who had progressed after taxane-based chemotherapy and second-generation androgen deprivation therapy.[1]

  • Dosing Regimen: Approximately 2.0 GBq (55 mCi) of ¹⁷⁷Lu-EB-PSMA administered intravenously every 8 weeks for up to 3 cycles.[1][10]

  • Inclusion Criteria: Histologically confirmed prostate adenocarcinoma, evidence of progressive mCRPC, and positive PSMA PET imaging.[10]

  • Exclusion Criteria: Significant hematologic, renal, or hepatic dysfunction.[10]

  • Response Assessment: PSA levels were monitored, and imaging was performed at baseline and after treatment.[10]

¹⁷⁷Lu-PSMA-617 Therapy (VISION Trial)
  • Patient Population: Men with PSMA-positive mCRPC who had progressed after receiving at least one androgen receptor pathway inhibitor and one or two taxane (B156437) regimens.[2]

  • Dosing Regimen: 7.4 GBq (200 mCi) of ¹⁷⁷Lu-PSMA-617 administered intravenously every 6 weeks for up to 6 cycles, in addition to standard of care.[2]

  • Inclusion Criteria: PSMA-positive metastatic lesions on ⁶⁸Ga-PSMA-11 PET/CT, ECOG performance status of 0 to 2, and a life expectancy of at least 6 months.[11]

  • Exclusion Criteria: PSMA-negative metastatic lesions, ongoing chemotherapy, immunotherapy, or other investigational agents.[11]

  • Response Assessment: Primary endpoints were radiographic progression-free survival and overall survival. Secondary endpoints included PSA response and objective response rate.[2]

¹⁷⁷Lu-PSMA-617 Therapy (TheraP Trial)
  • Patient Population: Men with mCRPC progressing after docetaxel (B913) chemotherapy.[12]

  • Dosing Regimen: ¹⁷⁷Lu-PSMA-617 administered at a starting dose of 8.5 GBq, decreasing by 0.5 GBq with each cycle to a maximum of 6 cycles every 6 weeks, compared with cabazitaxel (B1684091).[4][13]

  • Inclusion Criteria: High PSMA expression on PET imaging (at least one site with SUVmax≥20) and no FDG-positive/PSMA-negative discordant disease.[4][12]

  • Response Assessment: Primary endpoint was PSA response rate. Secondary endpoints included overall survival and progression-free survival.[12]

¹⁷⁷Lu-PSMA-I&T Therapy (Representative Protocol from Clinical Trials)
  • Patient Population: Patients with mCRPC who have progressed on prior therapies.

  • Dosing Regimen: Typically, 7.4 GBq (200 mCi) of ¹⁷⁷Lu-PSMA-I&T administered intravenously every 6-8 weeks for a planned number of cycles (e.g., up to 6).[14][15]

  • Inclusion Criteria: Confirmed mCRPC, positive PSMA-PET scan, and adequate organ function.[14]

  • Exclusion Criteria: Significant comorbidities that would preclude treatment.[14]

  • Response Assessment: PSA levels, radiographic imaging (CT, MRI, or PSMA-PET/CT), and clinical benefit are monitored.[7]

Visualizations

PSMA Signaling Pathway in Prostate Cancer

The diagram below illustrates the central role of PSMA in prostate cancer cell signaling, which is the target for the therapies discussed. Increased PSMA expression is associated with the activation of the PI3K-AKT-mTOR pathway, a key driver of cancer cell growth and survival.

PSMA_Signaling_Pathway cluster_cell Prostate Cancer Cell PSMA PSMA PI3K PI3K PSMA->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

PSMA signaling cascade in prostate cancer.
Experimental Workflow for PSMA-Targeted Radioligand Therapy

This diagram outlines a typical workflow for a clinical trial evaluating PSMA-targeted radioligand therapy, from patient screening to follow-up.

Experimental_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Imaging Baseline PSMA PET/CT & CT/MRI Screening->Imaging Randomization Randomization Imaging->Randomization Treatment Radioligand Therapy Administration (e.g., ¹⁷⁷Lu-EB-PSMA) Randomization->Treatment Monitoring Safety & Tolerability Monitoring Treatment->Monitoring FollowUp Follow-up Assessment (PSA, Imaging, QoL) Treatment->FollowUp Monitoring->FollowUp Endpoint Primary & Secondary Endpoint Analysis FollowUp->Endpoint

Clinical trial workflow for PSMA therapy.

Conclusion

Low-dose ¹⁷⁷Lu-EB-PSMA therapy has demonstrated promising efficacy in terms of PSA response in patients with mCRPC, with a manageable safety profile. While direct comparative trials are lacking, the available data suggests that this low-dose regimen may offer a comparable PSA response to standard-dose ¹⁷⁷Lu-PSMA-617, with potentially different toxicity profiles. Further larger-scale, randomized controlled trials are warranted to definitively establish the comparative effectiveness and safety of low-dose ¹⁷⁷Lu-EB-PSMA against the current standards of care. The information presented in this guide provides a foundational overview to aid researchers and drug development professionals in navigating the evolving landscape of PSMA-targeted therapies.

References

Unveiling the Correlation: PSMA Expression and Dota-psma-EB-01 Uptake

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of prostate cancer diagnostics and therapeutics is rapidly evolving, with Prostate-Specific Membrane Antigen (PSMA) emerging as a pivotal biomarker. The development of PSMA-targeted radiopharmaceuticals has opened new avenues for personalized medicine. Among these, Dota-psma-EB-01 (also known as ¹⁷⁷Lu-EB-PSMA or LNC1003) has garnered significant interest due to its unique pharmacokinetic properties. This guide provides an objective comparison of this compound uptake with other PSMA-targeting agents, supported by experimental data, to elucidate the correlation between PSMA expression levels and radioligand accumulation.

Enhanced Tumor Retention: The Role of the Evans Blue Moiety

This compound is a PSMA inhibitor that incorporates an Evans Blue (EB) derivative. This modification allows the molecule to reversibly bind to circulating serum albumin, which significantly prolongs its plasma half-life. This extended circulation time is hypothesized to increase the accumulation and retention of the radioligand in tumor tissues, potentially leading to a higher therapeutic dose delivered to cancer cells.[1][2]

Quantitative Correlation of PSMA Expression and Radioligand Uptake

The fundamental principle underlying PSMA-targeted imaging and therapy is the direct correlation between the expression of PSMA on cancer cells and the uptake of the radioligand. Preclinical studies consistently demonstrate that cell lines with high PSMA expression exhibit significantly higher uptake of PSMA-targeted agents compared to cells with low or no PSMA expression.

Prostate cancer cell lines such as LNCaP are known to have high PSMA expression, while cell lines like PC-3 have minimal to no PSMA expression.[3][4] This differential expression is a critical tool for evaluating the specificity and efficacy of new PSMA-targeted compounds.

Table 1: In Vitro Uptake of PSMA-Targeted Radioligands in High and Low PSMA-Expressing Cell Lines

Cell LinePSMA ExpressionRadioligandUptake (% Injected Activity/10^6 cells)Reference
LNCaPHigh¹⁷⁷Lu-PSMA-617High (Specific values vary by study)[3]
PC-3Low/Negative¹⁷⁷Lu-PSMA-617Negligible[3]
PC3-pip (PSMA-positive)High[¹⁷⁷Lu]Lu-BQ7876~19-fold higher than PC-3[5]
PC-3 (PSMA-negative)Low/Negative[¹⁷⁷Lu]Lu-BQ7876Low[5]

Studies have shown that LNCaP cells, which are PSMA-positive, intensively accumulate ¹⁷⁷Lu-PSMA-617, whereas no significant uptake is observed in PSMA-negative PC-3 cells.[3] This direct relationship underscores the PSMA-dependent targeting mechanism of these radioligands.

Comparative Performance of this compound

The albumin-binding feature of this compound is designed to enhance its tumor-targeting capabilities compared to agents that are more rapidly cleared from circulation. Preclinical and early clinical data suggest that this approach leads to higher tumor accumulation over time.

Table 2: Comparative In Vivo Tumor Uptake of PSMA-Targeted Radioligands

RadioligandAnimal ModelTumor ModelTime PointTumor Uptake (%ID/g)Reference
⁶⁸Ga-PSMA-617MiceC4-2 xenografts1 h15.46[6]
⁶⁸Ga-PSMA-TO-1MiceC4-2 xenografts1 h11.27[6]
⁶⁸Ga-PSMA-11MiceC4-2 xenografts1 h8.92[6]
[¹⁷⁷Lu]Lu-PSMA-ALB-56MicePC-3 PIP xenografts48 hHigh (up to 2.3-fold > PSMA-617)[7]
[¹⁷⁷Lu]Lu-PSMA-617MicePC-3 PIP xenografts--[7]
[¹⁷⁷Lu]Lu-PSMA-1-DOTAMicePC3pip xenografts1 h~50% lower than ⁶⁸Ga-PSMA-11

It is important to note that while initial uptake may be higher for some agents, the prolonged retention of albumin-binding radioligands like this compound can result in a higher cumulative radiation dose to the tumor.

Visualizing the Pathways and Processes

To better understand the underlying mechanisms and experimental procedures, the following diagrams illustrate the PSMA-targeting pathway, a typical experimental workflow for evaluating radioligand uptake, and the logical relationship between PSMA expression and this compound accumulation.

PSMA_Targeting_Pathway PSMA-Targeted Radioligand Internalization Pathway cluster_circulation Blood Circulation cluster_cell PSMA-Expressing Tumor Cell Radioligand This compound Albumin Serum Albumin Radioligand->Albumin Binds to PSMA_Receptor PSMA Receptor Radioligand->PSMA_Receptor Binds to Endosome Endosome PSMA_Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Radioligand_Retention Therapeutic Effect Lysosome->Radioligand_Retention Radionuclide Decay & DNA Damage

PSMA-Targeted Radioligand Internalization Pathway

Experimental_Workflow Preclinical Evaluation of this compound Uptake Cell_Culture 1. Cell Culture (e.g., LNCaP & PC-3) Xenograft 2. Tumor Xenograft Implantation (in immunocompromised mice) Cell_Culture->Xenograft Injection 4. Intravenous Injection of Radiopharmaceutical Xenograft->Injection Radiolabeling 3. Radiolabeling (¹⁷⁷Lu + this compound) Radiolabeling->Injection Imaging 5. In Vivo Imaging (SPECT/CT or PET/CT) Injection->Imaging Biodistribution 6. Ex Vivo Biodistribution (Organ & Tumor Uptake Measurement) Injection->Biodistribution Data_Analysis 7. Data Analysis (%ID/g Calculation) Imaging->Data_Analysis Biodistribution->Data_Analysis

Preclinical Evaluation Workflow

Logical_Relationship Correlation between PSMA Expression and Radioligand Uptake PSMA_Expression PSMA Expression Level (High vs. Low) Binding_Affinity Radioligand Binding (this compound to PSMA) PSMA_Expression->Binding_Affinity Directly Proportional Uptake Tumor Uptake (%ID/g) Binding_Affinity->Uptake Leads to Therapeutic_Efficacy Therapeutic Efficacy Uptake->Therapeutic_Efficacy Determines

PSMA Expression and Uptake Correlation

Experimental Protocols

A standardized methodology is crucial for the accurate assessment and comparison of PSMA-targeted radiopharmaceuticals. Below are summarized protocols for key experiments.

In Vitro Radioligand Binding and Uptake Assay
  • Cell Culture: Culture PSMA-positive (e.g., LNCaP) and PSMA-negative (e.g., PC-3) prostate cancer cells in appropriate media and conditions.

  • Radioligand Incubation: Incubate the cells with a known concentration of the radiolabeled compound (e.g., ¹⁷⁷Lu-Dota-psma-EB-01) for various time points (e.g., 30, 60, 120, 240 minutes) at 37°C.

  • Washing: After incubation, wash the cells with ice-cold PBS to remove unbound radioligand.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Gamma Counting: Measure the radioactivity in the cell lysate using a gamma counter to determine the amount of internalized radioligand.

  • Data Analysis: Express the uptake as a percentage of the injected dose per million cells.

In Vivo Biodistribution Studies in Xenograft Models
  • Animal Models: Use immunocompromised mice (e.g., BALB/c nude) for tumor xenograft studies.

  • Tumor Implantation: Subcutaneously implant PSMA-positive (e.g., LNCaP) and/or PSMA-negative (e.g., PC-3) cells into the flanks of the mice. Allow tumors to grow to a palpable size.

  • Radiopharmaceutical Administration: Administer a defined activity of the radiolabeled compound (e.g., ¹⁷⁷Lu-Dota-psma-EB-01) intravenously via the tail vein.

  • Tissue Harvesting: At predetermined time points (e.g., 1, 4, 24, 48, 168 hours) post-injection, euthanize the mice and harvest tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, etc.).

  • Gamma Counting: Weigh the collected tissues and measure the radioactivity in each sample using a gamma counter.

  • Data Analysis: Calculate the radiotracer uptake in each tissue and express it as the percentage of the injected dose per gram of tissue (%ID/g).

Conclusion

The available data strongly support a direct and quantitative correlation between the level of PSMA expression on prostate cancer cells and the uptake of PSMA-targeted radioligands, including this compound. The addition of an albumin-binding moiety in this compound offers the potential for enhanced tumor accumulation and retention, which may translate to improved therapeutic efficacy. Further head-to-head comparative studies are warranted to fully delineate the performance of this compound against other PSMA-targeting agents in various preclinical and clinical settings. The experimental protocols outlined in this guide provide a framework for conducting such comparative evaluations.

References

A Comparative Dosimetric Analysis of Prostate-Specific Membrane Antigen (PSMA) Radiopharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the absorbed radiation doses of various PSMA-targeted agents, supported by experimental data and standardized protocols.

Prostate-Specific Membrane Antigen (PSMA) has emerged as a pivotal target for both diagnosis and therapy of prostate cancer. The development of various radiolabeled PSMA ligands has provided new avenues for personalized medicine. This guide offers a comparative analysis of the dosimetry of commonly used and emerging PSMA radiopharmaceuticals, providing essential data for researchers, scientists, and drug development professionals. The information is compiled from recent meta-analyses and clinical studies to ensure a comprehensive and objective overview.

Dosimetry of Therapeutic 177Lu-Labeled PSMA Radiopharmaceuticals

Lutetium-177 (177Lu) is a beta-emitter widely used for radioligand therapy. Several PSMA-targeted ligands have been labeled with 177Lu, with 177Lu-PSMA-617 and 177Lu-PSMA-I&T being the most extensively studied. A recent systematic review and meta-analysis of 29 studies encompassing 535 patients provides a robust comparison of their absorbed doses in various organs.[1][2][3][4][5]

Organ/Tissue177Lu-PSMA-617 (Gy/GBq)177Lu-PSMA-I&T (Gy/GBq)177Lu-J591 (Gy/GBq)Key Findings & Significance (p-value)
Kidneys 4.044.701.41No significant difference between 177Lu-PSMA-617 and 177Lu-PSMA-I&T (p=0.10).[1][2] A trend towards a higher kidney dose with 177Lu-PSMA-I&T was noted.[1][3] 177Lu-J591 showed a lower kidney dose.[2]
Parotid Glands 5.852.62Not Reported177Lu-PSMA-617 showed a significantly higher absorbed dose to the parotid glands compared to 177Lu-PSMA-I&T (p<0.01).[1][2][3]
Submandibular Glands 5.154.35Not ReportedNo significant difference observed between 177Lu-PSMA-617 and 177Lu-PSMA-I&T (p=0.56).[1][2]
Lacrimal Glands 11.0319.23Not ReportedNo significant difference, though a wide range was observed (p=0.20).[1][2] Another study reported a higher dose for 177Lu-PSMA-617 (5.1 Gy/GBq) compared to 177Lu-PSMA I&T (3.7 Gy/GBq).[6]
Bone Marrow 0.240.190.32No significant difference between 177Lu-PSMA-617 and 177Lu-PSMA-I&T (p=0.31).[1][2] 177Lu-J591 resulted in a higher bone marrow dose.[2]
Liver 1.110.562.10No significant difference between 177Lu-PSMA-617 and 177Lu-PSMA-I&T (p=0.05).[1] 177Lu-J591 showed a significantly higher liver dose.[2]
Soft Tissue Tumor Lesions 4.192.94Not ReportedA trend towards higher tumor doses with 177Lu-PSMA-617 was observed (p=0.26).[1][3]
Whole Body 0.040.03Not Reported177Lu-PSMA-617 had a slightly higher mean whole-body dose (p<0.00001).[6]

Data compiled from a meta-analysis by Calais et al. (2024) and other cited studies.[1][2][3][6] It is important to note that dosimetry methodologies were reported to be heterogeneous across studies, highlighting a need for standardization.[1][4]

Dosimetry of Diagnostic PSMA Radiopharmaceuticals: 68Ga vs. 18F

Gallium-68 (68Ga) and Fluorine-18 (18F) are positron emitters used for PET imaging. While 68Ga-PSMA-11 has been the standard, 18F-labeled agents like 18F-PSMA-1007 and 18F-DCFPyL offer logistical advantages.

Organ/Parameter68Ga-PSMA-11-HBED-CC (mGy/MBq or mSv/MBq)18F-PSMA-1007 (mGy/MBq or mSv/MBq)Key Findings
Kidneys 2.13E-011.48E-01Higher uptake in kidneys for 68Ga-PSMA-11.[7][8]
Spleen 2.90E-021.06E-01Higher uptake in the spleen for 18F-PSMA-1007.[7][8]
Liver 3.03E-026.80E-02Higher uptake in the liver for 18F-PSMA-1007.[7][8]
Urinary Bladder 1.89E-02-Higher uptake in the urinary bladder for 68Ga-PSMA-11.[7][8] 18F-PSMA-1007 shows less urinary clearance, which can be advantageous for imaging the prostate bed.[7][8]
Whole-body Effective Dose 1.03E-02 mSv/MBq1.46E-02 mSv/MBqThe whole-body effective dose is higher for 18F-PSMA-1007.[7][8]

Data from a comparative study by Mittal et al.[7][8] Studies comparing 18F-DCFPyL with 68Ga-PSMA-11 have found similar biodistribution and lesion uptake.[9][10][11][12]

Dosimetry of Alpha-Emitter-Based PSMA Radiopharmaceuticals: 225Ac

Actinium-225 (225Ac) is an alpha-emitter that delivers high linear energy transfer radiation, making it a potent therapeutic radionuclide. Dosimetry for alpha-emitters is more complex and often involves assuming a relative biological effectiveness (RBE).

Organ225Ac-PSMA-617 (Sv/MBq, RBE=5)225Ac-PSMA-I&T (SvRBE=5/MBq)Key Findings
Salivary Glands 2.3Not ReportedSevere xerostomia was found to be the dose-limiting toxicity for 225Ac-PSMA-617.
Kidneys 0.70.17 ± 0.06The kidney dose is a significant consideration in 225Ac-PSMA therapy.[13]
Red Marrow 0.05Not Reported
Tumor Lesions Not Reported0.36 ± 0.1Lesions received significantly higher RBE-weighted absorbed doses compared to the kidneys.[13]

Data for 225Ac-PSMA-617 is based on dosimetry estimates from extrapolated 177Lu-PSMA-617 scans. Data for 225Ac-PSMA-I&T is from image-based dosimetry.[13] The use of an RBE of 5 is a common assumption.[14]

Experimental Protocols for PSMA Radiopharmaceutical Dosimetry

The accurate determination of absorbed doses relies on standardized and rigorous experimental protocols. While methodologies can vary between studies, a general workflow can be outlined.

Patient Preparation and Administration:

  • Patients are typically well-hydrated.

  • The radiopharmaceutical is administered intravenously. The injected activity is carefully measured.

Image Acquisition:

  • Serial imaging is performed at multiple time points post-injection to capture the pharmacokinetics of the radiopharmaceutical. Common time points include 2, 24, 48, and 72-168 hours.[15][16][17][18]

  • Imaging modalities include:

    • 2D Planar Whole-Body Scans: Provide a quick overview of the tracer distribution but can be limited by overlapping organs.[19]

    • 3D SPECT/CT: Offers more accurate quantification by providing a 3D view and allowing for attenuation and scatter correction. This is generally the preferred method for organ and lesion dosimetry.[19][20][21]

    • Hybrid Dosimetry: Combines 2D and 3D data to balance accuracy and acquisition time.[20][21]

Image Analysis and Dose Calculation:

  • Regions of interest (ROIs) or volumes of interest (VOIs) are drawn over source organs and tumor lesions on the acquired images.

  • Time-activity curves are generated from the serial imaging data to determine the time-integrated activity in each source region.

  • Absorbed doses are calculated using software based on the Medical Internal Radiation Dose (MIRD) formalism, such as OLINDA/EXM.[6]

G Generalized Experimental Workflow for PSMA Radiopharmaceutical Dosimetry cluster_pre Pre-Administration cluster_acq Image Acquisition cluster_analysis Data Analysis & Calculation PatientPrep Patient Preparation (e.g., Hydration) RadiopharmAdmin Radiopharmaceutical Administration & Activity Measurement PatientPrep->RadiopharmAdmin SerialImaging Serial Imaging (Planar and/or SPECT/CT) at multiple time points RadiopharmAdmin->SerialImaging ROI_VOI Region/Volume of Interest Definition SerialImaging->ROI_VOI TAC Time-Activity Curve Generation ROI_VOI->TAC DoseCalc Absorbed Dose Calculation (e.g., OLINDA/MIRD) TAC->DoseCalc

A generalized workflow for clinical dosimetry studies of PSMA radiopharmaceuticals.

Comparative Analysis and Logical Relationships

The choice of a PSMA radiopharmaceutical depends on various factors, including the intended application (diagnosis or therapy), the desired radiation characteristics, and logistical considerations. The dosimetric data presented reveals key differences that can guide this selection process.

G Comparative Dosimetry of PSMA Radiopharmaceuticals cluster_radionuclide Radionuclide Type cluster_dosimetry Key Dosimetric Considerations cluster_ligand PSMA Ligand Beta Beta Emitters (e.g., 177Lu) TumorDose Tumor Absorbed Dose Beta->TumorDose Therapeutic Effect OrganToxicity Organ-at-Risk Toxicity (Kidneys, Salivary Glands) Beta->OrganToxicity Alpha Alpha Emitters (e.g., 225Ac) Alpha->TumorDose High Therapeutic Effect (High LET) Alpha->OrganToxicity High Toxicity Risk PET PET Imaging Isotopes (e.g., 68Ga, 18F) WholeBodyDose Whole-Body Effective Dose PET->WholeBodyDose Diagnostic Exposure PSMA617 PSMA-617 PSMA617->OrganToxicity Higher Parotid Dose PSMA_IT PSMA-I&T PSMA_IT->OrganToxicity Lower Parotid Dose PSMA_J591 PSMA-J591 PSMA_J591->OrganToxicity Higher Liver/Bone Marrow Dose PSMA11 PSMA-11 PSMA11->OrganToxicity Higher Kidney/Bladder Dose PSMA1007 PSMA-1007/DCFPyL PSMA1007->OrganToxicity Higher Liver/Spleen Dose

Logical relationships in the comparative dosimetry of PSMA radiopharmaceuticals.

References

Evaluating the Survival Benefit of ¹⁷⁷Lu-EB-PSMA in Clinical Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of treatment for metastatic castration-resistant prostate cancer (mCRPC) is continually evolving, with radioligand therapies emerging as a promising frontier. Among these, ¹⁷⁷Lu-EB-PSMA has garnered interest due to its potential for enhanced tumor retention. This guide provides an objective comparison of the available clinical data on ¹⁷⁷Lu-EB-PSMA and its key alternatives, focusing on survival benefits and experimental methodologies to inform research and development efforts.

Executive Summary

Clinical investigations into ¹⁷⁷Lu-EB-PSMA, a third-generation radiopharmaceutical, are in early phases, and as such, comprehensive data on long-term survival benefits like overall survival (OS) and progression-free survival (PFS) are not yet mature. Preclinical studies suggest that the addition of an Evans blue (EB) motif enhances albumin binding, thereby increasing the agent's half-life and potentially improving tumor uptake compared to its predecessor, ¹⁷⁷Lu-PSMA-617.

This guide leverages the extensive clinical data available for ¹⁷⁷Lu-PSMA-617 as a primary benchmark for comparison, alongside other established treatments for mCRPC, including the taxane (B156437) chemotherapy cabazitaxel (B1684091) and androgen receptor pathway inhibitors (ARPIs) such as abiraterone (B193195) and enzalutamide (B1683756).

Comparative Analysis of Survival Data

The following table summarizes the key survival outcomes from pivotal clinical trials of ¹⁷⁷Lu-PSMA-617 and alternative mCRPC therapies. It is important to note the differences in patient populations and trial designs when making cross-trial comparisons.

TherapyTrial NamePatient PopulationMedian Overall Survival (OS)Median Progression-Free Survival (PFS) / Radiographic PFS (rPFS)
¹⁷⁷Lu-EB-PSMA Phase I/II Dose EscalationmCRPC patientsData not yet mature[1]Data not yet mature[1]
¹⁷⁷Lu-PSMA-617 VISION (Phase III)mCRPC, post-ARPI and 1-2 taxane regimens15.3 months (vs. 11.3 months with Standard of Care)[2][3][4]8.7 months (rPFS) (vs. 3.4 months with SoC)[2][3]
¹⁷⁷Lu-PSMA-617 TheraP (Phase II)mCRPC, post-docetaxel19.1 months (Restricted Mean Survival Time)[4][5][6]Not the primary endpoint, but favored ¹⁷⁷Lu-PSMA-617[7]
Cabazitaxel TheraP (Phase II)mCRPC, post-docetaxel19.6 months (Restricted Mean Survival Time)[4][5][6]Not the primary endpoint[7]
Cabazitaxel CARD (Phase IV)mCRPC, post-docetaxel and ARPI13.6 months (vs. 11.0 months with alternative ARPI)[5]8.0 months (rPFS) (vs. 3.7 months with alternative ARPI)[5]
Abiraterone Acetate COU-AA-301 (Phase III)mCRPC, post-chemotherapy15.8 months (vs. 11.2 months with placebo)[8]5.6 months (rPFS) (vs. 3.6 months with placebo)[8]
Abiraterone Acetate COU-AA-302 (Phase III)Chemotherapy-naïve mCRPC35.3 months (vs. 30.1 months with placebo)[9]16.5 months (rPFS) (vs. 8.3 months with placebo)[9]
Enzalutamide AFFIRM (Phase III)mCRPC, post-chemotherapy18.4 months (vs. 13.6 months with placebo)[10]8.3 months (rPFS) (vs. 2.9 months with placebo)
Enzalutamide PREVAIL (Phase III)Chemotherapy-naïve mCRPC32.4 months (vs. 30.2 months with placebo)[10]Not reached at interim analysis (vs. 3.9 months with placebo)[10]

Detailed Experimental Protocols

Understanding the methodologies of key clinical trials is crucial for interpreting their outcomes. Below are the protocols for the pivotal studies of ¹⁷⁷Lu-EB-PSMA and its comparators.

¹⁷⁷Lu-EB-PSMA Dose Escalation Study Protocol
  • Study Design: An open-label, single-center, phase I/II dose-escalation trial to assess the safety, dosimetry, and preliminary efficacy of ¹⁷⁷Lu-EB-PSMA.

  • Patient Population: Patients with mCRPC who have progressed on standard therapies.

  • Intervention: Patients received escalating doses of ¹⁷⁷Lu-EB-PSMA intravenously. One study design involved three dose groups: 1.18 GBq, 2.12 GBq, and 3.52 GBq, administered for up to three cycles at 8-week intervals[9]. Another study investigated a low-dose regimen of approximately 2.0 GBq for up to three cycles[1].

  • Primary Endpoints: The primary endpoints were safety, tolerability, and determining the maximum tolerated dose[1].

  • Secondary Endpoints: Secondary endpoints included Prostate-Specific Antigen (PSA) response rate, objective response rate (ORR) based on imaging, and quality of life assessments[1]. Long-term survival follow-up is ongoing[1].

VISION Trial (¹⁷⁷Lu-PSMA-617) Protocol
  • Study Design: An international, prospective, open-label, multicenter, randomized phase III trial[4][11].

  • Patient Population: Patients with PSMA-positive mCRPC who had progressed after receiving at least one androgen receptor pathway inhibitor and one to two taxane regimens[4][12].

  • Intervention: Patients were randomized 2:1 to receive either ¹⁷⁷Lu-PSMA-617 (7.4 GBq every 6 weeks for 4-6 cycles) plus best standard of care (SoC) or SoC alone[4]. SoC excluded chemotherapy and radium-223.

  • Primary Endpoints: The co-primary endpoints were radiographic progression-free survival (rPFS) and overall survival (OS)[4].

  • Secondary Endpoints: Key secondary endpoints included objective response rate, disease control rate, and time to first symptomatic skeletal event[3].

TheraP Trial (¹⁷⁷Lu-PSMA-617 vs. Cabazitaxel) Protocol
  • Study Design: An open-label, randomized, stratified, two-arm multicenter phase II trial[13].

  • Patient Population: Men with mCRPC progressing after docetaxel (B913) chemotherapy. Patients were required to have high PSMA-expression on PET imaging with no discordant FDG-positive/PSMA-negative sites of disease[7][13].

  • Intervention: Patients were randomly assigned (1:1) to receive either ¹⁷⁷Lu-PSMA-617 (6-8.5 GBq every 6 weeks for up to 6 cycles) or cabazitaxel (20 mg/m² every 3 weeks for up to 10 cycles)[6][7].

  • Primary Endpoint: The primary endpoint was PSA response rate (defined as a ≥50% reduction)[7].

  • Secondary Endpoints: Secondary endpoints included progression-free survival, overall survival, and adverse events[5][6].

Visualizing Molecular Pathways and Experimental Workflows

To further elucidate the mechanisms and processes involved, the following diagrams are provided.

Signaling_Pathway cluster_membrane Cancer Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space PSMA PSMA Receptor Endosome Endosome PSMA->Endosome Internalization Lu_EB_PSMA ¹⁷⁷Lu-EB-PSMA Lu_EB_PSMA->PSMA Targets Albumin Serum Albumin Lu_EB_PSMA->Albumin Binds to DNA DNA Endosome->DNA ¹⁷⁷Lu emits β-particles Damage DNA Damage & Cell Death DNA->Damage

Caption: Mechanism of Action of ¹⁷⁷Lu-EB-PSMA.

Experimental_Workflow cluster_ArmA Experimental Arm cluster_ArmB Control Arm Patient_Screening Patient Screening (mCRPC, Prior Therapies) PSMA_PET_Scan ⁶⁸Ga-PSMA-11 PET/CT Scan (Confirm PSMA-Positive Disease) Patient_Screening->PSMA_PET_Scan Randomization Randomization (2:1) PSMA_PET_Scan->Randomization LuPSMA_Treatment ¹⁷⁷Lu-PSMA-617 + Best Standard of Care (7.4 GBq every 6 weeks, 4-6 cycles) Randomization->LuPSMA_Treatment SoC_Treatment Best Standard of Care Alone Randomization->SoC_Treatment Follow_Up Follow-up for Survival and Toxicity LuPSMA_Treatment->Follow_Up SoC_Treatment->Follow_Up Analysis Analysis of Primary Endpoints (Overall Survival & Radiographic PFS) Follow_Up->Analysis

Caption: High-level workflow of the VISION Phase III clinical trial.

Conclusion

While direct, long-term survival data for ¹⁷⁷Lu-EB-PSMA is still forthcoming, the foundational evidence from studies on ¹⁷⁷Lu-PSMA-617 provides a strong rationale for its continued investigation. The VISION and TheraP trials have established ¹⁷⁷Lu-PSMA-617 as a valuable therapeutic option for patients with advanced mCRPC, demonstrating significant improvements in overall and progression-free survival compared to standard of care and comparable outcomes to cabazitaxel with a different safety profile.

The unique modification of ¹⁷⁷Lu-EB-PSMA to enhance circulation time and tumor uptake is a promising strategy. Future phase III trials will be essential to definitively determine its survival benefit relative to ¹⁷⁷Lu-PSMA-617 and other established therapies. Researchers and drug development professionals should closely monitor the progress of these ongoing and upcoming studies to fully understand the clinical potential of this next-generation radioligand therapy.

References

Assessing the PSA Response of 177Lu-EB-PSMA Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the evolving landscape of radioligand therapies for prostate cancer, understanding the efficacy of novel agents is paramount. This guide provides a detailed comparison of the Prostate-Specific Antigen (PSA) response rate of 177Lu-EB-PSMA, a promising new therapeutic, with established alternatives, supported by experimental data and detailed methodologies.

Efficacy of 177Lu-EB-PSMA: A Look at the Data

Clinical studies have demonstrated a dose-dependent PSA response to 177Lu-EB-PSMA treatment in patients with metastatic castration-resistant prostate cancer (mCRPC). An escalating dose study revealed that higher doses of 177Lu-EB-PSMA lead to a greater reduction in PSA levels.[1][2]

Table 1: PSA Response Rate of Escalating Doses of 177Lu-EB-PSMA [1][2]

Dosage GroupAdministered Activity (GBq)PSA Decline ≥ 50% (Partial Response)PSA Disease Control Rate (Partial Response + Stable Disease)
Group A1.18 ± 0.0910%10%
Group B2.12 ± 0.1940.0%70%
Group C3.52 ± 0.5862.5%75%

Data from a clinical study involving 28 patients with mCRPC randomly divided into three dose groups.

The study concluded that a 2.12 GBq dose of 177Lu-EB-PSMA appears to offer the best balance between safety and therapeutic efficacy.[1][2] Notably, the PSA response rates in the 2.12 GBq and 3.52 GBq groups were comparable to those observed with 5.9–8.7 GBq of 177Lu-PSMA-617 therapy.[1]

Comparison with 177Lu-PSMA-617

177Lu-EB-PSMA was developed to enhance tumor uptake and retention compared to 177Lu-PSMA-617.[1] Preclinical studies indicated that the Evans blue modification in 177Lu-EB-PSMA leads to significantly higher accumulation in PSMA-positive tumors.[1][3] A first-in-human study comparing the two radiopharmaceuticals found that 177Lu-EB-PSMA had 2.15- to 5.68-fold higher tumor accumulation than 177Lu-PSMA-617.[1]

Table 2: Comparative Efficacy of 177Lu-EB-PSMA vs. 177Lu-PSMA-617

RadiopharmaceuticalPSA Decline ≥ 50%Notes
177Lu-EB-PSMA 54% (1.85 GBq) - 63% (3.7 GBq)[4]Dose-dependent response observed.[1][2]
177Lu-PSMA-617 ~40% - 66%[5][6]Response rates vary across different studies and patient populations.

It is important to note that direct head-to-head, large-scale clinical trials are needed for a definitive comparison. However, initial data suggests that 177Lu-EB-PSMA may achieve comparable or superior PSA response rates at lower administered activities than 177Lu-PSMA-617.

Experimental Protocols

The assessment of PSA response to 177Lu-EB-PSMA treatment typically follows a structured clinical trial protocol.

Patient Selection and Treatment Administration
  • Patient Eligibility: Patients with metastatic castration-resistant prostate cancer with progressive disease are recruited.[2][7] All patients typically undergo 68Ga-PSMA PET/CT imaging to confirm PSMA expression in tumors.[1][7]

  • Randomization: Patients are often randomly assigned to different dosage groups to evaluate dose-escalation effects.[1][2]

  • Treatment Cycles: Eligible patients receive multiple cycles of 177Lu-EB-PSMA therapy, typically at 8-week intervals.[2]

Response Evaluation
  • Biochemical Response: PSA levels are monitored regularly. A partial response is generally defined as a PSA decrease of at least 50% from baseline.[1] Progressive disease is indicated by a PSA increase of at least 25%, while stable disease falls between these thresholds.[1]

  • Imaging Response: 68Ga-PSMA PET/CT scans are performed before and after treatment cycles to assess tumor response.[1][8]

Safety and Dosimetry
  • Toxicity Monitoring: Hematologic, liver, and renal functions are monitored throughout the treatment to assess for any adverse effects.[1][2][7]

  • Dosimetry: Serial whole-body planar and SPECT/CT imaging are performed at multiple time points post-injection to calculate the absorbed radiation dose in various organs and tumors.[7][8]

Visualizing the Process

To better understand the experimental workflow for assessing the PSA response to 177Lu-EB-PSMA treatment, the following diagram illustrates the key steps.

experimental_workflow cluster_screening Patient Screening cluster_treatment Treatment Protocol cluster_evaluation Response Assessment cluster_outcome Data Analysis Patient mCRPC Patients PSMA_PET 68Ga-PSMA PET/CT Patient->PSMA_PET Informed_Consent Informed Consent PSMA_PET->Informed_Consent Randomization Randomization to Dose Groups Informed_Consent->Randomization Treatment 177Lu-EB-PSMA Administration (Multiple Cycles) Randomization->Treatment PSA_Monitoring Regular PSA Monitoring Treatment->PSA_Monitoring Imaging_Response Post-treatment 68Ga-PSMA PET/CT Treatment->Imaging_Response Safety_Monitoring Toxicity & Dosimetry Treatment->Safety_Monitoring PSA_Response_Rate Calculate PSA Response Rate PSA_Monitoring->PSA_Response_Rate Compare_Groups Compare Efficacy & Safety Imaging_Response->Compare_Groups Compare_groups Compare_groups PSA_Response_Rate->Compare_Groups

Caption: Experimental workflow for assessing 177Lu-EB-PSMA PSA response.

This guide provides a snapshot of the current understanding of 177Lu-EB-PSMA's efficacy. As research progresses, further large-scale, comparative trials will be crucial to solidifying its role in the treatment paradigm for metastatic castration-resistant prostate cancer.

References

Safety Operating Guide

Essential Safety Protocols for Handling ¹⁷⁷Lu-Dota-psma-EB-01

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the following guidelines provide crucial safety and logistical information for the handling and disposal of Dota-psma-EB-01, particularly when radiolabeled with Lutetium-177 (¹⁷⁷Lu).

The handling of this compound, a Prostate-Specific Membrane Antigen (PSMA) targeting ligand, requires stringent safety measures, especially when complexed with the radioisotope Lutetium-177 (¹⁷⁷Lu). ¹⁷⁷Lu is a beta- and gamma-emitting radionuclide, making the resulting radiopharmaceutical, ¹⁷⁷Lu-Dota-psma-EB-01, a potential source of radiation exposure. Adherence to proper personal protective equipment (PPE) protocols and disposal procedures is paramount to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

The minimum required PPE when handling ¹⁷⁷Lu-Dota-psma-EB-01 includes disposable gloves, a lab coat, and safety glasses.[1] For work in radiopharmaceutical labs with the potential for airborne or surface contamination, more comprehensive protection is necessary.[2] This includes coveralls or Tyvek® suits, double gloves, a P2 or N95 respirator, safety goggles or a face shield, and shoe covers.[2]

To protect against the different types of radiation emitted by ¹⁷⁷Lu, specific shielding is recommended. Thicker protective gloves made of rubber or plastic, along with acrylic or plastic aprons or shields, are effective in absorbing beta radiation.[2] For gamma radiation, which is highly penetrating, lead aprons or vests, lead gloves, and leaded glasses or visors are necessary to protect deep tissue and sensitive organs like the thyroid.[2]

A summary of recommended PPE for various activities is provided in the table below:

Activity CategoryRecommended Personal Protective Equipment (PPE)
Low-Level Handling Disposable gloves, lab coat, safety glasses.[1]
Work in Controlled Areas Coveralls or Tyvek® suit, double gloves, P2 or N95 respirator (or PAPR), safety goggles or face shield, shoe covers.[2]
Protection from Beta Radiation Thicker rubber or plastic gloves, acrylic or plastic aprons/shields, full-body coveralls, shoe covers, P2/N95/P3 respirators for loose materials.[2]
Protection from Gamma Radiation Lead aprons or vests, lead gloves, lead or tungsten barriers, leaded glasses or visors, thyroid shields.[2]

Operational and Disposal Plans

Handling Procedures:

All work with radioactive materials should be conducted in designated areas with proper shielding and ventilation.[1] It is essential to use trays large enough to contain any potential spills.[1] Surfaces should be covered with absorbent paper to minimize contamination.[3]

Waste Disposal:

Radioactive waste must be managed according to strict protocols to prevent environmental contamination and unnecessary radiation exposure. Waste should be segregated by isotope and form (dry, liquid, sharps).[4]

A critical consideration for ¹⁷⁷Lu waste is the presence of the long-lived metastable isomer, ¹⁷⁷ᵐLu, which has a half-life of 160.4 days.[5][6][7] This impurity necessitates longer storage times for waste to decay to safe levels before disposal.[5][7]

  • Dry Waste: This includes contaminated items like gloves, absorbent paper, and vials.[3] It should be collected in clearly labeled, double-bagged containers.[4] Due to ¹⁷⁷ᵐLu, storage for up to five years may be required before disposal.[5][7]

  • Liquid Waste: Aqueous radioactive waste should not be disposed of down the sanitary sewer.[4] It must be collected in approved, labeled containers stored in secondary containment.[4]

  • Sharps: Contaminated needles and other sharps must be placed in puncture-resistant containers specifically designated for radioactive sharps.

Experimental Workflow for Handling ¹⁷⁷Lu-Dota-psma-EB-01

The following diagram outlines the key steps and safety considerations for a typical experimental workflow involving the preparation and handling of ¹⁷⁷Lu-Dota-psma-EB-01.

Workflow for Handling ¹⁷⁷Lu-Dota-psma-EB-01 cluster_prep Preparation Phase cluster_handling Handling & Experimentation cluster_disposal Disposal Phase prep_ppe Don Appropriate PPE setup_area Set Up Designated Work Area (Shielding, Absorbent Paper) prep_ppe->setup_area reagent_prep Prepare Reagents and Non-Radioactive Components setup_area->reagent_prep radiolabeling Radiolabeling of this compound with ¹⁷⁷Lu reagent_prep->radiolabeling quality_control Quality Control of ¹⁷⁷Lu-Dota-psma-EB-01 radiolabeling->quality_control experiment Perform Experiment quality_control->experiment decontamination Decontaminate Work Area and Equipment experiment->decontamination waste_segregation Segregate Radioactive Waste (Dry, Liquid, Sharps) decontamination->waste_segregation waste_storage Store Waste for Decay (Consider ¹⁷⁷ᵐLu) waste_segregation->waste_storage final_disposal Dispose of Decayed Waste waste_storage->final_disposal end End final_disposal->end start Start start->prep_ppe

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。